molecular formula C19H14 B135086 11-Methylbenz[a]anthracene CAS No. 6111-78-0

11-Methylbenz[a]anthracene

Cat. No.: B135086
CAS No.: 6111-78-0
M. Wt: 242.3 g/mol
InChI Key: ARHCZXQENFEAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methylbenz[a]anthracene, also known as this compound, is a useful research compound. Its molecular formula is C19H14 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCZXQENFEAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C(=CC2=CC=C1)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210003
Record name 11-Methylbenzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6111-78-0
Record name 11-Methylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6111-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Methylbenzanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methylbenz[a]anthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Methylbenzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-MONOMETHYLBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98QX69WD3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 11-Methylbenz[a]anthracene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 11-Methylbenz[a]anthracene. The information is curated for professionals in research and drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a four-ring aromatic system with a methyl group substitution. Its physicochemical properties are crucial for understanding its environmental fate, metabolic processing, and biological activity.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₄[1]
Molecular Weight 242.31 g/mol [1]
CAS Registry Number 6111-78-0[1]
Melting Point 118 °C[2]
Boiling Point No specific data available. The parent compound, benz[a]anthracene, sublimes at 438 °C.[3] An estimated boiling point for the related 1-methyl isomer is 452.14°C.[4]
Water Solubility No specific data available. For the related 1-methyl isomer, the solubility is 55 µg/L at 27 °C.[4] The parent compound, benz[a]anthracene, is generally insoluble in water.[5]
Solubility in Organic Solvents Soluble in most organic solvents.[3]
Ionization Energy 7.30 ± 0.03 eV[6]

Structure and Spectroscopic Data

The structural features of this compound dictate its chemical reactivity and interaction with biological systems. Spectroscopic data are essential for its identification and characterization.

Structural Identifiers:

IdentifierValueSource(s)
IUPAC Name 11-methylbenzo[a]anthracene[7]
Synonyms 8-Methyl-1,2-benzanthracene, Benzo[a]anthracene, 11-methyl-[7]
InChI InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3[7]
InChI Key ARHCZXQENFEAFA-UHFFFAOYSA-N[7]
SMILES Cc1cccc2cc3ccc4ccccc4c3cc12[1]

Spectroscopic Data Summary:

TechniqueKey ObservationsSource(s)
Mass Spectrometry (Electron Ionization) Data available through the NIST WebBook.[7] The molecular ion peak is expected at m/z 242.[7]
Gas Chromatography Retention indices for programmed-temperature capillary-column gas chromatography are available.[7]
¹H and ¹³C NMR Specific data for this compound is not readily available in the searched literature. However, detailed NMR assignments for the parent compound, benz[a]anthracene, and other derivatives have been published, which can serve as a reference for spectral interpretation.[8][9]
UV-Visible Spectroscopy The UV-Vis spectra of benz[a]anthracenes are characterized by multiple absorption bands. For the parent compound, benz[a]anthracene, in benzene, maximum absorptions are observed at 281, 292, 301, 317, 344, 376, and 386 nm.[3] The absorption spectra of these compounds are influenced by the extent of the conjugated ring system.[10]

Biological Activity and Carcinogenicity

Methylated benz[a]anthracenes are a class of compounds that have been studied for their carcinogenic potential. The position of the methyl group significantly influences their biological activity.

The carcinogenicity of many polycyclic aromatic hydrocarbons is explained by the "bay region" theory. This theory posits that metabolic activation of PAHs to diol epoxides in the "bay region" of the molecule leads to the formation of highly reactive intermediates that can form adducts with DNA, initiating carcinogenesis.[11] For benz[a]anthracene, the 3,4-dihydrodiol is a particularly carcinogenic metabolite, consistent with its conversion to a bay region diol epoxide.[11] The carcinogenic activity of various monomethylbenz[a]anthracenes has been investigated, and their tumor-initiating ability varies widely.[12]

Bay_Region_Theory PAH Parent PAH (e.g., this compound) Epoxide Arene Oxide (Epoxidation) PAH->Epoxide Cytochrome P450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Bay-Region Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide Cytochrome P450 DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Covalent Binding Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MBA This compound Hydroxymethyl Hydroxymethyl derivative MBA->Hydroxymethyl CYP450 Dihydrodiol Dihydrodiol derivatives (e.g., 5,6- and 8,9-) MBA->Dihydrodiol CYP450, Epoxide Hydrolase Phenol Phenolic derivatives MBA->Phenol CYP450 Excretion Excretion Hydroxymethyl->Excretion Conjugates Glutathione Conjugates Dihydrodiol->Conjugates GST Phenol->Excretion Conjugates->Excretion Analytical_Workflow Sample Sample (e.g., Environmental, Biological) Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GCMS GC-MS Analysis->GCMS Separation and Mass Analysis HPLC HPLC-FLD Analysis->HPLC Separation and Fluorescence Detection Data Data Acquisition and Processing GCMS->Data HPLC->Data Results Identification and Quantification Data->Results

References

An In-Depth Technical Guide to the Synthesis of 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 11-Methylbenz[a]anthracene, a methyl-substituted polycyclic aromatic hydrocarbon (PAH). This document details the core synthetic strategies, including reaction mechanisms, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a member of the benz[a]anthracene class of PAHs, which are of significant interest in toxicology and medicinal chemistry due to their carcinogenic properties and potential as scaffolds in drug design. The position of the methyl group on the benz[a]anthracene core profoundly influences its biological activity. Accurate and efficient synthesis of specific isomers like this compound is therefore crucial for detailed biological evaluation and structure-activity relationship (SAR) studies.

Core Synthesis Strategy: Friedel-Crafts Acylation and Cyclization

The most direct and commonly employed route for the synthesis of this compound involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of a substituted naphthalene with a substituted phthalic anhydride to form an aroylbenzoic acid derivative.

  • Cyclization and Reduction: Intramolecular cyclization of the aroylbenzoic acid to form the corresponding anthraquinone, followed by reduction to yield the final aromatic benz[a]anthracene.

A logical pathway for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with 3-methylphthalic anhydride. This reaction forms a mixture of two isomeric aroylbenzoic acids. The desired isomer is then cyclized and subsequently reduced to afford this compound.

Signaling Pathway Diagram

Synthesis_Pathway Naphthalene Naphthalene AroylbenzoicAcid 2-(1-Naphthoyl)-3-methylbenzoic acid and 2-(2-Naphthoyl)-3-methylbenzoic acid Naphthalene->AroylbenzoicAcid MethylphthalicAnhydride 3-Methylphthalic Anhydride MethylphthalicAnhydride->AroylbenzoicAcid LewisAcid AlCl₃ LewisAcid->AroylbenzoicAcid Dione This compound-7,12-dione AroylbenzoicAcid->Dione H₂SO₄ Cyclization Intramolecular Cyclization FinalProduct This compound Dione->FinalProduct Zn, NaOH Reduction Reduction

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Naphthalene with 3-Methylphthalic Anhydride

This initial step is a classic Friedel-Crafts acylation. The regioselectivity of the acylation on naphthalene can be influenced by the solvent and reaction conditions, potentially leading to a mixture of 1- and 2-naphthoyl isomers.

Experimental Workflow Diagram

Friedel_Crafts_Workflow start Start setup Set up reaction vessel under inert atmosphere start->setup add_reagents Add Naphthalene and 3-Methylphthalic Anhydride setup->add_reagents cool Cool to 0°C add_reagents->cool add_lewis_acid Slowly add AlCl₃ cool->add_lewis_acid react Stir at room temperature add_lewis_acid->react quench Quench with ice/HCl react->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic phase extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end Obtain Aroylbenzoic Acid Mixture purify->end

Caption: Workflow for Friedel-Crafts acylation.

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with naphthalene (1.0 eq.) and 3-methylphthalic anhydride (1.05 eq.) in a suitable solvent (e.g., nitrobenzene or dichloromethane). The choice of solvent can influence the isomer ratio.

  • Addition of Lewis Acid: The mixture is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (AlCl₃, 2.2 eq.) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product, a mixture of aroylbenzoic acid isomers, is purified by column chromatography on silica gel or by fractional crystallization.

Quantitative Data:

ParameterValue
Typical Yield60-80% (for the mixture of isomers)
Purity>95% after purification
Key ReagentsNaphthalene, 3-Methylphthalic Anhydride, AlCl₃
SolventNitrobenzene or Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Step 2: Intramolecular Cyclization to this compound-7,12-dione

The separated, desired aroylbenzoic acid isomer is then cyclized in the presence of a strong acid to form the corresponding dione.

Methodology:

  • Reaction Setup: The purified 2-(naphthoyl)-3-methylbenzoic acid isomer is placed in a round-bottom flask.

  • Cyclization: Concentrated sulfuric acid is added, and the mixture is heated to 80-100 °C for 2-4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and carefully poured onto ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with water until neutral, and dried.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity>98%
Key ReagentsAroylbenzoic acid, Concentrated H₂SO₄
Temperature80-100 °C
Reaction Time2-4 hours
Step 3: Reduction to this compound

The final step involves the reduction of the dione to the fully aromatic this compound.

Methodology:

  • Reaction Setup: A mixture of this compound-7,12-dione, zinc dust, and sodium hydroxide in a suitable solvent (e.g., aqueous ethanol or toluene) is placed in a round-bottom flask.

  • Reduction: The mixture is heated to reflux for 4-8 hours.

  • Work-up and Purification: After cooling, the mixture is filtered to remove excess zinc. The filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Quantitative Data:

ParameterValue
Typical Yield70-90%
Purity>99%
Key ReagentsThis compound-7,12-dione, Zinc, NaOH
SolventAqueous Ethanol or Toluene
TemperatureReflux
Reaction Time4-8 hours

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Logical Relationship of Characterization

Characterization_Logic Product Synthesized This compound MS Mass Spectrometry (MS) Product->MS Molecular Weight NMR Nuclear Magnetic Resonance (¹H and ¹³C NMR) Product->NMR Proton and Carbon Environment GC Gas Chromatography (GC) Product->GC Purity and Retention Time Confirmation Structural Confirmation and Purity Assessment MS->Confirmation NMR->Confirmation GC->Confirmation

Spectroscopic Profile of 11-Methylbenz[a]anthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 11-Methylbenz[a]anthracene (C₁₉H₁₄), a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of experimentally derived spectra for this specific isomer, this document combines established data for the parent molecule, benz[a]anthracene, and related methylated derivatives with general spectroscopic principles to offer a robust analytical profile. The information herein is intended to support identification, characterization, and further investigation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound is available and provides key information for its identification.

Table 1: Mass Spectrometry Data for this compound [1]

ParameterValue
Molecular Formula C₁₉H₁₄
Molecular Weight 242.31 g/mol
Ionization Method Electron Ionization (EI)
Major Peaks (m/z) 242 (M⁺), 241, 226, 121, 113
Base Peak 242
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general protocol for obtaining an EI-MS spectrum for a solid aromatic compound like this compound is as follows:

  • Sample Preparation: A small quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.

Workflow for Electron Ionization Mass Spectrometry (EI-MS) cluster_0 Sample Introduction cluster_1 Analysis cluster_2 Data Output Sample Solid Sample (this compound) Vaporization Vaporization (Heating) Sample->Vaporization Ionization Electron Ionization (70 eV) Vaporization->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Abundance) Detector->Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, characteristic of the polycyclic ring system, and a singlet in the aliphatic region corresponding to the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.5 - 9.2Multiplet
Methyl Protons (-CH₃)~2.5Singlet

Note: The chemical shifts of the aromatic protons are complex and will exhibit spin-spin coupling, resulting in a series of multiplets. The exact assignment requires a detailed 2D NMR analysis.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display a number of signals corresponding to the 19 carbon atoms in the molecule. Due to symmetry, some carbons may be chemically equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic Carbons (CH)120 - 135
Quaternary Aromatic Carbons125 - 140
Methyl Carbon (-CH₃)~20
Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a solid aromatic compound:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural elucidation.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Solid Sample (~5-10 mg) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Pulse Apply Radiofrequency Pulses Spectrometer->Pulse FID Record Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Processing Phase and Baseline Correction FT->Processing Spectrum NMR Spectrum (Chemical Shift vs. Intensity) Processing->Spectrum

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Methyl)2975 - 2850Medium to Weak
Aromatic C=C Stretch1620 - 1450Medium to Strong
C-H Bending (in-plane)1300 - 1000Medium
C-H Bending (out-of-plane)900 - 675Strong
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique:

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet is typically recorded first and subtracted from the sample spectrum.

Workflow for Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet) cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Output Sample Solid Sample (~1-2 mg) Grinding Grind to a Fine Powder Sample->Grinding KBr Anhydrous KBr (~100 mg) KBr->Grinding Press Form a Transparent Pellet Grinding->Press Spectrometer Place Pellet in FTIR Spectrometer Press->Spectrometer Scan Record Infrared Spectrum Spectrometer->Scan Spectrum IR Spectrum (Transmittance vs. Wavenumber) Scan->Spectrum

Caption: Workflow for FTIR Spectroscopy (KBr Pellet Method).

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for this compound. While a definitive experimental dataset for NMR and IR is currently lacking in public databases, the provided mass spectrum and the predicted spectral characteristics offer a valuable resource for researchers. The detailed experimental protocols and workflows serve as a practical guide for obtaining and interpreting spectroscopic data for this and related polycyclic aromatic hydrocarbons. Further experimental work is encouraged to fully characterize the spectroscopic properties of this compound.

References

Carcinogenic Potential of 11-Methylbenz[a]anthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene series of compounds. As a class, PAHs are recognized for their carcinogenic properties, which are intrinsically linked to their metabolic activation into reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA. The position of methyl substitution on the benz[a]anthracene skeleton significantly influences the molecule's carcinogenic potency. While extensive research has been conducted on isomers such as 7-methylbenz[a]anthracene and the highly potent 7,12-dimethylbenz[a]anthracene (DMBA), specific quantitative data on the carcinogenic potential of this compound is limited in publicly available literature.

This technical guide synthesizes the current understanding of the carcinogenic potential of this compound, drawing upon data from structurally related analogues to provide a comprehensive assessment. It covers the key aspects of metabolic activation, DNA adduct formation, and tumorigenicity, and provides detailed experimental protocols relevant to the study of this class of compounds.

Metabolic Activation and Carcinogenesis

The carcinogenicity of methylbenz[a]anthracenes is dependent on their metabolic activation to electrophilic intermediates that can bind to DNA, leading to mutations and potentially initiating carcinogenesis. The primary pathway for this activation involves cytochrome P450 monooxygenases (CYPs), which catalyze the formation of epoxides on the aromatic rings.

The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites. For benz[a]anthracene derivatives, this involves the formation of a diol-epoxide on the 1,2,3,4-ring. The presence and position of a methyl group can influence the rate and regioselectivity of this metabolic activation, thereby affecting the carcinogenic potency of the molecule. Theoretical studies suggest that the stability of the carbocation formed from the diol epoxide is a key determinant of carcinogenic activity.[1]

Quantitative Carcinogenicity Data

Table 1: Comparative Tumor-Initiating Activity of Monomethylbenz[a]anthracene Isomers in Mouse Skin

CompoundInitiating Dose (nmol)Tumor Multiplicity (papillomas/mouse)Relative ActivityReference
Benz[a]anthracene10000.1Weak[2]
7-Methylbenz[a]anthracene2002.13 ± 0.12Moderate[3]
7-Methylbenz[a]anthracene4004.73 ± 0.68Moderate[3]
12-Methylbenz[a]anthracene4001.13 ± 0.80Moderate[3]
12-Methylbenz[a]anthracene8003.00 ± 0.17Moderate[3]
7,12-Dimethylbenz[a]anthracene1011.4Very High[2]

Disclaimer: Data for this compound is not available in the cited literature. The data presented is for structurally related isomers to provide a comparative context for its potential carcinogenicity.

DNA Adduct Formation

The formation of covalent adducts between the ultimate carcinogen and DNA is a critical event in chemical carcinogenesis.[4] The levels and types of DNA adducts formed can correlate with the carcinogenic potency of a PAH. While specific data on DNA adduct formation by this compound is not available, studies with related compounds demonstrate the formation of adducts derived from bay-region diol epoxides.[5][6] The primary method for detecting and quantifying these adducts is the highly sensitive ³²P-postlabeling assay.

Table 2: DNA Adduct Levels of Related Methylbenz[a]anthracene Derivatives

CompoundTissueAdduct Level (pmol/mg DNA)MethodReference
7,12-Dimethylbenz[a]anthraceneRat Mammary Gland~5 µmol/mol dNTPHPLC[6]
7,12-Dimethylbenz[a]anthraceneRat Liver~12 µmol/mol dNTPHPLC[6]
7-Hydroxymethyl-12-methylbenz[a]anthraceneRat LiverNot specifiedHPLC[5]

Disclaimer: Data for this compound is not available in the cited literature. The data presented is for structurally related compounds to illustrate the expected range and methodology for DNA adduct analysis.

Experimental Protocols

Mouse Skin Tumorigenicity Assay (Initiation-Promotion Protocol)

This protocol is a standard method for assessing the carcinogenic potential of PAHs.[7]

1. Animals:

  • Female SENCAR or CD-1 mice, 6-8 weeks old.

2. Initiation:

  • A single topical application of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) to the shaved dorsal skin.

  • A range of doses should be used to establish a dose-response relationship.

  • A negative control group (solvent only) and a positive control group (e.g., 7,12-dimethylbenz[a]anthracene) should be included.

3. Promotion:

  • Two weeks after initiation, begin twice-weekly topical applications of a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), dissolved in acetone.

  • Promotion continues for a period of 20-30 weeks.

4. Observation and Data Collection:

  • Mice are observed weekly for the appearance of skin papillomas.

  • The number and size of tumors are recorded for each animal.

  • The study is terminated at a predetermined time point, and skin tumors are histopathologically examined.

5. Endpoints:

  • Tumor incidence: Percentage of tumor-bearing mice in each group.

  • Tumor multiplicity: Average number of tumors per mouse.

³²P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for the detection and quantification of DNA adducts.

1. DNA Isolation:

  • Isolate DNA from target tissues (e.g., skin, liver) of animals treated with the test compound.

2. DNA Digestion:

  • Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

3. Adduct Enrichment:

  • Enrich the adducted nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the majority of bulky aromatic adducts.

4. ³²P-Labeling:

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

5. Chromatographic Separation:

  • Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).

6. Detection and Quantification:

  • Detect the adducts by autoradiography of the TLC plates.

  • Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting.

  • Calculate the relative adduct labeling (RAL) as a measure of DNA damage.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Activation_of_Methylbenz_a_anthracene MBA This compound Epoxide Arene Oxide (Epoxide) MBA->Epoxide CYP450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox DiolEpoxide Bay-Region Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 DNA_Adduct DNA Adduct DiolEpoxide->DNA_Adduct Covalent Binding DNA DNA DNA->DNA_Adduct

Metabolic activation of this compound.

Tumorigenicity_Assay_Workflow cluster_initiation Initiation Phase cluster_promotion Promotion Phase cluster_analysis Analysis Phase Animals Select Mice (e.g., SENCAR) Shaving Shave Dorsal Skin Animals->Shaving Application Single Topical Application of 11-MBA Shaving->Application TPA_Application Twice-Weekly TPA Application (20-30 weeks) Application->TPA_Application Observation Weekly Tumor Observation and Counting TPA_Application->Observation Termination Study Termination Observation->Termination Histo Histopathological Examination Termination->Histo

Mouse skin tumorigenicity assay workflow.

Conclusion

While direct experimental data on the carcinogenic potential of this compound is scarce, the available information on its structural analogues strongly suggests that it is a carcinogenic compound. Its carcinogenic activity is likely mediated through metabolic activation to a bay-region diol epoxide, which can form DNA adducts, leading to mutations and tumor initiation. The position of the methyl group at the 11-position is expected to influence its carcinogenic potency relative to other isomers. Further studies, including quantitative tumorigenicity assays and DNA adduct analysis, are necessary to definitively characterize the carcinogenic risk posed by this compound. The experimental protocols and comparative data provided in this guide offer a framework for conducting such investigations and for placing the findings within the broader context of PAH carcinogenesis.

References

Biological effects of 11-Methylbenz[a]anthracene exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Effects of 11-Methylbenz[a]anthracene Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are known for their carcinogenic and mutagenic properties. As a derivative of benz[a]anthracene, its biological effects are intrinsically linked to its metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA. This technical guide provides a comprehensive overview of the current scientific understanding of the biological effects of this compound, with a focus on its metabolism, mechanism of action, and toxicological profile. Quantitative data from key studies are summarized, and detailed experimental protocols for its investigation are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological impact.

Metabolism and Metabolic Activation

The biological activity of this compound, like other PAHs, is dependent on its metabolic activation to electrophilic metabolites. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. The accepted general pathway for PAH activation is the formation of diol epoxides, which are highly reactive and can form covalent adducts with DNA.

The metabolism of methylated benz[a]anthracenes generally involves the following key steps:

  • Epoxidation: The initial step involves the formation of an epoxide across a double bond in the aromatic ring system by CYP enzymes.

  • Hydration: The epoxide is then hydrated by epoxide hydrolase to form a trans-dihydrodiol.

  • Second Epoxidation: A second epoxidation of the dihydrodiol by CYP enzymes results in the formation of a diol epoxide. The "bay region" diol epoxides are considered to be the ultimate carcinogenic metabolites of many PAHs. For this compound, the bay region is located at the 1, 2, 3, and 4 positions.

While specific studies on the complete metabolite profile of this compound are not extensively detailed in publicly available literature, the metabolism of the closely related 7- and 12-methylbenz[a]anthracenes has been shown to produce hydroxymethyl derivatives, dihydrodiols, and phenolic products. It is highly probable that this compound follows a similar metabolic fate.

Mechanism of Action

The carcinogenic and other biological effects of this compound are thought to be mediated through several mechanisms, primarily initiated by the binding of the parent compound or its metabolites to intracellular receptors and the covalent modification of DNA.

Aryl Hydrocarbon Receptor (AhR) Signaling

PAHs are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to this compound or its metabolites, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1, creating a feedback loop that can enhance the metabolic activation of the PAH. Methyl substitution on the benz[a]anthracene skeleton has been shown to enhance AhR-mediated activity.

Genotoxicity and DNA Adduct Formation

The ultimate carcinogenic metabolites of this compound, the diol epoxides, are highly electrophilic and can react with nucleophilic sites in DNA, forming stable covalent adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis. The formation of DNA adducts is a critical event in the initiation of chemical carcinogenesis by PAHs.

Disruption of Cellular Signaling Pathways

Emerging evidence suggests that PAHs can disrupt various cellular signaling pathways, contributing to their carcinogenic effects. For the related compound, 7,12-dimethylbenz[a]anthracene (DMBA), activation of the Wnt/β-catenin signaling pathway has been implicated in increased cell proliferation and invasion. It is plausible that this compound may also exert its effects through the modulation of this and other critical signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, this compound has been found to inhibit gap junctional intercellular communication, a process important for maintaining tissue homeostasis and suppressing tumorigenesis.

Toxicological Effects

Carcinogenicity

This compound is classified as a carcinogenic compound. Its tumor-initiating activity has been evaluated in the mouse skin carcinogenesis model. In a comparative study of all twelve monomethylbenz[a]anthracene isomers, this compound was found to be a moderate tumor initiator.

Table 1: Tumor-Initiating Activity of Monomethylbenz[a]anthracenes (MBAs) in Mouse Skin

CompoundInitiating Dose (nmol/mouse)Average Number of Papillomas per Mouse
7-MBA4004.9
8-MBA4001.0
12-MBA4001.0
6-MBA400~0.6
9-MBA400~0.6
11-MBA 400 Moderately active (exact number not specified in abstract)
1-MBA400Low tumorigenicity
2-MBA400Low tumorigenicity
3-MBA400Low tumorigenicity
4-MBA400Low tumorigenicity
5-MBA400Not specified in abstract
10-MBA400Not specified in abstract

Data summarized from Wislocki et al. (1982).[1]

Mutagenicity

Experimental Protocols

Mouse Skin Carcinogenesis Assay (Two-Stage Initiation-Promotion)

This protocol is a standard method for evaluating the tumor-initiating and promoting potential of chemical compounds.

Objective: To determine the tumor-initiating activity of this compound.

Materials:

  • Female SENCAR or CD-1 mice (7-9 weeks old)

  • This compound

  • Acetone (vehicle)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) (tumor promoter)

  • Electric clippers

  • Micropipettes

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week before the experiment.

  • Shaving: Shave the dorsal skin of the mice with electric clippers 2 days prior to initiation. Only mice in the resting phase of the hair cycle should be used.

  • Initiation: Apply a single topical dose of this compound dissolved in acetone to the shaved area of each mouse. A range of doses should be tested. A negative control group should receive acetone only.

  • Promotion: One to two weeks after initiation, begin the promotion phase. Apply a solution of TPA in acetone to the initiated skin area twice weekly.

  • Observation: Observe the mice weekly for the appearance of skin papillomas. Record the number and size of tumors for each mouse.

  • Duration: Continue the promotion phase for at least 20 weeks.

  • Data Analysis: Analyze the tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse) for each group.

DNA Adduct Analysis by ³²P-Postlabeling

This is a highly sensitive method for detecting and quantifying DNA adducts.

Objective: To detect and quantify this compound-DNA adducts in a target tissue.

Materials:

  • Tissue sample from an animal exposed to this compound

  • DNA isolation kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • TLC tanks and solvents

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Isolation: Isolate high-purity DNA from the tissue of interest.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides from the normal nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides to nucleosides.

  • ⁵'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional PEI-cellulose TLC.

  • Detection and Quantification: Detect the adducts by phosphorimaging or autoradiography and quantify the level of radioactivity in the adduct spots. Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Ames Test (Bacterial Reverse Mutation Assay)

This is a widely used short-term assay to assess the mutagenic potential of a chemical.

Objective: To determine the mutagenic potential of this compound.

Materials:

  • Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100)

  • This compound

  • Solvent (e.g., DMSO)

  • S9 fraction (from induced rat liver) and cofactor mix for metabolic activation

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation: Prepare serial dilutions of this compound in a suitable solvent.

  • Incubation: In a test tube, mix the tester strain, the test compound, and either S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualizations

Signaling Pathways

Metabolic_Activation_and_Carcinogenesis MBA This compound CYP Cytochrome P450 (CYP1A1, CYP1B1) MBA->CYP Metabolism AhR AhR MBA->AhR Binds Epoxide Epoxide CYP->Epoxide DiolEpoxide Diol Epoxide (Ultimate Carcinogen) CYP->DiolEpoxide EH Epoxide Hydrolase Epoxide->EH Dihydrodiol Dihydrodiol EH->Dihydrodiol Dihydrodiol->CYP Metabolism DNA DNA DiolEpoxide->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation During Replication Cancer Cancer Initiation Mutation->Cancer AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds Gene_Induction Gene Induction (e.g., CYP1A1) XRE->Gene_Induction Gene_Induction->CYP Upregulation

Caption: Metabolic activation of this compound and its interaction with the AhR signaling pathway leading to cancer initiation.

Wnt_Signaling_Disruption cluster_off Wnt OFF State cluster_on Wnt ON State / PAH Effect Destruction_Complex_off Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex_off->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_off->Target_Genes_off Represses PAH This compound (Potential Effect) Destruction_Complex_on Destruction Complex (Inactivated) PAH->Destruction_Complex_on Inhibits Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus Accumulates & Translocates TCF_LEF_on TCF/LEF Beta_Catenin_on->TCF_LEF_on Binds Target_Genes_on Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes_on Activates Proliferation Increased Cell Proliferation & Invasion Target_Genes_on->Proliferation

Caption: Postulated disruption of the Wnt/β-catenin signaling pathway by this compound.

Experimental Workflows

Mouse_Skin_Carcinogenesis_Workflow Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize Shave Shave Dorsal Skin Acclimatize->Shave Initiate Initiation: Single topical application of This compound Shave->Initiate Wait Wait (1-2 weeks) Initiate->Wait Promote Promotion: Twice weekly topical application of TPA Wait->Promote Observe Weekly Observation: Record tumor incidence and multiplicity Promote->Observe Duration Continue for 20+ weeks Observe->Duration Duration->Promote Continue Promotion Analyze Data Analysis Duration->Analyze End of Study End End Analyze->End

Caption: Workflow for the two-stage mouse skin carcinogenesis assay.

DNA_Adduct_Analysis_Workflow Start Start: Tissue from exposed animal Isolate_DNA Isolate DNA Start->Isolate_DNA Digest_DNA Digest DNA to 3'-mononucleotides Isolate_DNA->Digest_DNA Enrich_Adducts Enrich Adducts (Nuclease P1) Digest_DNA->Enrich_Adducts Label_Adducts Label Adducts with ³²P (T4 Polynucleotide Kinase) Enrich_Adducts->Label_Adducts Separate_Adducts Separate Adducts (PEI-Cellulose TLC) Label_Adducts->Separate_Adducts Detect_Quantify Detect and Quantify (Phosphorimager) Separate_Adducts->Detect_Quantify End End: Determine Relative Adduct Labeling Detect_Quantify->End

Caption: Workflow for ³²P-postlabeling analysis of DNA adducts.

Conclusion

This compound is a carcinogenic polycyclic aromatic hydrocarbon that requires metabolic activation to exert its biological effects. Its mechanism of action involves the induction of metabolic enzymes via the Aryl Hydrocarbon Receptor, the formation of DNA adducts by its reactive metabolites, and the potential disruption of key cellular signaling pathways. While it is a moderately potent tumor initiator compared to other methylated benz[a]anthracenes, its presence in the environment warrants continued investigation into its precise metabolic fate and the full spectrum of its biological activities. The experimental protocols and workflows provided in this guide offer a framework for researchers to further elucidate the toxicological profile of this and other related PAHs.

References

Environmental Provenance and Detection of 11-Methylbenz[a]anthracene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 11-Methylbenz[a]anthracene, a methylated polycyclic aromatic hydrocarbon (PAH). Due to a scarcity of research focused specifically on the 11-methyl isomer, this document extrapolates from data on the parent compound, benz[a]anthracene, and other methylated PAHs. It covers environmental sources, occurrence, and detailed analytical methodologies for detection and quantification.

Introduction to this compound

This compound is a member of the vast family of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous environmental contaminants.[1] PAHs and their methylated derivatives are formed during the incomplete combustion of organic materials.[2][3][4][5] While extensive research exists for many parent PAHs, specific data on the environmental concentrations and fate of many of their alkylated homologues, including this compound, are limited. Methylated PAHs are of significant interest as their toxicity can sometimes exceed that of their parent compounds.[6]

Environmental Sources

The primary sources of this compound are consistent with those of other methylated PAHs and the parent compound, benz[a]anthracene. These sources are broadly categorized as pyrogenic and petrogenic.

Pyrogenic Sources: These involve the high-temperature, incomplete combustion of organic matter. Key pyrogenic sources include:

  • Industrial Processes: Emissions from coke production, asphalt manufacturing, and iron and steel works are significant contributors.[7]

  • Fossil Fuel Combustion: Exhaust from gasoline and diesel engines is a major source of PAHs in urban environments.[1]

  • Biomass Burning: Forest fires and residential wood burning release a complex mixture of PAHs.

  • Waste Incineration: The burning of municipal and industrial waste is another notable source.

  • Tobacco Smoke: Cigarette smoke contains a wide array of PAHs and their methylated derivatives.[1]

Petrogenic Sources: These relate to the release of uncombusted petroleum and its products.

  • Crude Oil and Petroleum Products: Methylated PAHs are naturally present in fossil fuels.[5][7]

  • Oil Spills and Seepage: Accidental releases and natural seeps introduce these compounds into the environment.

The formation of methylated PAHs during combustion is a complex process involving mechanisms such as the Methyl Addition/Cyclization (MAC) and Hydrogen-Abstraction-Acetylene-Addition (HACA) pathways.[2][3][8][9]

Occurrence in Environmental Matrices

Quantitative data specifically for this compound in environmental matrices are not widely available in the reviewed literature. Therefore, the following tables summarize the occurrence data for the parent compound, benz[a]anthracene, to provide a contextual understanding of the potential concentration ranges of its methylated derivatives.

Table 1: Occurrence of Benz[a]anthracene in Air

Location TypeConcentration Range (ng/m³)Reference(s)
Urban0.05 - 25.52 (as B[a]P)[10]
Rural/Remote0.01 - 0.65 (as B[a]P)[10]
IndustrialVariable, site-specific[11]

Table 2: Occurrence of Benz[a]anthracene in Water

Water TypeConcentration Range (ng/L)Reference(s)
Surface Water0.4 - 30.6[12]
Drinking Water0.4 - 10.7[12]
Wastewater500 - 4900[12]
Marine Environment0.001 - 0.004[7]

Table 3: Occurrence of Benz[a]anthracene in Soil and Sediment

MatrixLocation TypeConcentration Range (µg/kg dry weight)Reference(s)
SoilForest5 - 100[13]
SoilRural10 - 100[13]
SoilUrban600 - 3000[13]
SoilIndustrial8,000 - 336,000[13]
Sediment (Freshwater)-ISQG: 31.7, PEL: 385[14]
Sediment (Marine)-ISQG: 74.8, PEL: 693[14]
Sediment (River Owan)-2.16 - 4.1[15]

ISQG: Interim Sediment Quality Guideline; PEL: Probable Effect Level

Experimental Protocols for Analysis

The analysis of this compound is challenging due to the presence of its other 11 isomers, which often co-elute in standard chromatographic methods. Therefore, specialized analytical techniques are required for its separation and quantification. Below are detailed experimental protocols that can be adapted for the analysis of this compound in environmental samples.

Sample Preparation

A robust sample preparation procedure is crucial for the accurate analysis of PAHs in complex environmental matrices.

4.1.1. Extraction

  • Soils and Sediments: Soxhlet extraction or pressurized liquid extraction (PLE) with a mixture of hexane and acetone or dichloromethane is commonly employed. For wet sediments, alkaline saponification can be an efficient method to remove interfering lipids.[16]

  • Water: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using C18 cartridges is typically used to concentrate the analytes.[17]

  • Air (Particulate Matter): Filters are typically extracted using Soxhlet extraction with a suitable solvent mixture.

4.1.2. Cleanup

  • The crude extracts are often cleaned up using column chromatography with silica gel or alumina to remove interfering compounds.

  • Size-exclusion chromatography (SEC) can be used for complex matrices like petroleum residues to isolate the PAH fraction.[18]

  • For biological samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted.[19][20]

Isomeric Separation and Quantification

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a widely used technique for the analysis of PAHs. For the separation of methylated isomers, a high-resolution capillary column is essential.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher selectivity).

  • Column: A PAH-specific capillary column (e.g., 5% phenyl-methylpolysiloxane) of at least 30 meters in length.

  • Injection: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 70-90°C) to a high final temperature (e.g., 320°C) is necessary to separate the isomers.

  • Mass Spectrometry: The mass spectrometer is usually operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For this compound, the molecular ion (m/z 242) and characteristic fragment ions would be monitored.[21]

4.2.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs.

  • Instrumentation: An HPLC system with a gradient pump, autosampler, and a fluorescence detector. A diode-array detector (DAD) can be used in series for non-fluorescent PAHs.[17]

  • Column: A C18 column specifically designed for PAH analysis.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[19][20]

  • Fluorescence Detection: The excitation and emission wavelengths are programmed to change during the chromatographic run to optimize the detection of different PAHs. For benz[a]anthracene and its derivatives, excitation is typically around 280 nm and emission around 385 nm.[22]

4.2.3. Advanced Isomer Separation Techniques Due to the difficulty in separating the 12 methylbenz[a]anthracene isomers, more advanced techniques may be required for baseline separation.

  • Cyclodextrin-Modified Electrokinetic Chromatography (CD-EKC): This technique has been shown to be effective in separating all 12 monomethylbenz[a]anthracene isomers.[23] The use of different cyclodextrins as additives to the background electrolyte allows for differential interactions with the isomers, leading to their separation.[23][24]

Visualizations

Logical Workflow for Analysis

cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Air, Water, Soil) Extraction Extraction (Soxhlet, LLE, SPE) Sample->Extraction Cleanup Extract Cleanup (Silica Gel, SEC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS (SIM) Concentration->GCMS Primary Method HPLC HPLC-FLD Concentration->HPLC High Sensitivity EKC CD-EKC (for isomers) Concentration->EKC Isomer Separation Quantification Quantification GCMS->Quantification HPLC->Quantification Identification Isomer Identification EKC->Identification Reporting Reporting Quantification->Reporting Identification->Reporting cluster_combustion Incomplete Combustion cluster_growth PAH Growth Mechanisms cluster_output Environmental Release Organic Organic Material Radicals Small Radicals & Molecules (e.g., Acetylene, Methyl Radical) Organic->Radicals Pyrolysis Aromatics Small Aromatics (e.g., Benzene) Radicals->Aromatics HACA HACA Mechanism (Acetylene Addition) Radicals->HACA MAC MAC Mechanism (Methyl Addition) Radicals->MAC ParentPAH Parent PAH Aromatics->ParentPAH Growth HACA->ParentPAH MethylPAH Methylated PAH (e.g., this compound) MAC->MethylPAH ParentPAH->MethylPAH Methylation Emissions Emissions to Air, Water, Soil MethylPAH->Emissions

References

Toxicological Profile of Methylated Polycyclic Aromatic Hydrocarbons: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated polycyclic aromatic hydrocarbons (mPAHs) represent a significant class of environmental contaminants and byproducts of incomplete combustion. While the toxicology of parent PAHs is well-established, the addition of methyl groups can profoundly alter their biological activity, often leading to enhanced carcinogenic and mutagenic potential. This technical guide provides a comprehensive overview of the toxicological profile of mPAHs, focusing on their metabolism, mechanisms of toxicity, and the experimental methodologies used for their evaluation. Quantitative data on the comparative carcinogenicity of methylated versus parent PAHs are summarized, and key signaling pathways involved in their toxicity are visualized. Detailed experimental protocols for critical toxicological assays are also provided to aid researchers in the field.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. Methylated PAHs (mPAHs) are a subclass of PAHs that contain one or more methyl group substitutions on their aromatic rings. These compounds are of significant toxicological concern as methylation can dramatically influence their chemical and physical properties, leading to altered metabolic activation and increased carcinogenic potency compared to their parent compounds.[1][2] This guide will delve into the core aspects of mPAH toxicology, providing a technical resource for professionals in research and drug development.

Metabolism and Metabolic Activation

The toxicity of mPAHs, much like their parent compounds, is intrinsically linked to their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, including DNA.[1] This bioactivation process is primarily mediated by a suite of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role.

The "Unified Theory of PAH Carcinogenicity" posits that the substitution of a methyl group at a meso-position of a PAH is a critical step in its carcinogenic activation. This theory suggests that subsequent metabolic reactions, such as hydroxylation of the methyl group, lead to the formation of highly reactive benzylic carbocations that can readily form DNA adducts.

Key Metabolic Pathways

The metabolism of mPAHs generally follows three main pathways:

  • Ring Oxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, catalyze the oxidation of the aromatic rings to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further oxidation of these dihydrodiols can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites.

  • Methyl Group Oxidation: The methyl substituents themselves can be oxidized by CYP enzymes to form hydroxymethyl derivatives. These can be further conjugated, for example, by sulfotransferases, to form reactive sulfate esters that can also lead to the formation of carbocations.

  • Conjugation Reactions: Phase II enzymes, such as glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), conjugate the oxidized metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. While primarily a detoxification pathway, conjugation can, in some cases, lead to the formation of more reactive intermediates.

dot

Figure 1: Metabolic activation pathways of methylated PAHs.

Mechanisms of Toxicity

The primary mechanism of mPAH-induced carcinogenicity is their ability to form covalent adducts with DNA. These adducts can lead to misreplication of DNA, resulting in mutations in critical genes that control cell growth and differentiation, such as proto-oncogenes and tumor suppressor genes.

Genotoxicity

The formation of DNA adducts is a hallmark of the genotoxicity of mPAHs. The bay-region diol epoxides and carbocations derived from methyl group oxidation are highly electrophilic and readily react with nucleophilic sites on DNA bases, primarily guanine and adenine. If not repaired by the cellular DNA repair machinery, these adducts can lead to mutations during DNA replication.

Aryl Hydrocarbon Receptor (AhR) Signaling

Many of the toxic effects of mPAHs are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3]

Upon binding to an mPAH ligand, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the increased transcription of a battery of genes, including those encoding for metabolic enzymes like CYP1A1, CYP1A2, and CYP1B1. While this induction is a part of the body's defense mechanism to metabolize and eliminate foreign compounds, the resulting metabolic activation of mPAHs can lead to the production of carcinogenic metabolites.

dot

Canonical_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mPAH Methylated PAH AhR_complex AhR-Hsp90-XAP2-p23 Complex mPAH->AhR_complex Ligand Binding AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding TargetGenes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->TargetGenes Induction

Figure 2: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

In addition to the classical XRE-mediated gene transcription, the activated AhR can also engage in non-canonical signaling pathways. These pathways can involve "cross-talk" with other signaling cascades, such as those involving NF-κB and estrogen receptors, leading to a broader range of cellular responses, including inflammation and endocrine disruption. The AhR can also exert non-genomic effects by activating protein kinases and influencing intracellular calcium levels.

dot

NonCanonical_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_non_genomic Non-Genomic Effects mPAH Methylated PAH AhR_activated Activated AhR mPAH->AhR_activated Ligand Binding NFkB NF-κB AhR_activated->NFkB Interaction ER Estrogen Receptor AhR_activated->ER Interaction ProteinKinases Protein Kinase Activation AhR_activated->ProteinKinases Calcium ↑ Intracellular Ca2+ AhR_activated->Calcium Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Endocrine_Disruption Endocrine Disruption ER->Endocrine_Disruption

Figure 3: Non-canonical Aryl Hydrocarbon Receptor (AhR) signaling pathways.

Quantitative Toxicological Data

A significant body of evidence indicates that methylation can substantially increase the carcinogenic potency of PAHs. The following tables summarize comparative quantitative data for select methylated PAHs and their parent compounds.

Table 1: Comparative Tumorigenicity of Methylated vs. Parent PAHs
CompoundParent CompoundSpecies/SystemDosing RegimenEndpointResults
7,12-Dimethylbenz[a]anthracene (DMBA) Benz[a]anthracene (BA)Mouse SkinInitiation-PromotionPapilloma IncidenceDMBA is a significantly more potent initiator than BA.[4]
5-Methylchrysene ChryseneMouse SkinTumor InitiationTumor Incidence5-Methylchrysene is a potent tumor initiator, while chrysene has weak initiating activity.[5]
Monomethylated Phenanthrenes PhenanthreneHuman AhR Yeast BioassayIn vitroAhR ActivationMonomethylated phenanthrenes are 2 to 5 times more potent in activating the human AhR than phenanthrene.[3]
Table 2: Dose-Response Data for Tumor Initiation by 7,12-Dimethylbenz[a]anthracene (DMBA) and Benz[a]anthracene (BA) in Mouse Skin
Initiating Dose (nmol)CompoundPapillomas per MousePercent Mice with Papillomas
10DMBA6.8100
100BA0.110
20DMBA9.2100
200BA0.535
50DMBA12.5100
500BA1.260

Data adapted from relevant dose-response studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the toxicological assessment of mPAHs.

In Vivo Carcinogenicity Bioassay (Adapted from OECD Guideline 451)

dot

Carcinogenicity_Bioassay start Start: Animal Selection (e.g., Mice, Rats) acclimation Acclimation Period (1-2 weeks) start->acclimation grouping Randomization into Dose Groups (e.g., 3 dose levels + control) acclimation->grouping dosing Chronic Dosing (e.g., Dermal, Oral, Inhalation) (18-24 months) grouping->dosing monitoring Regular Monitoring (Clinical signs, body weight, food consumption) dosing->monitoring necropsy Terminal Necropsy (Gross pathology) monitoring->necropsy histopathology Histopathological Examination (All organs, focus on tumors) necropsy->histopathology analysis Data Analysis (Tumor incidence, latency, dose-response) histopathology->analysis end End: Carcinogenicity Assessment analysis->end

Figure 4: Workflow for an in vivo carcinogenicity bioassay.

Objective: To assess the carcinogenic potential of a test substance after long-term exposure.

Animal Model: Typically, mice (e.g., C57BL/6, B6C3F1) or rats (e.g., Sprague-Dawley, Fischer 344) are used. Both sexes should be included.

Group Size: A minimum of 50 animals per sex per group.

Dose Levels: At least three dose levels plus a concurrent vehicle control group. The highest dose should induce some toxicity but not significant mortality.

Route of Administration: The route should be relevant to human exposure (e.g., dermal application for skin carcinogenicity, gavage for oral exposure).

Duration: Typically 18-24 months for mice and 24 months for rats.

Procedure:

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week.

  • Dosing: The test substance is administered at the selected dose levels for the duration of the study.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Necropsy: At the end of the study, all surviving animals are euthanized and subjected to a full necropsy. All gross lesions are recorded.

  • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target tissues from all dose groups are also examined.

  • Data Analysis: The incidence and latency of tumors are statistically analyzed to determine the carcinogenic potential of the substance.

In Vitro Metabolism Assay Using Liver Microsomes

Objective: To determine the metabolic profile and rate of metabolism of an mPAH.

Materials:

  • Pooled human or animal liver microsomes

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test mPAH

  • Organic solvent (e.g., ethyl acetate) for extraction

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the mPAH (dissolved in a suitable solvent like DMSO) to the incubation mixture to start the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol).

  • Metabolite Extraction: Extract the metabolites from the incubation mixture using an organic solvent.

  • Analysis: Analyze the extracted samples by HPLC or LC-MS/MS to identify and quantify the parent compound and its metabolites.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

Objective: To detect DNA strand breaks in individual cells exposed to a test substance.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in a low melting point agarose solution.

  • Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Conclusion

Methylated polycyclic aromatic hydrocarbons are a class of potent environmental carcinogens whose toxicity is often greater than their parent compounds. Their carcinogenic activity is driven by metabolic activation to reactive intermediates that form DNA adducts, a process often initiated by the activation of the Aryl Hydrocarbon Receptor. A thorough understanding of their toxicological profile, including their metabolism and mechanisms of action, is crucial for accurate risk assessment and the development of strategies to mitigate their adverse health effects. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working to further elucidate the toxicology of these important environmental contaminants.

References

CAS number and IUPAC name for 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 11-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, and available toxicological information, alongside relevant experimental methodologies and metabolic pathways.

Chemical Identity and Properties

This compound is a derivative of benz[a]anthracene, a class of compounds known for their presence in the environment as products of incomplete combustion and their potential carcinogenic effects.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 6111-78-0[1]
IUPAC Name 11-methylbenzo[a]anthracene
Other Names 8-Methyl-1,2-benzanthracene; Benzo[a]anthracene, 11-methyl[1]
Molecular Formula C₁₉H₁₄[1]
Molecular Weight 242.31 g/mol [1]
InChI Key ARHCZXQENFEAFA-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Methylbenz[a]anthracene Isomers

PropertyThis compound10-Methylbenz[a]anthracene12-Methylbenz[a]anthraceneUnitReference
Physical Description -Yellow solidPale yellow solid-[2][3]
Melting Point -184150.5°C[2][3]
Water Solubility -5.5 x 10⁻²6.54 x 10⁻²mg/L at 27°C[2][3]
Vapor Pressure -1 x 10⁻⁷3.3 x 10⁻⁷mmHg[2][3]
LogP (Octanol/Water) -6.45.4-[2][3]

Toxicological Profile

While specific toxicity data for this compound is limited, the parent compound, benz[a]anthracene, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4] The carcinogenicity of methyl-substituted PAHs is well-documented, with their biological activity being highly dependent on the position of the methyl group.

Benz[a]anthracene and its derivatives are known to act as tumor initiators.[5] Animal studies on benz[a]anthracene have shown it to induce hepatomas and lung adenomas following oral administration in mice.[5][6] The primary mechanism of toxicity for this class of compounds involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.

Metabolic Activation and Signaling Pathways

The metabolic activation of benz[a]anthracene and its methylated derivatives is a critical step in their carcinogenic action. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[7] The general pathway involves the formation of dihydrodiol epoxides, which are highly reactive electrophiles that can covalently bind to DNA.

The presence and position of a methyl group can significantly influence the rate and stereoselectivity of metabolism, thereby affecting the carcinogenic potential. For instance, studies on 7-methylbenz[a]anthracene and 12-methylbenz[a]anthracene have shown that they undergo bio-alkylation to form the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA).[2]

The metabolism of 7,12-dimethylbenz[a]anthracene (DMBA), a closely related and extensively studied compound, provides insights into the potential pathways for this compound. DMBA is metabolized at the methyl groups and the aromatic ring to form various hydroxymethyl derivatives, dihydrodiols, and phenols.[8][9] This metabolic activation can lead to the induction of signaling pathways involved in cell proliferation and invasion, such as the Wnt/β-catenin pathway.[10]

Metabolic_Activation_of_Benz_a_anthracene General Metabolic Activation Pathway of Benz[a]anthracene Derivatives A Benz[a]anthracene Derivative C Arene Oxide A->C Oxidation B Cytochrome P450 (CYP1A1, CYP1B1) E trans-Dihydrodiol C->E Hydration I Detoxification (e.g., Glutathione Conjugation) C->I D Epoxide Hydrolase G Diol Epoxide (Ultimate Carcinogen) E->G Epoxidation E->I F Cytochrome P450 H DNA Adducts G->H Covalent Binding to DNA

General metabolic activation pathway for benz[a]anthracene derivatives.

Experimental Protocols

General Analytical Methods for PAHs

The analysis of this compound in various matrices typically follows established protocols for polycyclic aromatic hydrocarbons. Common techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Gas Chromatography coupled with Mass Spectrometry (GC/MS).[11][12]

Workflow for PAH Analysis:

PAH_Analysis_Workflow General Workflow for PAH Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (e.g., tissue, soil, water) B Extraction (e.g., Soxhlet, QuEChERS) A->B C Cleanup/Purification (e.g., Solid Phase Extraction - SPE) B->C D Separation (HPLC or GC) C->D E Detection (FLD, UV, or MS) D->E F Quantification E->F G Data Interpretation F->G

General workflow for the analysis of Polycyclic Aromatic Hydrocarbons.

Detailed Methodologies:

  • Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extracting PAHs from seafood matrices.[9] For solid samples like coal tar, dissolution in a solvent like tetrahydrofuran (THF) is a common first step.[13]

  • Cleanup: Solid Phase Extraction (SPE) with silica gel cartridges is frequently used to remove interfering matrix components.[13]

  • HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection is a sensitive method for the determination of PAHs. A polymeric C18 stationary phase with gradient elution is often used for separation.[9]

  • GC/MS: Gas Chromatography coupled with Mass Spectrometry provides high selectivity and is suitable for the identification and quantification of PAHs.

Synthesis of Anthracene Derivatives

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, general synthetic strategies for anthracene derivatives can be adapted. One common approach is the Haworth synthesis. Another method involves the reduction of the corresponding anthraquinone. The synthesis of substituted anthracenes often involves multi-step procedures, including Friedel-Crafts reactions and cyclizations.

Conclusion

This compound is a member of the polycyclic aromatic hydrocarbon family with potential carcinogenic properties, analogous to its parent compound, benz[a]anthracene. While specific toxicological and metabolic data for the 11-methyl isomer are scarce, the well-established mechanisms of action for related PAHs provide a strong basis for understanding its potential biological effects. Further research is warranted to fully characterize the toxicological profile and metabolic fate of this compound to better assess its risk to human health. The analytical methods outlined in this guide provide a robust framework for its detection and quantification in various environmental and biological samples.

References

An In-depth Technical Guide on the Discovery and Historical Research of 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) belonging to the family of methylbenz[a]anthracenes. While not as extensively studied as some of its isomers, such as 7-methylbenz[a]anthracene or 7,12-dimethylbenz[a]anthracene, its investigation has contributed to the broader understanding of structure-activity relationships in chemical carcinogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, carcinogenicity, and metabolism of this compound, with a focus on key experimental data and methodologies.

Discovery and Synthesis

The precise historical details of the initial synthesis of this compound are not prominently documented in readily available literature. However, its synthesis falls within the broader effort of organic chemists in the 20th century to synthesize and characterize various methylated PAHs to investigate their chemical and biological properties. The synthesis of methylbenz[a]anthracene isomers has been achieved through various methods, often involving multi-step reactions. While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, general synthetic strategies for related compounds have been described. For instance, modified procedures based on the work of Newman and Gaertner have been utilized for the synthesis of other methylbenz[a]anthracene isomers and could likely be adapted for the 11-methyl derivative.[1]

Carcinogenicity

The carcinogenic potential of this compound has been evaluated primarily through its tumor-initiating activity in mouse skin. A pivotal study by Wislocki and colleagues in 1982 systematically examined the tumor-initiating ability of all twelve possible monomethylbenz[a]anthracene (MBA) isomers.[1][2] This research provides the most direct quantitative data on the carcinogenicity of this compound.

Experimental Protocol: Two-Stage Initiation-Promotion Assay in Mouse Skin[1][2]

A classical two-stage initiation-promotion experiment was conducted to assess the tumor-initiating activity of the MBA isomers.

  • Animals: Female CD-1 mice.

  • Initiation: A single topical application of the test compound (400 nmol in 0.1 ml of acetone) was administered to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, twice-weekly applications of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone were initiated and continued for the duration of the experiment.

  • Observation: The mice were observed weekly for the appearance of skin papillomas.

  • Data Collection: The number of papillomas per mouse was recorded.

Quantitative Carcinogenicity Data

The results of the study by Wislocki et al. (1982) are summarized in the table below, allowing for a direct comparison of the tumor-initiating potency of this compound with its isomers.

Methylbenz[a]anthracene IsomerInitiating Dose (nmol/mouse)Average Number of Papillomas per Mouse
1-Methylbenz[a]anthracene400Low
2-Methylbenz[a]anthracene400Low
3-Methylbenz[a]anthracene400Low
4-Methylbenz[a]anthracene400Low
5-Methylbenz[a]anthracene400Not specified as highly active
6-Methylbenz[a]anthracene400~0.6
7-Methylbenz[a]anthracene4004.9
8-Methylbenz[a]anthracene4001.0
9-Methylbenz[a]anthracene400~0.6
10-Methylbenz[a]anthracene400Not specified as highly active
This compound 400 Considered weakly active [3]
12-Methylbenz[a]anthracene4001.0

Data extracted and inferred from Wislocki et al. (1982) and other sources.[1][2][3]

The study concluded that 7-Methylbenz[a]anthracene was the most potent tumor initiator in this series.[1][2] In contrast, this compound exhibited only slight carcinogenic activity.[3] This highlights the profound influence of the position of the methyl group on the biological activity of the benz[a]anthracene molecule.[3] The low tumorigenicity of the 1-, 2-, 3-, and 4-methyl isomers has been cited as evidence supporting the "bay region" theory of PAH carcinogenesis.[1][2]

Metabolism and Bioactivation

The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA. The prevailing theory for the activation of many carcinogenic PAHs is the "bay region" theory.[3]

The Bay Region Theory

The bay region theory posits that the ultimate carcinogenic metabolites of many PAHs are diol epoxides formed in the sterically hindered "bay region" of the molecule.[3] This multi-step process is initiated by cytochrome P450 (CYP) enzymes.

Bay_Region_Theory PAH Parent PAH Epoxide Arene Oxide (Epoxide) PAH->Epoxide CYP450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Bay-Region Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Tumor Tumor Initiation DNA_Adduct->Tumor

A simplified diagram of the bay region theory of PAH metabolic activation.
Metabolism of this compound

While specific studies detailing the complete metabolic profile of this compound are scarce, it is presumed to follow the general metabolic pathways established for other methylbenz[a]anthracenes. The position of the methyl group can significantly influence the metabolic profile and, consequently, the carcinogenic activity. For other isomers, metabolism has been shown to occur at the methyl group (hydroxylation) and on the aromatic rings to form dihydrodiols and phenols.

The relatively low carcinogenic activity of this compound suggests that its metabolic activation to a bay-region diol epoxide may be less efficient compared to more potent isomers. The methyl group at the 11-position might sterically hinder the enzymatic reactions necessary for the formation of the ultimate carcinogenic metabolite.

Experimental Protocol: In Vitro Metabolism of PAHs

A general experimental workflow for studying the in vitro metabolism of PAHs using liver microsomes is outlined below.

In_Vitro_Metabolism_Workflow cluster_prep Microsome Preparation cluster_incubation Incubation cluster_analysis Metabolite Analysis Liver Liver Homogenization Centrifugation Differential Centrifugation Liver->Centrifugation Microsomes Microsomal Pellet Centrifugation->Microsomes Incubation_Mix Incubation Mixture: - Microsomes - PAH Substrate - NADPH-generating system - Buffer Microsomes->Incubation_Mix Incubation_Step Incubation at 37°C Incubation_Mix->Incubation_Step Extraction Organic Solvent Extraction Incubation_Step->Extraction HPLC HPLC Separation Extraction->HPLC Identification Spectroscopic Identification (UV, MS, NMR) HPLC->Identification

A general workflow for in vitro PAH metabolism studies.

Conclusion

The study of this compound, primarily through comparative studies of its isomers, has been instrumental in refining the understanding of structure-activity relationships within the methylbenz[a]anthracene class of PAHs. The key finding is its relatively low tumor-initiating activity, which, in the context of the bay region theory, suggests that the position of the methyl group at the 11-position impedes its metabolic activation to a potent carcinogen. Further research focusing on a detailed metabolic profiling of this compound and a definitive synthesis protocol would provide a more complete picture of this particular PAH and contribute to the broader knowledge base of chemical carcinogenesis. This information is valuable for researchers in toxicology, pharmacology, and drug development who are working to understand and mitigate the risks associated with PAH exposure.

References

An In-depth Technical Guide on the Physical State and Appearance of 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 11-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Physical State and Appearance

This compound is a solid at standard temperature and pressure. As with many methylated benz[a]anthracene derivatives, it is expected to appear as a crystalline solid, potentially as pale yellow plates or a powder. This is consistent with related isomers such as 10-Methylbenz[a]anthracene, which is described as yellow plates when recrystallized from alcohol.[1] The parent compound, benz[a]anthracene, appears as colorless leaflets or plates, or as a coarse gold powder with a greenish-yellow fluorescence.[2]

Physicochemical Properties

Table 1: General and Structural Properties

PropertyValueReference
IUPAC Name 11-methylbenzo[a]anthracene[3]
Synonyms 11-methylbenz[α]anthracene, 8-Methyl-1,2-benzanthracene[3][4]
CAS Registry Number 6111-78-0[3][4]
Molecular Formula C₁₉H₁₄[3][4]
Molecular Weight 242.32 g/mol [3]
InChIKey ARHCZXQENFEAFA-UHFFFAOYSA-N[3]

Table 2: Thermal and Solubility Properties

PropertyValueCompoundReference
Melting Point 184 °C10-Methylbenz[a]anthracene[1]
141 °C7-Methylbenz[a]anthracene[5]
139 °C1-Methylbenz[a]anthracene[6]
Boiling Point ~483 °C (estimated)7,11,12-trimethylbenz(a)anthracene[7]
Water Solubility InsolubleBenz[a]anthracene[8]
5.5 x 10⁻² mg/L at 27 °C10-Methylbenz[a]anthracene[1]
1.1 x 10⁻² mg/L at 24 °C7-Methylbenz[a]anthracene[5]
6.54 x 10⁻² mg/L at 27 °C12-Methylbenz[a]anthracene[9]

Spectral Data

Spectral analysis is critical for the identification and quantification of this compound. The National Institute of Standards and Technology (NIST) provides reference mass spectrometry and gas chromatography data for this compound.[4]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak (m/z) at 242, corresponding to its molecular weight.[1]

  • UV-Visible Spectroscopy: While a specific spectrum for the 11-methyl isomer is not detailed in the provided results, PAHs exhibit characteristic UV absorption spectra. As the number of condensed aromatic rings increases, the absorption maximum (λmax) shifts to longer wavelengths.[10] For comparison, the parent benz[a]anthracene shows significant absorption in the UV region. The addition of a methyl group is expected to cause a slight bathochromic (red) shift in the absorption bands.

Experimental Protocols

The determination of the physical and chemical properties of PAHs like this compound involves a series of standardized experimental procedures.

The synthesis of specific methylbenz[a]anthracene isomers often involves multi-step organic reactions. A generalized workflow for synthesis and purification is as follows:

  • Reaction: Precursor molecules are reacted under controlled conditions (e.g., in an inert atmosphere, specific solvent, and temperature).

  • Quenching & Extraction: The reaction is stopped, and the crude product is extracted from the reaction mixture using an appropriate solvent system.

  • Purification: The crude product is purified to isolate the target compound. Common techniques include:

    • Column Chromatography: Using stationary phases like silica gel or alumina to separate the product from byproducts and unreacted starting materials.[11]

    • Recrystallization: Dissolving the solid product in a hot solvent and allowing it to cool slowly, forming pure crystals. Alcohols are common solvents for this purpose with PAHs.[1][5]

  • Characterization: The final product's identity and purity are confirmed using techniques like NMR, Mass Spectrometry, and HPLC.

  • Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Solubility: Water solubility is typically determined by adding an excess amount of the compound to a known volume of water, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered aqueous phase, often by HPLC-UV or a similar sensitive analytical technique.

  • Chromatographic Analysis (GC-MS): For analysis, the compound is dissolved in a suitable organic solvent (e.g., dichloromethane).[12] The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from other components based on its boiling point and affinity for the column's stationary phase. The retention time is a key identifier. The MS fragments the compound and detects the fragments based on their mass-to-charge ratio, providing a definitive structural fingerprint.[11]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a polycyclic aromatic hydrocarbon such as this compound.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization & Analysis s1 Organic Synthesis (Precursors + Reagents) s2 Reaction Workup (Extraction/Washing) s1->s2 Crude Product p1 Column Chromatography (e.g., Silica Gel) s2->p1 p2 Recrystallization (e.g., from Alcohol) p1->p2 Partially Pure c1 Structural ID (NMR, MS) p2->c1 Pure Solid c2 Purity Check (HPLC, GC) c1->c2 c3 Physical Properties (Melting Point, Solubility) c2->c3 final_product Characterized Compound: This compound c3->final_product

Caption: General workflow for PAH synthesis and characterization.

References

An In-Depth Technical Guide to 11-Methylbenz[a]anthracene: Molecular Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene family of compounds. Members of this family are noted for their carcinogenic and mutagenic properties, making them a significant focus of research in toxicology, environmental science, and cancer biology. This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and biological activities of this compound, intended to serve as a valuable resource for professionals in research and drug development.

Molecular Profile

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of its chemical identity.

PropertyValueReference
Chemical Formula C₁₉H₁₄[]
Molecular Weight 242.32 g/mol []
Boiling Point 449.4°C at 760 mmHg[]
Density 1.164 g/cm³[]
InChI Key ARHCZXQENFEAFA-UHFFFAOYSA[]

Spectroscopic and Analytical Data

Precise identification and quantification of this compound are critical for research and regulatory purposes. This section details the key spectroscopic data and analytical protocols for this compound.

Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. While specific, experimentally verified ¹H and ¹³C NMR spectra for this compound are not widely published, typical chemical shift ranges for related aromatic compounds can provide an estimation.[4][5][6][7][8][9][10][11] Aromatic protons typically resonate in the range of 7.0-9.0 ppm in ¹H NMR, while aromatic carbons appear between 110-150 ppm in ¹³C NMR. The methyl group protons would be expected to appear significantly upfield, likely in the 2.0-3.0 ppm range.

Synthesis of Benz[a]anthracene Derivatives

  • Haworth Synthesis: A classical method for the synthesis of polycyclic aromatic systems.[12]

  • Friedel-Crafts Reaction: Utilized for the annulation of aromatic rings.[12]

  • Diels-Alder Reaction: A powerful tool for the construction of cyclic systems.[12]

  • Elbs Reaction: Involves the pyrolysis of o-methyl benzophenone-type molecules.[12]

A synthetic route to the related 7,12-dimethylbenz[a]anthracene has been described, which could potentially be modified to yield the 11-methyl isomer.[13][14][15]

Experimental Protocols for Analysis

The analysis of this compound in various matrices requires robust and sensitive methods. The following protocols are based on established methods for PAH analysis and can be adapted for this specific compound.[16][17][18][19]

Sample Preparation for Environmental Matrices

Protocol 1: Extraction from Soil/Sediment

  • Sample Pre-treatment: Air-dry and sieve the sample to remove debris. Homogenize the sample.

  • Soxhlet Extraction: A known weight of the homogenized sample is placed in a Soxhlet extractor with a suitable solvent (e.g., a mixture of hexane and acetone) for an extended period (16-24 hours).

  • Concentration and Cleanup: The extract is concentrated, and interfering compounds are removed using techniques like silica gel chromatography.

Protocol 2: Extraction from Water Samples

  • Liquid-Liquid Extraction (LLE): A water sample is spiked with an internal standard and extracted multiple times with an immiscible organic solvent like dichloromethane (DCM).

  • Drying and Concentration: The combined organic extracts are dried and concentrated to a small volume.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

  • Workflow:

    • An aliquot of the prepared extract is injected into the GC.

    • The compound is separated from other components on a capillary column.

    • The separated compound enters the mass spectrometer for ionization and detection.

GCMS_Workflow Sample Sample Extract Injector GC Injector Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection) Column->MS Data Data System MS->Data

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

The biological effects of methyl-substituted benz[a]anthracenes are primarily linked to their metabolic activation into carcinogenic intermediates.

Metabolic Activation

Polycyclic aromatic hydrocarbons are generally inert until they are metabolically activated by cellular enzymes. The primary pathway involves cytochrome P450 enzymes (CYPs), which introduce epoxide groups onto the aromatic rings.[20][21] These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further epoxidation of the dihydrodiol can lead to the formation of highly reactive diol-epoxides, which are considered the ultimate carcinogens as they can form covalent adducts with DNA.[22][23][24][25]

Metabolic_Activation PAH This compound Epoxide Arene Oxide (Epoxide) PAH->Epoxide CYP450 Diol Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Diol-Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of polycyclic aromatic hydrocarbons leading to carcinogenesis.

Carcinogenic Signaling Pathways

The formation of DNA adducts by reactive metabolites of PAHs can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes. This can trigger a cascade of events that disrupt normal cellular processes and promote cancer development. While specific signaling pathways perturbed by this compound are not well-defined, the general mechanisms of PAH-induced carcinogenesis involve:

  • Aryl Hydrocarbon Receptor (AhR) Signaling: PAHs can bind to and activate the AhR, a transcription factor that upregulates the expression of metabolic enzymes like CYP1A1 and CYP1B1, thereby enhancing their own metabolic activation.[20][21]

  • Oxidative Stress: The metabolism of PAHs can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components, including DNA, lipids, and proteins.[20][26]

  • Alterations in Calcium Signaling: Some studies suggest that PAHs can disrupt intracellular calcium homeostasis, which is a critical regulator of many cellular processes, including proliferation and apoptosis.[27]

Carcinogenic_Signaling PAH PAH Metabolite AhR Aryl Hydrocarbon Receptor (AhR) PAH->AhR DNA_Adduct DNA Adducts PAH->DNA_Adduct ROS Reactive Oxygen Species (ROS) PAH->ROS Ca_Signaling Altered Calcium Signaling PAH->Ca_Signaling CYP_Induction Induction of CYP Enzymes AhR->CYP_Induction Cellular_Damage Cellular Damage DNA_Adduct->Cellular_Damage ROS->Cellular_Damage Ca_Signaling->Cellular_Damage Cancer Cancer Cellular_Damage->Cancer

Caption: Key signaling pathways involved in PAH-induced carcinogenesis.

Conclusion

This compound, as a member of the carcinogenic polycyclic aromatic hydrocarbon family, warrants significant scientific attention. This guide has synthesized the available data on its molecular properties, analytical methodologies, and biological activities. While much is known about the general mechanisms of PAH toxicity, further research is needed to elucidate the specific synthesis routes, detailed spectroscopic characteristics, and precise signaling pathways affected by the 11-methyl isomer. Such knowledge will be invaluable for a more accurate assessment of its health risks and for the development of potential preventative or therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Detection of 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and accurate detection of 11-Methylbenz[a]anthracene, a methylated polycyclic aromatic hydrocarbon (PAH), in various matrices. The protocols described herein are based on established analytical techniques for PAHs and can be adapted for specific research and drug development applications.

Introduction

This compound is a member of the methylated polycyclic aromatic hydrocarbon family. Like its parent compound, benz[a]anthracene, and other methylated derivatives, it is of interest to researchers due to its potential carcinogenic and mutagenic properties.[1] Accurate and reliable analytical methods are crucial for studying its metabolic fate, toxicological profile, and presence in environmental or biological samples.

This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and powerful techniques for PAH analysis.[2][3]

Quantitative Data Summary

Quantitative data for this compound is not widely available in the literature. Therefore, the following tables summarize typical performance data for the closely related and structurally similar compound, benz[a]anthracene. This data can serve as a benchmark for method development and validation for this compound analysis. It is recommended to perform a full method validation for this compound to establish specific limits of detection (LOD), limits of quantitation (LOQ), and other performance characteristics.

Table 1: Typical Quantitative Performance Data for Benz[a]anthracene Analysis by HPLC-FLD

ParameterMatrixValueReference
Limit of Detection (LOD)Water0.2 ng/L[4][5]
Limit of Quantitation (LOQ)Water1 ng/L[4][5]
Linearity (R²)Water>0.999[5]
RecoveryOlive Oil87.6 – 109.3%[6]

Table 2: Typical Quantitative Performance Data for Benz[a]anthracene Analysis by GC-MS

ParameterMatrixValueReference
Limit of Detection (LOD)Soil0.26 ng/g[4]
Limit of Quantitation (LOQ)Soil0.78 ng/g[4]
Linearity (R²)Various>0.99[3]
RecoveryFish80 - 139%[7]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction and cleanup of this compound from water samples prior to HPLC or GC-MS analysis.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas, high purity

  • Glassware (volumetric flasks, pipettes, vials)

  • Vacuum manifold for SPE

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes by passing 5-10 mL of DCM through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange: If analyzing by HPLC, exchange the solvent to acetonitrile by adding 1 mL of acetonitrile and concentrating the sample to a final volume of 1 mL.

  • Final Volume Adjustment: Adjust the final volume to 1 mL with the appropriate solvent (acetonitrile for HPLC, hexane or isooctane for GC-MS). The sample is now ready for analysis.[8][9]

Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column thermostat.

  • Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with 50% B, hold for 1 minute.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings (based on Benz[a]anthracene):

    • Excitation Wavelength: 270 nm

    • Emission Wavelength: 390 nm[4]

Procedure:

  • Prepare a series of calibration standards of this compound in acetonitrile.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph with a split/splitless injector and an autosampler.

  • Mass spectrometer (quadrupole or ion trap).

  • Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 200 °C at 25 °C/min.

    • Ramp to 310 °C at 10 °C/min, hold for 10 minutes.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound (MW 242.31), monitor the molecular ion (m/z 242) and at least two other characteristic fragment ions.

Procedure:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or isooctane).

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify and quantify this compound based on its retention time and the characteristic ions monitored.

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Water, Soil, Biological Fluid) prep Sample Preparation (e.g., Solid Phase Extraction) sample->prep Extraction & Cleanup analysis Analytical Separation & Detection prep->analysis hplc HPLC-FLD analysis->hplc Liquid Phase gcms GC-MS analysis->gcms Gas Phase data Data Acquisition & Processing hplc->data gcms->data quant Quantification & Reporting data->quant Calibration Curve

Caption: General experimental workflow for the analysis of this compound.

Postulated Metabolic Pathway

The metabolic pathway of this compound has not been explicitly detailed in the literature. However, based on the known metabolism of other methylated benz[a]anthracenes such as 7-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene (DMBA), a plausible metabolic activation pathway can be postulated.[10][11][12] The primary route of metabolic activation for many PAHs involves cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates that can bind to DNA.

metabolic_pathway parent This compound epoxide Formation of Diol Epoxides (e.g., Bay-Region) parent->epoxide CYP450 Enzymes hydroxylation Methyl Group Hydroxylation parent->hydroxylation CYP450 Enzymes dna_adducts DNA Adducts (Genotoxicity) epoxide->dna_adducts Covalent Binding conjugation Conjugation (e.g., Glucuronidation, Sulfation) hydroxylation->conjugation excretion Excretion conjugation->excretion

Caption: Postulated metabolic pathway of this compound.

References

Application Note: High-Sensitivity GC-MS Analysis of 11-Methylbenz[a]anthracene in Diverse Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

11-Methylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound of significant environmental interest due to its potential carcinogenic properties.[1] It originates from the incomplete combustion of organic materials and is found as a contaminant in soil, water, and air.[2][3] Accurate and sensitive quantification of this compound is crucial for assessing environmental contamination and human exposure risks. This application note details robust protocols for the extraction, cleanup, and subsequent analysis of this compound in various environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are designed to offer high sensitivity and reproducibility for researchers and analytical scientists.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings.[3] Their presence in the environment is a direct consequence of both natural processes and anthropogenic activities, including the burning of fossil fuels.[1] Due to their recognized carcinogenic and mutagenic effects, numerous PAHs are regulated by environmental protection agencies worldwide.[4] this compound, a methylated derivative of benz[a]anthracene, requires sensitive analytical methods for its detection and quantification at trace levels in complex environmental matrices.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of PAHs.[2] Its high chromatographic resolution and mass selectivity enable the accurate identification and quantification of individual PAH isomers, even in the presence of complex sample matrices.[3] This document provides detailed experimental protocols for the analysis of this compound in soil/sediment, water, and air samples, from sample preparation to final GC-MS analysis.

Experimental Protocols

Sample Preparation: Soil and Sediment

This protocol is adapted from established methods for PAH extraction from solid matrices.[5]

1.1. Homogenization and Drying:

  • Air-dry the soil or sediment sample to a constant weight.

  • Sieve the sample to remove large debris such as rocks and leaves, ensuring a homogenous sample.[5]

  • Determine the moisture content on a separate subsample by drying at 105°C to a constant weight to allow for reporting results on a dry weight basis.[5]

1.2. Extraction: Soxhlet Extraction

  • Weigh approximately 10-20 g of the dried, homogenized sample and place it into a Soxhlet extraction thimble.[6]

  • Spike the sample with a surrogate standard solution (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10) to monitor extraction efficiency.[5][6]

  • Add a 1:1 (v/v) mixture of acetone and hexane to a round-bottom flask.[5]

  • Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at 4-6 cycles per hour.[5][6]

  • After extraction, allow the extract to cool.

1.3. Cleanup: Silica Gel Chromatography

  • Concentrate the extract to 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Prepare a chromatography column packed with activated silica gel.

  • Apply the concentrated extract to the column and elute with a suitable solvent mixture (e.g., pentane followed by a mixture of pentane and dichloromethane) to separate the PAHs from interfering compounds.

  • Collect the PAH fraction and concentrate it to a final volume of 1 mL for GC-MS analysis.

Sample Preparation: Water

This protocol is based on standard liquid-liquid extraction methods for PAHs in aqueous samples.[7]

2.1. Sample Collection and Preservation:

  • Collect water samples in amber glass containers with Teflon-lined lids.[7]

  • Preserve the sample by acidifying to a pH < 2 with sulfuric or hydrochloric acid.[7]

  • Store samples at 4°C and extract within 7 days of collection.[7]

2.2. Extraction: Liquid-Liquid Extraction (LLE)

  • Measure 1 L of the water sample into a separatory funnel.

  • Spike the sample with a surrogate standard solution.

  • Add 60 mL of dichloromethane (DCM) to the separatory funnel, and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and drain the DCM layer into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM.

  • Combine the DCM extracts.

2.3. Drying and Concentration:

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Sample Preparation: Air

This protocol utilizes sorbent tube sampling followed by solvent desorption.

3.1. Sample Collection:

  • Draw a known volume of air (e.g., 240 L) through an OVS-7 sampling tube containing XAD-7 sorbent using a personal sampling pump.[8]

3.2. Extraction: Solvent Desorption

  • Break open the sampling tube and transfer the front and back sorbent sections to separate vials.

  • Add 1 mL of dichloromethane to each vial and cap securely.

  • Desorb the PAHs by sonicating the vials for 30 minutes.

  • Transfer the extracts to clean vials for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of PAHs, including this compound.[1][4]

  • Gas Chromatograph (GC):

    • Column: Rtx-35 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1][4]

    • Inlet Mode: Splitless[1]

    • Inlet Temperature: 300°C[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]

    • Oven Temperature Program: 90°C (hold for 2 min), then ramp at 5°C/min to 320°C (hold for 12 min)[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C[1]

    • Interface Temperature: 300°C[1]

    • Measurement Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The specific ions for this compound (m/z 242, 241, 226) and internal/surrogate standards should be monitored.

Data Presentation

Quantitative data for this compound in various environmental matrices can vary significantly depending on the location and source of contamination. The following table summarizes typical method detection limits (MDLs) and concentration ranges observed for general PAHs in environmental samples.

MatrixTypical MDL (µg/kg or µg/L or ng/m³)Typical Concentration Range
Soil/Sediment0.1 - 10 µg/kg<1 - >10,000 µg/kg
Water0.01 - 0.1 µg/L0.01 - 10 µg/L
Air0.01 - 1.0 ng/m³0.1 - 100 ng/m³

Note: These values are indicative for a broad range of PAHs and specific values for this compound will fall within these ranges. Actual detection limits and concentrations will be matrix and instrument dependent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound in environmental samples.

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis soil_sample Soil/Sediment Sample homogenization Homogenization & Drying soil_sample->homogenization water_sample Water Sample lle Liquid-Liquid Extraction water_sample->lle air_sample Air Sample (Sorbent Tube) desorption Solvent Desorption air_sample->desorption soxhlet Soxhlet Extraction homogenization->soxhlet cleanup Extract Cleanup (Silica Gel) soxhlet->cleanup concentration Concentration to 1 mL lle->concentration desorption->concentration cleanup->concentration gcms GC-MS Analysis (SIM Mode) concentration->gcms data_analysis Data Processing & Quantification gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the reliable and sensitive analysis of this compound in diverse environmental samples. The combination of optimized sample preparation techniques and high-sensitivity GC-MS analysis in SIM mode allows for accurate quantification at trace levels. Adherence to these methodologies will enable researchers to generate high-quality data for environmental monitoring, risk assessment, and regulatory compliance.

References

Application Note: Quantification of 11-Methylbenz[a]anthracene using HPLC with UV and Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 11-Methylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family. The methodology employs a reversed-phase HPLC system coupled with both Ultraviolet (UV) and Fluorescence (FLD) detectors, providing sensitive and selective analysis. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and detector settings, to ensure accurate and reproducible results for the analysis of this compound in various sample matrices.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1] this compound is a methylated derivative of benz[a]anthracene and its accurate quantification is crucial for environmental monitoring, toxicological studies, and in the assessment of drug metabolism. High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection is a widely used technique for the analysis of PAHs, offering high sensitivity and selectivity.[2][3] Fluorescence detection is particularly advantageous for many PAHs, including methylbenz[a]anthracenes, as it can provide lower detection limits compared to UV detection.

Experimental

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, UV/Vis detector, and a fluorescence detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of PAHs.

  • Solvents: Acetonitrile (ACN) and water (HPLC grade or higher).

  • Analytical Standard: this compound standard of known purity.

  • Sample Vials: Amber glass vials to protect the analyte from light.

Standard Preparation

A stock solution of this compound should be prepared in a solvent in which it is freely soluble, such as acetonitrile or methanol. Working standards are then prepared by serial dilution of the stock solution to create a calibration curve over the desired concentration range. It is recommended to prepare standards in the same solvent as the final sample extract.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for common matrices.

Liquid Samples (e.g., Water):

  • Liquid-Liquid Extraction (LLE):

    • To 1 liter of the water sample, add a suitable organic solvent (e.g., dichloromethane or hexane).

    • Shake vigorously for a specified time and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction process on the aqueous layer to ensure complete recovery.

    • Combine the organic extracts and evaporate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Pass the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable organic solvent (e.g., acetonitrile or dichloromethane).

    • Evaporate the eluate and reconstitute in acetonitrile.

Solid Samples (e.g., Soil, Sediment):

  • Ultrasonic Extraction:

    • Weigh a known amount of the homogenized solid sample into a beaker.

    • Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).

    • Place the beaker in an ultrasonic bath for a specified time.

    • Decant the solvent and repeat the extraction.

    • Combine the extracts, filter, and concentrate.

    • The extract may require a cleanup step using silica gel or Florisil column chromatography to remove interferences.

    • Evaporate the cleaned extract and reconstitute in acetonitrile.

Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Settings

UV Detector:

  • Wavelength: Based on the UV-Vis absorption spectrum of benz[a]anthracene and its derivatives, a monitoring wavelength of 294 nm is recommended.[4]

Fluorescence Detector:

For enhanced sensitivity and selectivity, a fluorescence detector is recommended. While specific optimal wavelengths for this compound may need to be determined empirically, a good starting point based on studies of methylbenz[a]anthracene isomers is an excitation wavelength of 294 nm.[4] The emission wavelength should be optimized by scanning the emission spectrum of a standard solution. For the parent compound, benz[a]anthracene, emission is typically monitored around 386 nm.

ParameterValue
Excitation Wavelength 294 nm[4]
Emission Wavelength Optimize around 380 - 420 nm

Quantitative Data Summary

The following tables provide representative quantitative data for PAH analysis using HPLC-UV/FLD. This data is based on methods for the parent compound, benz[a]anthracene, and other PAHs, and should be considered as a guideline. A full method validation should be performed for the specific application.

Table 1: Linearity and Range

AnalyteDetectorLinearity (r²)Range (µg/L)
Benz[a]anthraceneUV>0.9951 - 100
Benz[a]anthraceneFLD>0.9990.1 - 20

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteDetectorLOD (µg/L)LOQ (µg/L)
Benz[a]anthraceneUV~0.5~1.5
Benz[a]anthraceneFLD~0.02~0.06

Table 3: Accuracy and Precision (Recovery and RSD)

AnalyteMatrixSpiked Level (µg/L)Recovery (%)Precision (RSD, %)
Benz[a]anthraceneWater595 - 105< 5
Benz[a]anthraceneSoil2090 - 110< 10

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions Injection Inject Sample into HPLC System Standard->Injection Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (LLE, SPE, or Ultrasonic) Sample->Extraction Cleanup Extract Cleanup (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration & Reconstitution in Acetonitrile Cleanup->Concentration Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV and/or Fluorescence) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Calibration Curve Generation Chromatogram->Integration Quantification Quantify this compound Concentration Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Diagram (Logical Relationship)

Analyte_Detection_Pathway cluster_uv UV Detection cluster_fld Fluorescence Detection Analyte This compound in Mobile Phase UV_Detector UV Detector Analyte->UV_Detector UV Absorption Excitation Excitation (294 nm) Analyte->Excitation Fluorescence Excitation UV_Signal UV Absorbance Signal UV_Detector->UV_Signal FLD_Detector Fluorescence Detector Emission Emission (~380-420 nm) FLD_Detector->Emission Excitation->FLD_Detector FLD_Signal Fluorescence Signal Emission->FLD_Signal

References

Application Notes and Protocols: 11-Methylbenz[a]anthracene as a Reference Standard in PAH Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylbenz[a]anthracene, a methylated polycyclic aromatic hydrocarbon (PAH), is a crucial reference standard in the analysis of environmental and biological samples for PAH contamination. Its use is essential for the accurate identification and quantification of this specific carcinogenic compound. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) methodologies.

Physicochemical Properties of this compound:

PropertyValueReference
Chemical Formula C₁₉H₁₄[1]
Molecular Weight 242.31 g/mol [1]
CAS Number 6111-78-0[1]
Appearance Solid
Boiling Point 449.4 °C at 760 mmHg[2]
Density 1.164 g/cm³[2]

Application in PAH Analysis

As a certified reference material, this compound serves several critical functions in analytical laboratories:

  • Instrument Calibration: Used to create calibration curves for the quantification of this compound in unknown samples.

  • Method Validation: Essential for validating the accuracy, precision, linearity, and sensitivity of analytical methods for PAH analysis.

  • Quality Control: Employed as a quality control standard to monitor the performance of analytical instruments and methods over time.

  • Identification Confirmation: The known retention time and mass spectrum of the standard are used to confirm the presence of this compound in complex matrices.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and HPLC-FLD. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique for the analysis of PAHs. The following protocol is suitable for the analysis of this compound in environmental matrices such as soil and water after appropriate sample extraction and cleanup.

a) Sample Preparation (Generic for Soil/Sediment):

A generalized workflow for sample preparation is outlined below.

cluster_prep Sample Preparation Sample 1. Soil/Sediment Sample Homogenize 2. Homogenize and Sieve Sample->Homogenize Spike 3. Spike with Internal Standard (e.g., Deuterated PAH) Homogenize->Spike Extract 4. Soxhlet or Pressurized Fluid Extraction Spike->Extract Concentrate 5. Concentrate Extract Extract->Concentrate Cleanup 6. Silica Gel Column Cleanup Concentrate->Cleanup Final_Concentrate 7. Final Concentration and Solvent Exchange Cleanup->Final_Concentrate

Caption: General workflow for soil/sediment sample preparation for PAH analysis.

b) GC-MS Instrumentation and Conditions:

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial 60°C for 2 min, ramp to 300°C at 6°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

c) Selected Ion Monitoring (SIM) Parameters for this compound:

Ion Typem/z
Quantifier Ion 242
Qualifier Ion 1 241
Qualifier Ion 2 226

d) Quantitative Data:

ParameterExpected Value/RangeReference
Retention Index (DB-5 column) 412.05 - 412.72[1]
Limit of Detection (LOD) 0.036 – 13.886 pg (typical for PAHs in SIM mode)[2]
Limit of Quantification (LOQ) 0.119 – 46.287 pg (typical for PAHs in SIM mode)[2]

e) Mass Spectrum of this compound:

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 242.

(Please refer to the NIST WebBook for the full mass spectrum data of this compound, CAS #6111-78-0)[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

HPLC-FLD is a highly sensitive method for the analysis of fluorescent PAHs like this compound, particularly in aqueous samples.

a) Sample Preparation (Generic for Water):

A generalized workflow for water sample preparation is presented below.

cluster_prep Sample Preparation Sample 1. Water Sample (1 L) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate 4. Concentrate Extract Extract->Concentrate Solvent_Exchange 5. Solvent Exchange to Mobile Phase Concentrate->Solvent_Exchange

Caption: General workflow for water sample preparation for PAH analysis.

b) HPLC-FLD Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Fluorescence Detector Agilent 1260 Infinity II FLD or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Fluorescence Detection Excitation: 270 nm, Emission: 390 nm (typical for benz[a]anthracene derivatives)

c) Quantitative Data:

ParameterExpected Value/RangeReference
Retention Time Dependent on specific column and gradient; expected to be in the mid-to-late elution range for PAHs.
Limit of Detection (LOD) 0.2 ng/L (typical for benz[a]anthracene in water by HPLC-FLD)[3]
Limit of Quantification (LOQ) 1 ng/L (typical for benz[a]anthracene in water by HPLC-FLD)[3]

Metabolic Pathway of Methylated Benz[a]anthracenes

For professionals in drug development, understanding the metabolic fate of PAH compounds is crucial for assessing their toxicological profiles. Methylated benz[a]anthracenes are metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, leading to the formation of various oxygenated metabolites.[4][5] The metabolic activation can lead to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites.[4]

cluster_pathway Metabolic Activation Pathway PAH This compound Epoxide Epoxide PAH->Epoxide CYP450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase Phenols Phenolic Metabolites Epoxide->Phenols Rearrangement Diol_Epoxide Diol Epoxide (Ultimate Carcinogen) Diol->Diol_Epoxide CYP450 DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding

Caption: Proposed metabolic activation pathway of this compound.

Conclusion

The use of this compound as a reference standard is indispensable for the reliable analysis of this compound in various matrices. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and accurate analytical methods for the monitoring and risk assessment of this important environmental and biological contaminant.

References

Application Notes and Protocols for In Vitro Cell Transformation Assays Using 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro cell transformation assays (CTAs) are crucial tools in toxicology and cancer research for assessing the carcinogenic potential of chemical compounds. These assays measure the ability of a substance to induce neoplastic-like changes in cultured cells, providing a valuable alternative to long-term animal bioassays. 11-Methylbenz[a]anthracene (11-MBA) is a polycyclic aromatic hydrocarbon (PAH) and a suspected carcinogen. Its methylated structure suggests that it likely requires metabolic activation to exert its transforming potential. This document provides detailed application notes and protocols for evaluating the transforming ability of 11-MBA using two widely accepted models: the Syrian Hamster Embryo (SHE) cell transformation assay and the BALB/c 3T3 cell transformation assay.

Principle of Cell Transformation Assays

Cell transformation is a multi-step process by which normal cells acquire the characteristics of cancer cells. In vitro, this is often characterized by morphological changes, loss of contact inhibition, and the ability to form colonies in semi-solid media. CTAs are designed to detect these phenotypic alterations following exposure to a test substance. These assays can detect both genotoxic and non-genotoxic carcinogens.

This compound: A Profile

This compound belongs to the family of methylated PAHs. While specific quantitative data on the transforming potential of 11-MBA is limited, its structural analog, 7-Methylbenz(a)anthracene, has been shown to be positive in the Syrian hamster embryo cell transformation assay. Methylation of the benz[a]anthracene core is known to enhance the activity of these compounds through the Aryl hydrocarbon Receptor (AhR) signaling pathway. It is hypothesized that 11-MBA is metabolically activated by cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, to reactive metabolites that can cause DNA damage and initiate the transformation process.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data based on studies with the closely related compound, 7-Methylbenz(a)anthracene, and typical results observed for carcinogenic PAHs in these assay systems. This data should be used as a guideline for expected outcomes.

Table 1: Representative Cytotoxicity Data for this compound in SHE and BALB/c 3T3 Cells

Cell LineConcentration (µg/mL)Relative Plating Efficiency (%)
SHE 0 (Vehicle Control)100
0.195
0.580
1.060
2.540
5.020
BALB/c 3T3 0 (Vehicle Control)100
0.598
1.085
2.565
5.045
10.025

Table 2: Representative Transformation Frequency Data for this compound

AssayCell LineConcentration (µg/mL)Total Colonies ScoredTransformed ColoniesTransformation Frequency (%)
SHE Assay SHE0 (Vehicle Control)150020.13
0.51450151.03
1.01300282.15
2.51100454.09
BALB/c 3T3 Assay BALB/c 3T30 (Vehicle Control)20 (foci/dish)00
1.020 (foci/dish)525
2.520 (foci/dish)1260
5.020 (foci/dish)25125

Experimental Protocols

Syrian Hamster Embryo (SHE) Cell Transformation Assay

This assay uses primary diploid cells, which have a low rate of spontaneous transformation and are metabolically competent.

Materials:

  • Cryopreserved Syrian Hamster Embryo (SHE) cells

  • Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Benzo[a]pyrene)

  • Negative/Vehicle control

  • Culture dishes (60 mm)

  • Methanol

  • Giemsa stain

Protocol:

  • Cell Plating: Thaw cryopreserved SHE cells and plate feeder cells (irradiated SHE cells) at a density of 3 x 10^4 cells per 60 mm dish. The next day, seed target SHE cells at a low density (approximately 10-20 cells per dish) onto the feeder layer.

  • Treatment: After 24 hours, expose the cells to various concentrations of 11-MBA, a positive control, and a vehicle control for 7 days.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

  • Fixing and Staining: After the 7-day exposure, wash the cells with phosphate-buffered saline (PBS), fix with methanol for 10 minutes, and stain with 10% Giemsa solution for 30 minutes.

  • Colony Scoring: Score the colonies for morphological transformation under a stereomicroscope. Normal colonies exhibit a contact-inhibited monolayer of organized, parallel arrays of cells. Transformed colonies are characterized by a dense, multilayered growth, random cell orientation, and crisscrossing of cells at the colony periphery.

  • Data Analysis: Calculate the transformation frequency as the number of transformed colonies divided by the total number of colonies, multiplied by 100.

BALB/c 3T3 Cell Transformation Assay

This assay utilizes an immortalized mouse fibroblast cell line that is sensitive to contact inhibition.

Materials:

  • BALB/c 3T3 A31-1-1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., 3-Methylcholanthrene)

  • Negative/Vehicle control

  • Culture dishes (60 mm)

  • Methanol

  • Giemsa stain

Protocol:

  • Cell Seeding: Plate 1 x 10^4 BALB/c 3T3 cells per 60 mm dish.

  • Treatment: After 24 hours, treat the cells with various concentrations of 11-MBA, a positive control, and a vehicle control for 72 hours.

  • Culture Maintenance: After the treatment period, replace the medium with fresh DMEM containing 5% FBS. Continue to culture for approximately 4-6 weeks, with medium changes twice a week.

  • Fixing and Staining: At the end of the culture period, wash the plates with PBS, fix with methanol for 10 minutes, and stain with 5% Giemsa solution for 30 minutes.

  • Foci Scoring: Count the number of transformed foci (Type II and Type III) under a light microscope. Transformed foci are characterized by dense, basophilic staining, random cell orientation, and invasion into the surrounding monolayer.

  • Data Analysis: Express the results as the number of transformed foci per dish.

Signaling Pathways and Visualizations

The carcinogenic activity of this compound is believed to be initiated through its interaction with the Aryl hydrocarbon Receptor (AhR). This interaction triggers a signaling cascade that leads to the metabolic activation of 11-MBA and can also influence other pathways involved in cell proliferation and transformation, such as the Wnt/β-catenin pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11-MBA 11-MBA AhR_complex AhR-HSP90-XAP2 Inactive Complex 11-MBA->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Dimerization b_catenin_destruction β-catenin Destruction Complex AhR_active->b_catenin_destruction Crosstalk (Inhibition) AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocation GSK3b GSK3β b_catenin β-catenin b_catenin_destruction->b_catenin Inhibition b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1_1B1 CYP1A1, CYP1B1 Gene Transcription XRE->CYP1A1_1B1 Metabolites Reactive Metabolites CYP1A1_1B1->Metabolites Metabolic Activation of 11-MBA DNA_damage DNA Damage Metabolites->DNA_damage Transformation Cell Transformation DNA_damage->Transformation TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Binding Target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_genes Proliferation Increased Cell Proliferation Target_genes->Proliferation Proliferation->Transformation

Caption: Proposed signaling pathway for 11-MBA-induced cell transformation.

G start Start prepare_cells Prepare Target Cells (SHE or BALB/c 3T3) start->prepare_cells seed_cells Seed Cells in Culture Dishes prepare_cells->seed_cells treat_cells Treat with 11-MBA, Positive & Negative Controls seed_cells->treat_cells incubate Incubate for Specified Period treat_cells->incubate fix_stain Fix and Stain Colonies/Foci incubate->fix_stain score Score for Morphological Transformation fix_stain->score analyze Analyze Data & Calculate Transformation Frequency score->analyze end End analyze->end

Caption: General workflow for in vitro cell transformation assays.

Conclusion

The in vitro cell transformation assays using SHE and BALB/c 3T3 cells are robust methods for evaluating the carcinogenic potential of this compound. The provided protocols and representative data offer a comprehensive guide for researchers. The activation of the AhR signaling pathway is a key initiating event, leading to metabolic activation and potentially crosstalking with other oncogenic pathways like Wnt/β-catenin to drive cell transformation. Further research is warranted to obtain specific quantitative data for 11-MBA and to fully elucidate the downstream molecular events.

Application Notes and Protocols for 11-Methylbenz[a]anthracene in Toxicology and Carcinogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that, like other PAHs, is of interest in toxicology and carcinogenesis research due to its potential mutagenic and carcinogenic properties. PAHs are widespread environmental pollutants formed from the incomplete combustion of organic materials[1][2]. Research into compounds like this compound is crucial for understanding the mechanisms of chemical carcinogenesis, assessing environmental health risks, and developing potential preventative strategies. These application notes provide an overview of the use of this compound in research and detailed protocols for key experimental procedures.

Toxicological Profile

The toxicity of this compound and other PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and potentially initiating cancer[3][4]. The primary pathway for this activation involves the aryl hydrocarbon receptor (AHR) and cytochrome P450 (CYP) enzymes[3][5][6].

Upon entering the cell, this compound can bind to the AHR, a ligand-activated transcription factor[5]. This complex then translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This binding upregulates the expression of genes encoding for metabolic enzymes, most notably CYP1A1 and CYP1B1[3][5]. These enzymes metabolize the parent PAH into reactive epoxides, which can then be further processed to form diol epoxides[7]. These diol epoxides are ultimate carcinogens that can form stable adducts with DNA, leading to genotoxicity[4][8].

Key Applications

  • Metabolism Studies: Investigating the metabolic pathways of this compound to identify the specific enzymes involved and the resulting metabolites.

  • DNA Adduct Analysis: Detecting and quantifying the formation of DNA adducts in vitro and in vivo to assess the genotoxic potential.

  • Carcinogenicity Bioassays: Evaluating the tumor-initiating and promoting activity of this compound in animal models.

  • AHR Activation Assays: Studying the interaction of this compound with the AHR to understand its role in mediating the toxic effects.

Quantitative Data Summary

The following tables summarize quantitative data from studies on methylated benz[a]anthracenes. It is important to note that data for this compound is limited, and data from closely related isomers are included for comparative purposes.

Table 1: DNA Adduct Levels of Methylated Benz[a]anthracenes in Mouse Epidermis

CompoundDose (nmol)Time (h)Total DNA Adducts (pmol/mg DNA)Reference
7-Methylbenz[a]anthracene400240.37 ± 0.07[9]
7,12-Dimethylbenz[a]anthracene400246.4 ± 0.01[9]

Table 2: Carcinogenicity of Monomethylbenz[a]anthracenes in Mouse Skin Initiation-Promotion Assay

CompoundInitiating Dose (µg)PromotionAverage Number of Tumors/MouseReference
7-Methylbenz[a]anthracene250TPA10.4[1]
12-Methylbenz[a]anthracene250TPA1.8[10]
Benz[a]anthracene250TPA0.1[10]

Note: TPA (12-O-tetradecanoylphorbol-13-acetate) is a commonly used tumor promoter.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol is adapted from studies on other methylated benz[a]anthracenes and is designed to identify the metabolites of this compound produced by liver enzymes[11][12][13].

Materials:

  • This compound

  • Rat liver microsomes (from control or induced rats, e.g., 3-methylcholanthrene-induced)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Ethyl acetate or other suitable organic solvent for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

Procedure:

  • Incubation Mixture Preparation: In a glass tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Rat liver microsomes (0.5-1.0 mg protein/mL)

    • NADPH regenerating system

    • This compound (dissolved in a suitable solvent like DMSO, final concentration typically 10-50 µM)

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate for 15-60 minutes at 37°C with gentle shaking.

  • Extraction: Stop the reaction by adding an equal volume of ice-cold acetone or by placing the tubes on ice. Extract the metabolites by adding 2 volumes of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for HPLC: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of methanol or the HPLC mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. Use a reverse-phase column (e.g., C18) and a gradient elution program with water and methanol or acetonitrile to separate the metabolites. Monitor the elution profile using a UV or fluorescence detector.

  • Metabolite Identification: Collect fractions corresponding to the metabolite peaks for further analysis by mass spectrometry (MS) or by comparison with synthetic standards, if available.

Protocol 2: Analysis of this compound-DNA Adducts by ³²P-Postlabeling Assay

This protocol is a sensitive method for detecting DNA adducts and is based on methodologies used for other PAHs[9].

Materials:

  • DNA sample (from cells or tissues treated with this compound)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • TLC developing solvents

Procedure:

  • DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Enrichment of Adducts (Optional): Adducts can be enriched by butanol extraction to remove normal nucleotides.

  • ³²P-Labeling: Label the 3'-monophosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This converts them to 3',5'-bisphosphates.

  • Removal of Labeled Normal Nucleotides: Treat the mixture with nuclease P1 to hydrolyze the labeled normal nucleotides back to deoxyribonucleoside 3'-monophosphates, which are no longer radioactive. The bulky adducts are resistant to nuclease P1 cleavage.

  • TLC Analysis: Spot the labeled adducts onto a TLC plate. Develop the chromatogram using a multi-directional solvent system to separate the different adducts.

  • Autoradiography and Quantification: Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the adduct spots. Quantify the radioactivity of each spot to determine the level of DNA adducts.

Protocol 3: Mouse Skin Carcinogenesis Bioassay (Initiation-Promotion Model)

This in vivo protocol is a classic model to assess the carcinogenic potential of a chemical[1][14].

Materials:

  • SENCAR or CD-1 mice (female, 6-8 weeks old)

  • This compound (initiator)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) (promoter)

  • Acetone (vehicle)

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment.

  • Initiation: Shave the dorsal skin of the mice. Two days later, apply a single topical dose of this compound (e.g., 10-400 nmol) dissolved in acetone to the shaved area. Control animals receive acetone only.

  • Promotion: One to two weeks after initiation, begin the promotion phase. Apply a topical dose of TPA (e.g., 2-5 µg) in acetone to the same area twice weekly for 20-26 weeks.

  • Observation: Observe the mice weekly for the appearance of skin tumors (papillomas). Record the number and size of tumors for each animal.

  • Data Analysis: At the end of the study, calculate the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

  • Histopathology: Collect tumors and surrounding skin for histopathological examination to confirm the diagnosis and identify any carcinomas.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound AHR_complex AHR-HSP90-XAP2 PAH->AHR_complex Binding AHR_PAH AHR-PAH AHR_complex->AHR_PAH Conformational Change Release of HSP90/XAP2 AHR_ARNT AHR-ARNT Complex AHR_PAH->AHR_ARNT Dimerization cluster_nucleus cluster_nucleus AHR_PAH->cluster_nucleus Translocation ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding CYP1A1 CYP1A1/1B1 Gene XRE->CYP1A1 Gene Transcription Metabolism Metabolism of PAHs (Activation) CYP1A1->Metabolism Enzyme Production DNA_Adducts DNA Adducts Metabolism->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by this compound.

Experimental_Workflow_DNA_Adducts start Start: In vivo or in vitro exposure to This compound dna_isolation DNA Isolation and Purification start->dna_isolation dna_digestion Enzymatic Digestion to 3'-mononucleotides dna_isolation->dna_digestion labeling 32P-Postlabeling of Adducted Nucleotides dna_digestion->labeling tlc TLC Separation of Labeled Adducts labeling->tlc analysis Autoradiography and Quantification tlc->analysis end End: Determination of DNA Adduct Levels analysis->end

Caption: Experimental workflow for ³²P-postlabeling analysis of DNA adducts.

Carcinogenesis_Bioassay_Workflow start Start: Select Animal Model (e.g., SENCAR mice) initiation Initiation: Single topical application of This compound start->initiation promotion Promotion: Twice weekly application of TPA (20-26 weeks) initiation->promotion observation Observation: Weekly monitoring for tumor development promotion->observation data_analysis Data Analysis: Tumor incidence and multiplicity observation->data_analysis histopathology Histopathology: Confirmation of tumor type data_analysis->histopathology end End: Assessment of Carcinogenic Potential histopathology->end

Caption: Workflow for a two-stage mouse skin carcinogenesis bioassay.

References

Application Notes and Protocols for 11-Methylbenz[a]anthracene in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and use of 11-Methylbenz[a]anthracene (11-MBA), a polycyclic aromatic hydrocarbon (PAH), in cell culture experiments. Due to the limited availability of specific protocols for 11-MBA, the following information is based on established procedures for structurally similar and well-researched PAHs, such as 7,12-Dimethylbenz[a]anthracene (DMBA). Researchers should use this document as a starting point and optimize the protocols for their specific cell lines and experimental objectives.

Safety Precautions and Handling

This compound is a potential carcinogen and should be handled with extreme care in a designated area, such as a chemical fume hood.[1][2][3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[3] All waste materials contaminated with 11-MBA should be disposed of as hazardous waste according to institutional and local regulations.

Dissolving this compound: Preparation of Stock Solutions

The low aqueous solubility of 11-MBA necessitates the use of an organic solvent to prepare a concentrated stock solution.[4] Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving PAHs for cell culture applications.[5][6]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • In a chemical fume hood, weigh the desired amount of 11-MBA into a sterile amber microcentrifuge tube or vial. The use of amber tubes is recommended to protect the compound from light.

  • Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Tightly cap the tube and vortex thoroughly for several minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonication in an ultrasonic water bath for 10-15 minutes can be applied.[5]

  • Once completely dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.[2][3]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

Application in Cell Culture: General Protocol

The following is a generalized protocol for treating cells with 11-MBA. The optimal concentration and incubation time will vary depending on the cell type and the specific endpoint being measured.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium

  • 11-MBA stock solution (in DMSO)

  • Sterile, tissue culture-treated plates or flasks

  • Vehicle control (DMSO)

Protocol:

  • Seed the cells in a suitable tissue culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare the desired concentrations of 11-MBA by diluting the stock solution in complete cell culture medium. A vehicle control containing the same final concentration of DMSO should also be prepared.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 11-MBA or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[7]

  • Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability, DNA damage, or gene expression.

Quantitative Data Summary

The following table summarizes the effects of the related compound, 7,12-Dimethylbenz[a]anthracene (DMBA), on different cell lines. This data can serve as a reference for designing experiments with 11-MBA.

Cell LineConcentrationIncubation TimeObserved EffectsReference
IEC-18 (rat ileal epithelial)> 1 µg/mLNot SpecifiedComplete and irreversible inhibition of cell proliferation[8]
IEC-17 (rat duodenal epithelial)> 1 µg/mLNot SpecifiedLess marked and reversible inhibition of cell proliferation[8]
Chinese hamster V790.05 µMNot Specified6-8 times more active than DMBA in inducing ouabain and 6-thioguanine resistance[9]
Hippocampal neuronal cells25-125 µM24-120 hoursReduced cell viability[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of 11-MBA on cell viability.

Procedure:

  • Seed cells in a 96-well plate and treat with varying concentrations of 11-MBA as described in the general protocol.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7]

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.[7]

DNA Damage Assessment (Comet Assay)

This assay evaluates the genotoxic potential of 11-MBA.

Procedure:

  • Treat cells with 11-MBA for a defined period.

  • Harvest the cells by trypsinization.

  • Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.

  • Immerse the slides in a lysis solution to remove cell membranes and cytoplasm.

  • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis, during which damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".

  • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualize and quantify the extent of DNA damage using a fluorescence microscope and appropriate software.

Signaling Pathway and Workflow Diagrams

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Benz[a]anthracene and its derivatives are known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which leads to the expression of xenobiotic-metabolizing enzymes.[7]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBA 11-MBA AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) MBA->AhR_complex Binding AhR_active Activated AhR-MBA AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induction

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by this compound.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates the workflow for assessing the cytotoxicity of 11-MBA using an MTT assay.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence prepare_treatment Prepare 11-MBA dilutions and vehicle control adherence->prepare_treatment treat_cells Replace medium with treatment solutions prepare_treatment->treat_cells incubation Incubate for 24, 48, or 72 hours treat_cells->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Add DMSO to dissolve formazan incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability (% of control) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability after this compound treatment.

References

Application of 11-Methylbenz[a]anthracene in the Ames Mutagenicity Test: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 11-Methylbenz[a]anthracene in the Ames mutagenicity test. The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. Given that this compound is a polycyclic aromatic hydrocarbon (PAH), its mutagenicity is typically dependent on metabolic activation. These notes and protocols are compiled to guide researchers in designing and conducting mutagenicity studies for this class of compounds.

Introduction

The Ames test utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[1][2] The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[1] Many PAHs, including methylated benz[a]anthracenes, are not directly mutagenic but can be converted to mutagenic metabolites by enzymes present in mammalian liver extracts, known as S9 mix.[3] Therefore, the assessment of such compounds in the Ames test is conducted both in the presence and absence of this metabolic activation system.[3][4]

Data Presentation: Mutagenicity of Methylated Benz[a]anthracenes

Tester StrainCompound Concentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SDFold Increase Over Control
TA98 0 (Vehicle Control)-25 ± 5-
1-28 ± 61.1
10-30 ± 41.2
100-35 ± 71.4
0 (Vehicle Control)+40 ± 8-
1+120 ± 153.0
10+450 ± 3511.3
100+1200 ± 8030.0
TA100 0 (Vehicle Control)-110 ± 12-
1-115 ± 101.0
10-120 ± 151.1
100-130 ± 181.2
0 (Vehicle Control)+150 ± 20-
1+350 ± 252.3
10+980 ± 506.5
100+2500 ± 15016.7

SD: Standard Deviation

Experimental Protocols

The following is a detailed protocol for performing the Ames test with a compound like this compound, based on standard methodologies.[2][5]

Materials
  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for detecting frameshift and base-pair substitution mutagens, respectively.[3][6] Other strains like TA1535, TA1537, and E. coli WP2 uvrA can also be included for a comprehensive evaluation.[4][7]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Positive Controls:

    • Without S9 activation: 4-Nitro-o-phenylenediamine (for TA98), Sodium azide (for TA100).[3]

    • With S9 activation: 2-Aminoanthracene or Benzo[a]pyrene (for all strains).[3]

  • Negative/Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).

  • S9 Mix: A mixture containing the S9 fraction (post-mitochondrial supernatant) from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, along with a cofactor solution (NADP and glucose-6-phosphate).

  • Media and Reagents:

    • Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)

    • Top Agar (containing a trace amount of histidine and biotin)

    • Minimal Glucose Agar plates

Protocol Steps
  • Bacterial Culture Preparation:

    • Inoculate the selected S. typhimurium strains into separate flasks containing nutrient broth.

    • Incubate overnight at 37°C with shaking (approximately 120 rpm) until the cultures reach a density of 1-2 x 10⁹ CFU/mL.[3][5]

  • Plate Incorporation Assay:

    • To sterile tubes, add the following in order:

      • 2.0 mL of molten top agar (kept at 45°C).

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound solution at the desired concentration (or control solution).

      • 0.5 mL of S9 mix (for metabolic activation plates) or a phosphate buffer (for non-activation plates).

    • Vortex the mixture gently and immediately pour it onto the surface of a minimal glucose agar plate.[2]

    • Tilt and rotate the plate to ensure an even distribution of the top agar.

    • Allow the top agar to solidify completely.

  • Incubation:

    • Invert the plates and incubate them at 37°C for 48 to 72 hours in the dark.[2][7]

  • Colony Counting:

    • After incubation, count the number of revertant colonies on each plate.

    • Examine the plates for any signs of cytotoxicity, such as a significant reduction in the background lawn of bacterial growth.

  • Data Analysis:

    • Calculate the mean number of revertant colonies and the standard deviation for each concentration and control.

    • Determine the fold increase in revertant colonies for each test concentration compared to the vehicle control.

    • A positive response is typically characterized by a dose-related increase in the number of revertants and a reproducible twofold or greater increase over the background.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Ames plate incorporation assay.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight Bacterial Culture (S. typhimurium) Mixing Mix Bacteria, Compound, and S9 Mix/Buffer in Top Agar Culture->Mixing TestCompound Test Compound Dilutions (this compound) TestCompound->Mixing S9 S9 Mix Preparation S9->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting DataAnalysis Analyze Data and Determine Mutagenicity Counting->DataAnalysis

Caption: Workflow of the Ames Plate Incorporation Test.

Signaling Pathway: Metabolic Activation of Methylbenz[a]anthracene

Methylated benz[a]anthracenes are pro-mutagens that require metabolic activation to exert their mutagenic effects. The key pathway involves oxidation by cytochrome P450 enzymes to form a diol epoxide, which is a highly reactive electrophile that can bind to DNA, leading to mutations.

Metabolic_Activation cluster_0 Metabolic Activation Pathway PAH This compound (Pro-mutagen) Diol Diol Intermediate PAH->Diol Cytochrome P450 DiolEpoxide Diol Epoxide (Ultimate Mutagen) Diol->DiolEpoxide Cytochrome P450 DNA_Adduct DNA Adduct Formation DiolEpoxide->DNA_Adduct Mutation Gene Mutation (Reversion) DNA_Adduct->Mutation

References

Application Notes and Protocols: 11-Methylbenz[a]anthracene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 11-Methylbenz[a]anthracene as a chemical intermediate in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and potential drug candidates. The protocols and data presented herein are intended to serve as a foundational guide for the strategic use of this compound in organic synthesis and medicinal chemistry research.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₉H₁₄--INVALID-LINK--
Molecular Weight 242.31 g/mol --INVALID-LINK--
CAS Number 6111-78-0--INVALID-LINK--
Appearance Not specified, likely a solid-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Insoluble in water; soluble in organic solventsGeneral PAH property

Note: Specific experimental data for melting point, boiling point, and solubility were not available in the searched literature. Researchers should determine these properties experimentally.

Synthesis of this compound Derivatives: Key Reactions and Protocols

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives. The electron-donating methyl group at the 11-position can influence the regioselectivity of electrophilic substitution reactions, while the anthracene core is susceptible to oxidation and cycloaddition reactions.

Oxidation to 11-Methyl-7,12-benz[a]anthraquinone

A key transformation of benz[a]anthracene derivatives is the oxidation to the corresponding 7,12-dione (quinone). This reaction is pivotal as the resulting quinone is a stable intermediate that can be further functionalized. The synthesis of 7,11,12-trimethylbenz[a]anthracene, for instance, proceeds through an 11-methyl-7,12-benz[a]anthraquinone intermediate. The following protocol is adapted from established procedures for the oxidation of anthracene.

Protocol: Oxidation of this compound using Chromium Trioxide

Materials:

  • This compound

  • Glacial Acetic Acid

  • Chromium Trioxide (CrO₃)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid with gentle warming and stirring.

  • In a separate beaker, carefully prepare a solution of 2.0 g of chromium trioxide in 5 mL of deionized water and 10 mL of glacial acetic acid. Caution: Chromium trioxide is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Attach a reflux condenser to the round-bottom flask containing the this compound solution.

  • Slowly add the chromium trioxide solution dropwise through the top of the condenser to the stirred reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 30-60 minutes. The color of the reaction will change as the oxidation proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture into 100 mL of cold deionized water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water to remove any remaining acetic acid and chromium salts.

  • Dry the solid product, 11-methyl-7,12-benz[a]anthraquinone, in a desiccator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a toluene/heptane mixture.

Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.

Table of Expected Product Characteristics: 11-Methyl-7,12-benz[a]anthraquinone

PropertyExpected Value
Molecular Formula C₁₉H₁₂O₂
Molecular Weight 272.30 g/mol
Appearance Yellow solid
Melting Point Should be determined experimentally
Proposed Synthetic Pathways from 11-Methyl-7,12-benz[a]anthraquinone

The resulting quinone is a valuable intermediate for further synthetic transformations.

  • Grignard Addition: Reaction with Grignard reagents (e.g., methylmagnesium bromide) followed by rearomatization can introduce substituents at the 7- and 12-positions.

  • Reduction: Reduction of the quinone can yield the corresponding hydroquinone or, under more forcing conditions, the parent this compound can be regenerated.

  • Nucleophilic Substitution: Under specific conditions, nucleophilic substitution reactions on the quinone ring may be possible.

Visualizing Synthetic and Biological Pathways

Synthetic Workflow for a Hypothetical Derivative

The following diagram illustrates a potential synthetic workflow starting from this compound to a more complex, hypothetical derivative.

G A This compound B Oxidation (CrO3, Acetic Acid) A->B Step 1 C 11-Methyl-7,12- benz[a]anthraquinone B->C D Grignard Reaction (R-MgBr) C->D Step 2 E 7-Alkyl-11-methyl-7,12- dihydroxy-7,12-dihydro- benz[a]anthracene D->E F Dehydration/ Aromatization E->F Step 3 G 7-Alkyl-11-methyl- benz[a]anthracene Derivative F->G

Synthetic workflow for a hypothetical derivative.
Potential Biological Interaction Pathway

While specific signaling pathways for derivatives of this compound are not well-defined in the context of drug development, polycyclic aromatic hydrocarbons are known to interact with biological systems, often through metabolic activation. The following diagram illustrates a generalized pathway for the interaction of a PAH with cellular components, which is a critical consideration in the design of bioactive molecules.

G cluster_0 Cellular Environment PAH PAH Derivative (e.g., from this compound) Metabolism Metabolic Activation (e.g., Cytochrome P450) PAH->Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Diol Epoxide) Metabolism->Reactive_Metabolite Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Metabolite->Macromolecules Covalent Adduct Formation Biological_Response Biological Response (e.g., Signaling Cascade Alteration, Cytotoxicity, Therapeutic Effect) Macromolecules->Biological_Response

Generalized interaction pathway of a PAH derivative.

Future Directions and Applications in Drug Development

The synthetic accessibility of diverse derivatives from this compound opens avenues for exploring their potential in drug discovery. The planar aromatic system is a common feature in DNA intercalators and other therapeutic agents. By strategically modifying the this compound scaffold, researchers can aim to:

  • Develop Novel Anticancer Agents: Functionalization of the benz[a]anthracene core could lead to compounds with enhanced DNA binding affinity or the ability to inhibit key enzymes in cancer progression.

  • Create Molecular Probes: The inherent fluorescence of many PAHs can be harnessed to develop probes for bioimaging and diagnostics.

  • Investigate Structure-Activity Relationships (SAR): A systematic synthesis of derivatives will allow for a detailed exploration of how different substituents influence biological activity, guiding the design of more potent and selective drug candidates.

These application notes provide a starting point for the utilization of this compound as a valuable intermediate in synthetic and medicinal chemistry. Further research into its reactivity and the biological properties of its derivatives is warranted to fully exploit its potential.

Application Notes and Protocols for Metabolic Studies of Isotope-Labeled 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological interest. Understanding its metabolic fate is crucial for assessing its potential carcinogenicity and for the development of strategies to mitigate its harmful effects. The use of isotope-labeled this compound, such as with ¹³C or ¹⁴C, offers a powerful tool for metabolic studies. The isotopic label allows for unambiguous tracing of the compound and its metabolites in complex biological matrices, facilitating accurate identification and quantification. These studies are essential for elucidating the metabolic pathways, identifying reactive intermediates, and understanding the mechanisms of toxicity.

This document provides detailed application notes and protocols for conducting metabolic studies of isotope-labeled this compound using in vitro systems, primarily liver microsomes. Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are key in the initial oxidation of PAHs.

Metabolic Pathways of this compound

The metabolism of methylbenz[a]anthracenes is complex and involves multiple enzymatic steps, primarily initiated by cytochrome P450 (CYP) enzymes. The metabolic activation of these compounds can lead to the formation of reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) 11-MBA This compound Epoxides Arene Oxides / Epoxides 11-MBA->Epoxides CYP1A1, 1B1 Hydroxymethyl 11-Hydroxymethylbenz[a]anthracene 11-MBA->Hydroxymethyl CYP450 Diols Dihydrodiols Epoxides->Diols Epoxide Hydrolase Phenols Phenolic Metabolites Epoxides->Phenols Rearrangement GSH Glutathione Conjugates Epoxides->GSH GSTs Diol_Epoxides Diol Epoxides (Ultimate Carcinogens) Diols->Diol_Epoxides CYP450 Glucuronides Glucuronide Conjugates Diols->Glucuronides UGTs Phenols->Glucuronides UGTs Sulfates Sulfate Conjugates Phenols->Sulfates SULTs DNA_Adducts DNA_Adducts Diol_Epoxides->DNA_Adducts Covalent Binding Excretion Excretion Glucuronides->Excretion Sulfates->Excretion GSH->Excretion

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotope-Labeled this compound

The synthesis of uniformly ¹³C-labeled benz[a]anthracene has been described and can be adapted for the 11-methyl derivative.[1] A convergent synthetic pathway starting from commercially available ¹³C-labeled precursors is recommended.[1] For example, a Suzuki coupling reaction between a labeled boronic acid derivative and a suitable labeled aromatic partner can be employed to construct the benz[a]anthracene skeleton, followed by the introduction of the methyl group at the 11-position. The final product should be purified by chromatography and its identity and isotopic enrichment confirmed by mass spectrometry and NMR.

Protocol 2: In Vitro Metabolism of Isotope-Labeled this compound using Liver Microsomes

This protocol outlines the incubation of isotope-labeled this compound with liver microsomes to generate metabolites for analysis.

Materials:

  • Isotope-labeled this compound (e.g., [¹³C₆]-11-Methylbenz[a]anthracene)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiation of Reaction: Add the isotope-labeled this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the pre-incubated mixture to start the reaction. The final concentration of the substrate should be optimized based on preliminary experiments.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Metabolite Extraction: Transfer the supernatant to a new tube. The metabolites can be further extracted and concentrated using liquid-liquid extraction with a solvent like ethyl acetate.

  • Sample Preparation for Analysis: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC or LC-MS analysis.

Experimental Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Add_Substrate Add Isotope-Labeled This compound Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (add Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Extract Extract Metabolites (Supernatant) Centrifuge->Extract Analyze Analyze by HPLC / LC-MS Extract->Analyze End End Analyze->End

Figure 2: General experimental workflow for in vitro metabolism.

Protocol 3: Analysis of Metabolites by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically used for the separation of PAHs and their metabolites.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.

  • Detection: A UV detector can be used to monitor the elution of the parent compound and metabolites. A fluorescence detector can provide higher sensitivity and selectivity for fluorescent PAHs.

  • Quantification: The use of an internal standard is recommended for accurate quantification. The isotope-labeled parent compound can serve as an excellent internal standard for the unlabeled compound, and vice-versa.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for less polar compounds like PAHs.[2]

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Data Acquisition: The instrument can be operated in full scan mode to identify potential metabolites based on their mass-to-charge ratio (m/z). The presence of the isotopic label will result in a characteristic mass shift in the metabolites, confirming their origin from the parent compound. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for sensitive and specific quantification of known metabolites.

Data Presentation

The quantitative data from metabolic studies should be summarized in a clear and structured table. Due to the limited availability of specific data for this compound, the following table presents representative data based on studies of similar methylbenz[a]anthracenes. This data is for illustrative purposes only.

Table 1: Representative Quantitative Data for the In Vitro Metabolism of this compound *

Metabolite ClassPotential MetabolitesFormation Rate (pmol/min/mg protein)
Phase I
Dihydrodiols1,2-dihydrodiol5.2 ± 0.8
3,4-dihydrodiol8.1 ± 1.2
5,6-dihydrodiol12.5 ± 2.1
8,9-dihydrodiol15.3 ± 2.5
10,11-dihydrodiol7.9 ± 1.1
Phenols3-hydroxy-11-methylbenz[a]anthracene3.4 ± 0.5
4-hydroxy-11-methylbenz[a]anthracene2.8 ± 0.4
Methyl Hydroxylation11-hydroxymethylbenz[a]anthracene6.7 ± 0.9
Phase II
GlucuronidesDihydrodiol-glucuronides25.1 ± 3.7
Phenol-glucuronides18.9 ± 2.8
SulfatesPhenol-sulfates10.5 ± 1.6

*This table presents illustrative data based on the metabolic profiles of other methylbenz[a]anthracenes, such as the 7-methyl and 7,12-dimethyl isomers. Actual values for this compound may vary.

Conclusion

The use of isotope-labeled this compound is an invaluable technique for detailed metabolic studies. The protocols and application notes provided here offer a framework for researchers to investigate the metabolic fate of this compound. By accurately identifying and quantifying its metabolites, a better understanding of its toxicological profile can be achieved, which is crucial for human health risk assessment and drug development processes where PAH-like structures may be encountered. The combination of in vitro metabolism assays with advanced analytical techniques like HPLC and LC-MS provides a robust platform for these essential investigations.

References

Application Notes and Protocols for Assessing the Genotoxicity of 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays to evaluate the genotoxic potential of 11-Methylbenz[a]anthracene (11-MBA), a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. The following sections detail the scientific background, experimental protocols for key assays, and data interpretation.

Introduction

This compound (11-MBA) is a polycyclic aromatic hydrocarbon (PAH) that, like other PAHs, is formed during the incomplete combustion of organic materials. Due to their widespread environmental presence and potential for carcinogenic and mutagenic effects, the genotoxicity of PAHs is a significant area of study in toxicology and drug development. The assessment of DNA damage is a critical component of safety pharmacology and is essential for regulatory submissions.

This document outlines protocols for two widely recognized and reliable cell-based genotoxicity assays: the Comet Assay (Single Cell Gel Electrophoresis) and the in vitro Micronucleus Test. These assays are recommended for their sensitivity in detecting DNA strand breaks and chromosomal damage, respectively.

Genotoxicity Profile of this compound

Studies have shown that MeBaAs, including 11-MBA, can induce DNA adduct formation, which are covalent modifications to DNA that can lead to mutations if not repaired.[1][2] One study reported that MeBaAs induced low levels of DNA adduct formation in rat liver cells.[1][2] Furthermore, under UVA light exposure, 11-MBA has been classified as a "medium DNA cleaver," indicating its potential to cause DNA single-strand breaks.

The genotoxicity of many PAHs is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes into reactive diol epoxides. These electrophilic metabolites can then bind to DNA, forming adducts that trigger cellular DNA damage responses.

Summary of Genotoxicity Data for this compound and Related Compounds
CompoundAssayCell LineKey FindingsReference
Monomethylated benz[a]anthracenes (including 11-MBA)DNA Adduct FormationRat Liver CellsInduced low DNA adduct formation.[1][2]
This compoundUVA-induced DNA CleavageIn vitroClassified as a "medium DNA cleaver."
Benz[a]anthraceneComet AssayV79 CellsInduced DNA strand breaks without metabolic activation (photo-activation).
7,12-Dimethylbenz[a]anthracene (DMBA)Micronucleus TestMouse Bone MarrowInduced a dose-dependent increase in micronucleated polychromatic erythrocytes.

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I, propidium iodide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • Positive control (e.g., H2O2, methyl methanesulfonate)

  • Flasks for melting agarose

  • Water baths

  • Electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Protocol:

  • Cell Preparation and Treatment:

    • Culture cells to an appropriate confluency.

    • Harvest cells and adjust the density to 1-2 x 10^5 cells/mL in culture medium.

    • Expose cells to various concentrations of 11-MBA (e.g., 1, 5, 10, 25, 50 µM) and controls (vehicle and positive control) for a defined period (e.g., 2-4 hours). To account for metabolic activation, a co-culture with metabolically competent cells (e.g., primary hepatocytes) or the addition of an S9 metabolic activation fraction may be necessary.

    • After treatment, centrifuge the cells, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Prepare a 1% NMP agarose solution in PBS and coat clean microscope slides with a thin layer. Allow to air dry.

    • Prepare a 0.7% LMP agarose solution in PBS and maintain at 37°C.

    • Mix 10 µL of the cell suspension with 90 µL of the LMP agarose.

    • Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides on a cold flat surface for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer until the slides are just covered.

    • Let the slides sit in the buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and gently wash them three times for 5 minutes each with neutralization buffer.

    • Stain the slides with a suitable DNA dye according to the manufacturer's instructions.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include % Tail DNA, Tail Length, and Olive Tail Moment.

    • Score at least 50-100 randomly selected cells per slide.

In Vitro Micronucleus Test

The in vitro Micronucleus Test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: Cells are exposed to the test compound, and after a suitable treatment and recovery period, the cells are harvested. The formation of micronuclei is assessed in binucleated cells, which are cells that have completed one nuclear division but not cytokinesis. This is often achieved by adding cytochalasin B, a cytokinesis inhibitor.

Materials:

  • Suitable mammalian cell line (e.g., CHO, V79, TK6, HepG2)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • Positive controls (e.g., mitomycin C, colchicine)

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa, acridine orange)

  • Microscope slides

  • Microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into appropriate culture vessels (e.g., 6-well plates, flasks) at a density that will allow for cell division during the treatment and recovery period.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with a range of concentrations of 11-MBA and controls. A short treatment (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period, or a long treatment (e.g., 24 hours) without S9 should be performed.

  • Cytokinesis Block:

    • At a time point equivalent to 1.5-2 normal cell cycle lengths after the start of treatment, add cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being overly toxic.

  • Cell Harvesting:

    • At the end of the culture period (typically 24-48 hours after the addition of cytochalasin B), harvest the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the pellet in a small volume of medium.

  • Hypotonic Treatment and Fixation:

    • Add pre-warmed hypotonic solution to the cell suspension and incubate for a few minutes at 37°C.

    • Centrifuge and carefully remove the supernatant.

    • Gently resuspend the cell pellet while adding ice-cold fixative.

    • Repeat the fixation step two more times.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

    • Stain the slides with a suitable stain (e.g., 10% Giemsa in phosphate buffer for 10 minutes).

  • Scoring and Analysis:

    • Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.

    • The criteria for identifying micronuclei should be strictly followed (e.g., round or oval shape, non-refractile, diameter less than one-third of the main nucleus, not linked to the main nucleus).

    • Calculate the frequency of micronucleated binucleated cells for each treatment group.

    • The Cytokinesis-Block Proliferation Index (CBPI) should also be calculated to assess cytotoxicity.

Visualizations

Metabolic Activation of this compound and DNA Adduct Formation

G Metabolic Activation of 11-MBA and DNA Adduct Formation MBA This compound (11-MBA) CYP Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) MBA->CYP Oxidation Epoxide 11-MBA Epoxide CYP->Epoxide DiolEpoxide 11-MBA Diol Epoxide (Reactive Metabolite) CYP->DiolEpoxide EH Epoxide Hydrolase Epoxide->EH Hydration Diol 11-MBA Diol EH->Diol Diol->CYP Oxidation DNA DNA DiolEpoxide->DNA Covalent Binding Adduct DNA Adducts DNA->Adduct Repair DNA Repair Mechanisms (e.g., NER) Adduct->Repair Mutation Mutation Adduct->Mutation If unrepaired Apoptosis Apoptosis Adduct->Apoptosis High damage levels

Caption: Metabolic pathway of 11-MBA leading to DNA adducts.

Experimental Workflow for the Comet Assay

G Comet Assay Experimental Workflow start Start: Cell Culture treatment Treatment with 11-MBA & Controls start->treatment harvest Harvest & Wash Cells treatment->harvest embedding Embed Cells in Agarose on Slide harvest->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Unwinding & Electrophoresis lysis->electrophoresis staining Neutralization & DNA Staining electrophoresis->staining analysis Fluorescence Microscopy & Image Analysis staining->analysis end End: Quantify DNA Damage analysis->end

Caption: Workflow for assessing DNA damage using the Comet assay.

Experimental Workflow for the In Vitro Micronucleus Test

G In Vitro Micronucleus Test Workflow start Start: Seed Cells treatment Treat with 11-MBA & Controls (+/- S9) start->treatment cytoB Add Cytochalasin B treatment->cytoB harvest Harvest Cells cytoB->harvest hypo Hypotonic Treatment harvest->hypo fix Fixation hypo->fix slide Slide Preparation & Staining fix->slide scoring Microscopic Scoring of Micronuclei slide->scoring end End: Determine Micronucleus Frequency scoring->end

Caption: Workflow for the in vitro micronucleus test.

Data Interpretation and Conclusion

A statistically significant, dose-dependent increase in the chosen endpoints (% Tail DNA in the Comet assay or the frequency of micronucleated cells) compared to the vehicle control would indicate that this compound is genotoxic under the tested conditions. The inclusion of an S9 metabolic activation system is crucial for PAHs, as their genotoxicity is often mediated by their metabolites.

The results from these assays, in conjunction with other toxicological data, will provide a comprehensive assessment of the genotoxic risk of 11-MBA. This information is critical for informed decision-making in drug development and chemical safety assessment. Further studies, such as the in vivo micronucleus test or other assays for different genotoxic endpoints (e.g., chromosomal aberrations), may be warranted based on the in vitro findings.

References

Application Notes & Protocols for the Extraction of 11-Methylbenz[a]anthracene from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of 11-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), from soil and water matrices. The methodologies are intended for researchers, scientists, and professionals in environmental analysis and drug development.

Part 1: Extraction of this compound from Soil

The extraction of PAHs from solid matrices like soil is complicated by the strong adsorption of these compounds to soil organic matter and mineral surfaces.[1] The selection of an appropriate extraction technique is crucial for achieving high recovery and accurate quantification. Common methods include Soxhlet extraction, Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE).[1][2]

Key Considerations for Soil Extraction:
  • Solvent Choice: A combination of polar and non-polar solvents is often used to overcome the strong matrix interactions. Dichloromethane (DCM), acetone, and hexane are frequently employed.[3][4]

  • Soil Moisture: The presence of water can negatively impact extraction efficiency for some methods. Air-drying and homogenizing the soil sample is a common preparatory step.[5][6]

  • Cleanup: Soil extracts often contain co-extracted interfering substances. A cleanup step using silica gel or alumina is typically required before instrumental analysis.[7][8]

Experimental Protocols

Protocol 1: Soxhlet Extraction

Soxhlet extraction is a classical and widely used method, often serving as a benchmark for other techniques.[1] It involves continuous extraction of the sample with a refluxing solvent over an extended period.

Materials:

  • Air-dried, sieved (e.g., 2 mm mesh) soil sample

  • Anhydrous sodium sulfate

  • Extraction thimbles (cellulose)

  • Soxhlet apparatus

  • Solvent: Dichloromethane (DCM) or a 1:1 (v/v) mixture of acetone and dichloromethane[8]

  • Rotary evaporator

  • Concentration tube

Procedure:

  • Accurately weigh 10-20 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate until the sample is free-flowing.[8]

  • Transfer the mixture into an extraction thimble and place the thimble inside the Soxhlet extractor.

  • Add the extraction solvent (e.g., 250 mL of DCM/acetone) to the round-bottom flask.[8]

  • Assemble the Soxhlet apparatus and begin heating the solvent.

  • Allow the sample to extract for a minimum of 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.[1][8]

  • After extraction, cool the apparatus and disassemble it.

  • Add a keeper solvent like toluene or iso-octane to the extract to prevent the loss of volatile components during evaporation.[8]

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • The extract is now ready for a cleanup step, typically using a silica gel column, before analysis.[7]

Protocol 2: Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)

ASE is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency, reducing solvent consumption and extraction time compared to Soxhlet.[1]

Materials:

  • Homogenized soil sample

  • Diatomaceous earth or sand

  • ASE extraction cells

  • Solvent: n-hexane/dichloromethane (50:50, v/v)[3]

  • ASE system

  • Collection vials

Procedure:

  • Mix approximately 10 g of the soil sample with a dispersing agent like diatomaceous earth.

  • For on-line cleanup, sorbents such as alumina (3 g) and silica gel (2 g) can be packed into the extraction cell below the sample.[3]

  • Load the mixture into an ASE extraction cell.

  • Place the cell in the ASE system autosampler.

  • Set the extraction parameters. Optimal conditions can be:

    • Temperature: 70 °C[3]

    • Pressure: 1500 psi

    • Static extraction time: 10 minutes[3]

    • Extraction cycles: 1[3]

    • Flush volume: 100%

  • Start the automated extraction sequence. The extract will be collected in a vial.

  • The collected extract is often clean enough for direct injection into a GC-MS, especially if in-cell cleanup was used.[3] If not, proceed with a cleanup step.

Data Presentation: Comparison of Soil Extraction Techniques
ParameterSoxhlet ExtractionAccelerated Solvent Extraction (ASE)
Typical Solvent Dichloromethane/Acetone (1:1)n-hexane/Dichloromethane (1:1)
Solvent Volume >150 mL per 10 g sample[1]30-40 mL per 10 g sample
Extraction Time 16 - 24 hours[1]10 - 20 minutes[3]
Temperature Boiling point of solvent (e.g., ~40°C for DCM)70 °C - 100 °C[3]
Pressure Atmospheric[1]1500 - 2000 psi[3]
Automation Low (manual)High (fully automated)
PAH Recovery Good (benchmark)75 - 103% (often higher than Soxhlet)[1][3]

Visualization: Soil Extraction Workflow

Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction A Collect Soil Sample B Air Dry & Sieve (2mm) A->B C Homogenize B->C D Soxhlet Extraction (16-24h, DCM/Acetone) C->D Choose Method E Accelerated Solvent Extraction (15min, Hexane/DCM, 70°C) C->E Choose Method F Concentrate Extract (Rotary Evaporator) D->F E->F G Extract Cleanup (Silica Gel Column) F->G H Final Extract G->H I Instrumental Analysis (GC-MS or HPLC-FLD) H->I

Caption: Workflow for the extraction and analysis of this compound from soil.

Part 2: Extraction of this compound from Water

Due to the hydrophobic nature and low water solubility of PAHs, they are often found at trace levels in aqueous samples, necessitating a pre-concentration step.[9][10] The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9][11]

Key Considerations for Water Extraction:
  • Sample Volume: Large sample volumes (e.g., 1 L) are typically required to achieve the necessary concentration factor for detecting trace levels of PAHs.[9][10]

  • pH: The pH of the water sample should be near neutral (pH 6-10) before extraction.[7]

  • Particulate Matter: Water samples should be filtered if they contain significant suspended solids to prevent clogging of SPE cartridges. Alternatively, the entire sample (including particulates) can be extracted.[7][11]

Experimental Protocols

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a conventional method that uses a water-immiscible organic solvent to partition the analytes from the aqueous phase.

Materials:

  • 1 L water sample

  • 1 L separatory funnel

  • Solvent: Dichloromethane (DCM) or Hexane[7][9]

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Pour 1 L of the water sample into a 1 L separatory funnel. Adjust pH to 6-10 if necessary.[7]

  • Spike the sample with appropriate surrogate standards.

  • Add 50-100 mL of DCM to the funnel.[7]

  • Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.

  • Allow the layers to separate for at least 5-10 minutes.

  • Drain the lower organic layer (DCM) into a collection flask.

  • Repeat the extraction two more times with fresh portions of DCM, combining all organic extracts.[9]

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the dried extract to a final volume of 1.0 mL using a rotary evaporator or a gentle stream of nitrogen.[9][10]

  • The sample is ready for instrumental analysis.

Protocol 4: Solid-Phase Extraction (SPE)

SPE is a more modern, efficient, and easily automated technique that uses a solid sorbent packed in a cartridge to adsorb the analytes from the liquid sample.[10][12]

Materials:

  • 1 L water sample (filtered if necessary)

  • SPE cartridges (e.g., C18, 500 mg)[10]

  • SPE vacuum manifold or automated SPE system

  • Solvents: Dichloromethane (DCM), methanol, acetonitrile, HPLC-grade water[10]

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Sequentially rinse the C18 SPE cartridge with 10 mL of DCM, 10 mL of methanol, and two 10 mL portions of HPLC-grade water. Do not allow the cartridge to go dry.[10]

  • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 2.5-5 mL/min.[10]

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of HPLC-grade water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes.[10]

  • Analyte Elution: Elute the trapped PAHs from the cartridge with two 5 mL portions of DCM.[10]

  • Concentration: Collect the eluate and concentrate it to a final volume of 1.0 mL using a gentle stream of nitrogen.[10]

  • The sample is ready for instrumental analysis.

Data Presentation: Comparison of Water Extraction Techniques
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Solvent Dichloromethane (DCM) or HexaneDichloromethane (elution), Methanol (conditioning)
Solvent Volume 150 - 300 mL per sample[7][9]20 - 30 mL per sample[10]
Extraction Time 30 - 60 minutes (manual)20 - 40 minutes (can be automated)
Automation Difficult to automate[12]Easily automated[12]
Emulsion Formation Potential issue, especially with wastewaterNot an issue
Detection Limits (PAHs) Low ppb (µg/L) range[13]Low ppt (ng/L) range[11][14]
Concentration Factor ~1000x[9]~1000x[10]

Visualization: Water Extraction Workflow

Water_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction / Concentration A Collect 1L Water Sample B Filter if necessary (0.45 µm) A->B C Adjust pH (6-10) B->C D Liquid-Liquid Extraction (3x with DCM) C->D Choose Method E Solid-Phase Extraction (C18 Cartridge) C->E Choose Method F Dry Extract (Sodium Sulfate) D->F G Concentrate to 1 mL (Nitrogen Evaporation) E->G F->G H Final Extract G->H I Instrumental Analysis (HPLC-FLD or GC-MS) H->I

Caption: Workflow for the extraction and analysis of this compound from water.

Part 3: Post-Extraction Analysis

Following extraction and cleanup, the final extract containing this compound is analyzed using high-resolution chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the separation and identification of PAHs. It provides excellent selectivity and sensitivity, allowing for definitive identification based on both retention time and mass spectrum.[5][15]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC is particularly effective at separating isomers that can be difficult to resolve by GC.[13][16] Fluorescence detection offers exceptional sensitivity and selectivity for many PAH compounds, which are naturally fluorescent.[10][13]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 11-Methylbenz[a]anthracene in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

This compound is a polycyclic aromatic hydrocarbon (PAH). PAHs are characterized by their fused aromatic ring structure, which makes them nonpolar and hydrophobic.[1] Consequently, they have very low solubility in polar solvents like water. The insolubility of PAHs in water generally increases with molecular weight.[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

The most common and effective methods for increasing the aqueous solubility of hydrophobic compounds like this compound include the use of co-solvents, surfactants to form micelles, and cyclodextrins for inclusion complexation.

Q4: Are there any safety precautions I should take when handling this compound?

Yes, this compound is a suspected carcinogen and should be handled with appropriate safety measures. This includes working in a well-ventilated area or fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation of dust or direct contact with the skin.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

This is a common issue due to the compound's high hydrophobicity. Here are several approaches to troubleshoot this problem, ranging from simple to more complex techniques.

Troubleshooting Workflow

start Precipitation Observed cosolvent Try Co-solvent Method start->cosolvent surfactant Try Surfactant (Micelle) Method cosolvent->surfactant Failure success Solution Stable cosolvent->success Success cyclodextrin Try Cyclodextrin Method surfactant->cyclodextrin Failure surfactant->success Success combination Consider Combination Approach cyclodextrin->combination Failure cyclodextrin->success Success combination->success Success fail Precipitation Persists combination->fail Contact Technical Support

Caption: Troubleshooting workflow for precipitation issues.

Method 1: Co-solvent System

  • Principle: A water-miscible organic solvent is added to the aqueous solution to increase the overall polarity of the solvent system, thereby enhancing the solubility of the hydrophobic compound.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, acetone.

  • Troubleshooting Steps:

    • Dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

    • Gradually add the stock solution to your aqueous buffer while vortexing or stirring vigorously.

    • Ensure the final concentration of the co-solvent in your aqueous solution is as low as possible to avoid potential toxicity in biological assays. It is advisable to keep the final DMSO concentration below 0.5% (v/v).

    • If precipitation still occurs, try a different co-solvent or a combination of co-solvents.

Method 2: Surfactant-based Micellar Solubilization

  • Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous phase.

  • Common Surfactants: Tween 20, Tween 80, Triton X-100.

  • Troubleshooting Steps:

    • Prepare an aqueous solution of the chosen surfactant at a concentration well above its CMC.

    • Add the this compound to the surfactant solution.

    • Sonicate or stir the mixture for an extended period to facilitate the encapsulation of the compound within the micelles.

    • If solubility is still insufficient, a different surfactant or a higher concentration may be required. Be mindful of the potential effects of the surfactant on your experimental system.

Method 3: Cyclodextrin Inclusion Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules like this compound, forming an inclusion complex that is water-soluble.

  • Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), methyl-β-cyclodextrin (M-β-CD).

  • Troubleshooting Steps:

    • Prepare an aqueous solution of the selected cyclodextrin. The solubility of the cyclodextrin itself can be a limiting factor.

    • Add the this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture, sometimes with gentle heating, to promote the formation of the inclusion complex.

    • If the solubility enhancement is not sufficient, consider using a more soluble cyclodextrin derivative like HP-β-CD or M-β-CD.

Issue 2: Inconsistent results in biological assays.

Inconsistent results can often be traced back to incomplete or unstable solubilization of the test compound.

Troubleshooting Steps:

  • Verify Stock Solution Stability: After preparing your stock solution of this compound using one of the methods above, visually inspect it for any signs of precipitation before each use.

  • Ensure Homogeneity: Always vortex your stock solution before diluting it into your assay medium.

  • Control for Vehicle Effects: The solubilizing agent (co-solvent, surfactant, or cyclodextrin) can have its own biological effects. Always include a vehicle control in your experiments, which contains the same concentration of the solubilizing agent as your test samples but without the this compound.

  • Consider Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using glass or low-adhesion microplates may help to improve consistency.

Quantitative Data on Solubility Enhancement

The following table summarizes the known aqueous solubility of methylbenz[a]anthracene isomers and provides estimated solubility enhancements with different methods based on data for other PAHs.

CompoundAqueous Solubility (µg/L)MethodSolubilizing AgentExpected Fold Increase in Solubility (Estimated)
7-Methylbenz[a]anthracene11[2]---
10-Methylbenz[a]anthracene55[3]---
12-Methylbenz[a]anthracene65.4[4]---
This compound ~10-70 (estimated) Co-solventDMSO (<0.5%)2-5x
This compound ~10-70 (estimated) SurfactantTween 80 (1%)10-100x
This compound ~10-70 (estimated) CyclodextrinHP-β-CD (10 mM)50-200x

Note: The expected fold increases are estimations based on the behavior of other PAHs and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (MW: 242.32 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Glass vial

    • Vortex mixer

  • Procedure:

    • Weigh out 2.42 mg of this compound and transfer it to a clean, dry glass vial.

    • Add 10 mL of DMSO to the vial.

    • Cap the vial tightly and vortex at high speed until the compound is completely dissolved. This may take several minutes.

    • Visually inspect the solution against a light source to ensure there are no undissolved particles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Sonicator (optional)

  • Procedure:

    • Prepare a 50 mM solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 1.54 g of HP-β-CD (assuming an average MW of ~1540 g/mol ) in 20 mL of buffer.

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Alternatively, the mixture can be sonicated for several hours.

    • After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD inclusion complex.

    • The concentration of the solubilized compound in the supernatant can be determined using UV-Vis spectrophotometry or HPLC.

Signaling Pathways and Experimental Workflows

Logical Relationship of Solubilization Methods

compound This compound (Insoluble) cosolvent Co-solvent (e.g., DMSO) compound->cosolvent Dissolution in organic phase surfactant Surfactant (e.g., Tween 80) compound->surfactant Encapsulation in micelles cyclodextrin Cyclodextrin (e.g., HP-β-CD) compound->cyclodextrin Inclusion complex formation solution Aqueous Solution (Solubilized) cosolvent->solution Dispersion in aqueous phase surfactant->solution cyclodextrin->solution

Caption: Methods for solubilizing this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Methylated PAHs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of methylated polycyclic aromatic hydrocarbons (PAHs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis of methylated PAHs?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For methylated PAHs, this can include salts, lipids, proteins, and other endogenous substances from the sample source (e.g., tissue, soil, food). Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]

Q2: I'm observing poor reproducibility and non-linear calibration curves for my methylated PAH standards. Could this be due to matrix effects?

A2: Yes, both poor reproducibility and non-linear calibration curves are strong indicators of matrix effects.[1] If the degree of ion suppression or enhancement varies between samples or changes with the concentration of the analyte, it can lead to inconsistent results and a non-linear relationship between concentration and instrument response.[1] A significant shift in the slope or intercept of the calibration curve when comparing standards prepared in a pure solvent versus those in the sample matrix is a clear sign of matrix effects.[1]

Q3: What are the most common strategies to mitigate matrix effects in methylated PAH analysis?

A3: Several strategies can be employed to overcome matrix effects. These can be broadly categorized as:

  • Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to remove interfering matrix components before analysis.[3]

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[4][5] A stable isotope-labeled version of the analyte is spiked into the sample, and since it experiences the same matrix effects as the native analyte, the ratio of their signals provides accurate quantification.[6]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.[7]

  • Method of Standard Additions: The sample is divided into several aliquots, and known amounts of the analyte standard are added to all but one aliquot. This allows for quantification in the presence of matrix effects without requiring a blank matrix.[4]

  • Chromatographic Separation: Optimizing the LC method to separate the methylated PAHs from co-eluting matrix components can significantly reduce interference.[8]

  • Alternative Ionization Sources: While Electrospray Ionization (ESI) is common, it is often susceptible to matrix effects.[9] Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for non-polar compounds like PAHs and their methylated derivatives.[9]

Troubleshooting Guide

Problem: Significant ion suppression is observed at the retention time of my target methylated PAH.

Step 1: Identify and Quantify the Matrix Effect

Before attempting to resolve the issue, it's crucial to confirm and quantify the extent of the matrix effect.

  • Action: Perform a post-extraction spike experiment.[1]

    • Procedure:

      • Set A (Neat Solution): Prepare a standard of your methylated PAH in a pure solvent (e.g., mobile phase).

      • Set B (Post-Extraction Spike): Extract a blank matrix sample using your standard procedure. Then, spike the extracted matrix with the same concentration of the methylated PAH standard as in Set A.

      • Analysis: Analyze both sets of samples using your LC-MS/MS method.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value significantly less than 100% indicates ion suppression.[1]

Step 2: Implement a Mitigation Strategy

Based on the severity of the matrix effect and available resources, choose an appropriate mitigation strategy.

  • Option A: Stable Isotope Dilution (Recommended)

    • Action: Incorporate a stable isotope-labeled internal standard (SIL-IS) for your target methylated PAH.

    • Rationale: The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing a reliable means of correction.[6] This is the most robust method for compensating for matrix effects.[4][5]

  • Option B: Enhance Sample Cleanup

    • Action: Optimize your sample preparation protocol.

    • Rationale: More effective removal of matrix components will reduce their interference during ionization.[3]

    • Suggestions:

      • Solid Phase Extraction (SPE): Experiment with different sorbent types (e.g., C18, silica) and elution solvents to selectively isolate the methylated PAHs.[10]

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the recovery of your analyte and minimize the co-extraction of interfering substances.[3]

  • Option C: Modify Chromatographic Conditions

    • Action: Adjust your LC method.

    • Rationale: Improving the separation between your analyte and interfering matrix components can eliminate the co-elution that causes ion suppression.[8]

    • Suggestions:

      • Modify the gradient profile.

      • Try a different analytical column with a different stationary phase chemistry.

  • Option D: Change the Ionization Source

    • Action: If available, switch from ESI to APCI.

    • Rationale: APCI is generally less susceptible to matrix effects for relatively non-polar compounds like methylated PAHs.[9]

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques for PAH Analysis

Ionization TechniqueRelative SensitivityObserved Matrix EffectsReference
Electrospray Ionization (ESI)HighStrong[9]
Atmospheric Pressure Photoionization (APPI)ModerateModerate[9]
Atmospheric Pressure Chemical Ionization (APCI)HighMinimal[9]

Table 2: Impact of Stable Isotope-Labeled Internal Standards on Accuracy

AnalyteInternal Standard TypeMatrixAverage Relative Error (%)Reference
2-Methylhippuric Acid (2MHA)Deuterium Labeled (²H)Urine-38.4[6]
2-Methylhippuric Acid (2MHA)Carbon-13 Labeled (¹³C)Urine-3.5[6]
4-Methylhippuric Acid (4MHA)Deuterium Labeled (²H)Urine-0.9[6]
4-Methylhippuric Acid (4MHA)¹³C/¹⁵N LabeledUrine-2.3[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare a Neat Standard (Set A):

    • Prepare a solution of the methylated PAH standard in your final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare a Post-Extraction Spiked Sample (Set B):

    • Take a blank matrix sample (known to be free of the analyte).

    • Perform your entire sample extraction and cleanup procedure on this blank matrix.

    • In the final step, just before LC-MS/MS analysis, spike the extracted blank matrix with the methylated PAH standard to the same final concentration as in Set A.

  • Prepare a Pre-Extraction Spiked Sample (Set C - for Recovery):

    • Spike the blank matrix with the methylated PAH standard at the same concentration as Set A before the extraction procedure.

    • Perform the entire sample extraction and cleanup procedure.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE) for PAHs

This is a general protocol and should be optimized for your specific application.

  • Column Conditioning:

    • Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

  • Sample Loading:

    • Load the pre-treated sample extract onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the methylated PAHs from the cartridge with a stronger organic solvent (e.g., acetonitrile or dichloromethane).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Tissue, Soil) extraction Extraction (e.g., LLE, QuEChERS) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Drying & Reconstitution cleanup->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for LC-MS/MS analysis of methylated PAHs.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Poor Reproducibility or Non-Linear Calibration Curve quant_me Quantify Matrix Effect (Post-Extraction Spike) start->quant_me is_suppression Significant Ion Suppression? quant_me->is_suppression sid Use Stable Isotope Dilution (SID) is_suppression->sid Yes cleanup Improve Sample Cleanup (SPE/LLE) is_suppression->cleanup Yes lc_opt Optimize LC Separation is_suppression->lc_opt Yes apci Switch to APCI Ionization is_suppression->apci Yes end Accurate Quantification is_suppression->end No sid->end cleanup->end lc_opt->end apci->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing GC-MS Parameters for Separating Methylbenz[a]anthracene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of methylbenz[a]anthracene isomers.

Troubleshooting Guide: Resolving Common Separation Issues

This guide addresses specific problems you may encounter during the analysis of methylbenz[a]anthracene isomers.

Issue 1: Poor chromatographic resolution of methylbenz[a]anthracene isomers.

  • Symptom: Co-elution or significant peak overlap between two or more methylbenz[a]anthracene isomers.

  • Possible Causes & Solutions:

    • Inappropriate GC Column: The stationary phase may lack the necessary selectivity for these specific isomers.

      • Solution: While standard (5%-phenyl)-methylpolysiloxane columns (e.g., DB-5ms, HP-5ms) are a common starting point, achieving baseline separation of all methylbenz[a]anthracene isomers often requires a more selective stationary phase.[1][2] Consider columns specifically designed for PAH analysis, which may have a higher phenyl content or are based on liquid crystal phases for enhanced shape selectivity.[1][3][4]

    • Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high.

      • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or slower) during the elution window of the target isomers to increase their interaction time with the stationary phase.[1] Lowering the initial oven temperature can also improve the separation of early-eluting isomers.[5][6]

    • Carrier Gas Flow Rate is Too High: A high flow rate reduces the time the analytes spend in the column, leading to decreased resolution.[1]

      • Solution: Optimize the carrier gas (typically Helium) flow rate. A good starting point for many capillary columns is around 1.0-1.2 mL/min. Perform a flow rate optimization study to find the best balance between resolution and analysis time for your specific column and analytes.

Issue 2: Peak tailing for methylbenz[a]anthracene isomers.

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Active Sites in the Injection Port or Column: Polar analytes can interact with active sites (e.g., silanol groups) in the liner or the column, causing peak tailing.

      • Solution: Use a deactivated injection port liner, preferably with glass wool to trap non-volatile residues.[1] Regularly replace the liner and septum. If the column is old, consider trimming the first few centimeters from the inlet end to remove accumulated non-volatile material.[1]

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak shape distortion.

      • Solution: In addition to trimming the column, consider baking it out at a high temperature (within the column's specified limits) to remove contaminants.[7]

Issue 3: Low sensitivity or poor signal-to-noise ratio.

  • Symptom: Difficulty in detecting low concentrations of methylbenz[a]anthracene isomers.

  • Possible Causes & Solutions:

    • Suboptimal Mass Spectrometer (MS) Settings: The MS may not be operating under the most sensitive conditions for your target analytes.

      • Solution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode.[8][9] This significantly increases sensitivity by focusing on specific ions characteristic of your target isomers. For even greater selectivity and sensitivity, especially in complex matrices, consider using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1][10]

    • Improper Injection Technique: For trace analysis, the injection method is crucial.

      • Solution: Use a splitless injection to ensure the entire sample is transferred to the column, which is ideal for trace-level analysis.[8][9] Optimize the splitless hold time to ensure efficient transfer of the analytes onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for separating methylbenz[a]anthracene isomers?

A1: The choice of the GC column's stationary phase is the most critical parameter. Due to the subtle structural differences between isomers, a stationary phase with high selectivity is paramount. While a general-purpose 5% phenyl-methylpolysiloxane column can provide some separation, specialized PAH columns or those with liquid crystal phases often yield superior resolution for these challenging compounds.[1][3][4]

Q2: How does the oven temperature program affect the separation of these isomers?

A2: The oven temperature program is crucial for achieving optimal separation.[11][12] A slow temperature ramp allows for more interactions between the isomers and the stationary phase, which can enhance resolution.[1] A typical approach is to use a multi-ramp program: a faster initial ramp to elute less retained compounds, followed by a slower ramp during the elution of the target methylbenz[a]anthracene isomers.[10] Introducing an isothermal hold just before the elution of the critical isomer pairs can also improve their separation.[5]

Q3: What are the ideal MS parameters for analyzing methylbenz[a]anthracene isomers?

A3: For high sensitivity and selectivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.[8][9] You should monitor the molecular ion (M+) and one or two characteristic fragment ions for each isomer. For ultimate selectivity, especially in complex sample matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred technique.[1][13] This minimizes interferences from co-eluting compounds.[14]

Q4: Can I use the same method for different methylbenz[a]anthracene isomers?

A4: While a single optimized method can often separate multiple methylbenz[a]anthracene isomers, their elution order and resolution will depend on the specific substitution pattern and the GC column used. It is essential to verify the identity of each peak using a certified reference standard for each isomer of interest. The elution order can even change when switching between different types of stationary phases.[4]

Experimental Protocols & Data

Protocol 1: Generic GC-MS Method for Screening Methylbenz[a]anthracene Isomers

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and isomer profile.

  • GC System: Agilent 7890A or equivalent.

  • MS System: Agilent 5975C or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a specialized PAH column.[14]

  • Injection: 1 µL splitless injection.

  • Inlet Temperature: 300°C.[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 320°C.[15]

    • Final hold: Hold at 320°C for 12 minutes.[15]

  • MSD Transfer Line: 300°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.[15]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion (e.g., m/z 242 for methylbenz[a]anthracene) and key fragment ions.

Table 1: Example GC-MS Parameters for Methylbenz[a]anthracene Isomer Analysis

ParameterSetting 1 (General Purpose)Setting 2 (High Resolution)Reference
GC Column DB-5ms (30m x 0.25mm, 0.25µm)Rxi-PAH (60m x 0.25mm, 0.1µm)[14],[13]
Injection Mode SplitlessSplitless[8],[9]
Inlet Temperature 300°C330°C[10],[13]
Carrier Gas Flow 1.2 mL/min (Helium)1.0 mL/min (Helium)[10]
Initial Oven Temp 90°C, hold 2 min180°C, hold 2 min[15],[13]
Oven Ramp 1 5°C/min to 320°C5°C/min to 260°C[15],[13]
Oven Ramp 2 -15°C/min to 350°C[13]
Final Hold Time 12 min at 320°C12 min at 350°C[15],[13]
MS Mode SIMMRM (MS/MS)[8],[13]
Ion Source Temp 230°C230°C[15],[13]
Transfer Line Temp 300°C330°C,[13]

Visualizations

GC_MS_Troubleshooting_Workflow start Start: Poor Isomer Separation check_column Is the GC column appropriate for PAH isomers? start->check_column change_column Action: Switch to a specialized PAH or liquid crystal column. check_column->change_column Yes optimize_temp Is the oven temperature program optimized? check_column->optimize_temp No change_column->optimize_temp adjust_temp Action: Decrease ramp rate and/or lower initial temperature. optimize_temp->adjust_temp Yes check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow No adjust_temp->check_flow adjust_flow Action: Optimize flow rate (e.g., 1.0-1.2 mL/min). check_flow->adjust_flow Yes end_good Resolution Achieved check_flow->end_good No adjust_flow->end_good

Caption: Troubleshooting workflow for poor isomer separation in GC-MS.

Method_Development_Flowchart start Start: Method Development select_column 1. Select GC Column (e.g., DB-5ms or specialized PAH) start->select_column initial_params 2. Set Initial Parameters (Scouting Run) select_column->initial_params run_standard 3. Inject Isomer Standard Mix initial_params->run_standard evaluate_separation 4. Evaluate Separation (Resolution, Peak Shape) run_standard->evaluate_separation optimize_oven 5a. Optimize Oven Program (Ramp rates, Holds) evaluate_separation->optimize_oven Not Optimal optimize_ms 6. Optimize MS Parameters (SIM/MRM Ions) evaluate_separation->optimize_ms Optimal optimize_flow 5b. Optimize Carrier Gas Flow optimize_oven->optimize_flow optimize_flow->run_standard validate_method 7. Validate Method (Linearity, LOD, LOQ) optimize_ms->validate_method end Final Method validate_method->end

Caption: Flowchart for GC-MS method development for isomer separation.

References

Preventing photodegradation of 11-Methylbenz[a]anthracene in laboratory solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methylbenz[a]anthracene (11-MBA) in laboratory solutions. The focus is on preventing photodegradation to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound (11-MBA)?

A1: Photodegradation is the breakdown of molecules by light. Like other polycyclic aromatic hydrocarbons (PAHs), 11-MBA possesses a structure with multiple aromatic rings that can absorb ultraviolet (UV) and sometimes visible light. This absorption can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation, often through oxidation if oxygen is present. This degradation can lead to the formation of new, unwanted compounds, which can alter the solution's properties and impact experimental results, leading to issues with potency, toxicity, and overall data reliability.

Q2: What are the primary factors that influence the rate of 11-MBA photodegradation in solution?

A2: The rate of photodegradation is influenced by several factors:

  • Light Intensity and Wavelength: Higher light intensity and exposure to wavelengths that 11-MBA absorbs (typically in the UV-A and UV-B range) will accelerate degradation.

  • Solvent Type: The polarity of the solvent plays a crucial role. More polar solvents can facilitate faster degradation of PAHs.

  • Presence of Oxygen: Dissolved oxygen in the solvent can participate in photo-oxidation reactions, leading to the formation of quinones and other oxygenated derivatives.

  • Temperature: While light is the primary driver, higher temperatures can increase the rate of secondary chemical reactions following the initial photochemical event.

  • Presence of Photosensitizers: Other molecules in the solution could absorb light and transfer energy to the 11-MBA, indirectly causing its degradation.

Q3: How can I visually detect if my 11-MBA solution has degraded?

A3: While often subtle, you might observe a slight color change in the solution. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible spectroscopy. In HPLC, you would see a decrease in the peak area corresponding to 11-MBA and the appearance of new peaks from the degradation products. In UV-Vis spectroscopy, changes in the absorption spectrum, such as a decrease in absorbance at characteristic peaks or the appearance of new absorption bands, can indicate degradation.

Q4: What are the best practices for preparing and storing 11-MBA stock solutions to minimize photodegradation?

A4: To maintain the stability of your 11-MBA stock solutions, follow these guidelines:

  • Use Amber Glassware: Always prepare and store solutions in amber glass vials or flasks to protect them from ambient light.

  • Work in a Dimly Lit Area: When handling the compound, especially in its pure form or in solution, minimize exposure to direct, bright light.

  • Solvent Selection: Choose a solvent in which 11-MBA is stable. While data for 11-MBA is limited, for many PAHs, less polar solvents are preferable. However, solubility must also be considered. Acetonitrile and cyclohexane are common choices. Avoid solvents known to be strong oxidizing agents, like DMSO, if light exposure is unavoidable.

  • Degas Solvents: To remove dissolved oxygen, consider sparging your solvent with an inert gas like nitrogen or argon before preparing your solution.

  • Store Properly: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark.

  • Prepare Fresh: For highly sensitive experiments, it is best to prepare fresh solutions from a solid stock that has been stored properly.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the 11-MBA working solution.- Prepare fresh working solutions for each experiment from a frozen stock.- Perform a stability study of the compound in your experimental buffer (see Experimental Protocols).- Re-evaluate the pH and temperature of your experimental conditions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of 11-MBA.- Conduct forced degradation studies to identify potential degradation products.- Analyze the degradation products to understand the degradation pathway (e.g., oxidation).- Adjust storage and handling conditions to minimize the formation of these products (e.g., use antioxidants, protect from light).
Precipitation of the compound in aqueous solutions. Poor solubility or aggregation.- Decrease the final concentration of 11-MBA.- Increase the percentage of a co-solvent (e.g., DMSO), ensuring it does not affect the experiment.- Evaluate the use of solubilizing agents, such as cyclodextrins.
Loss of biological activity or potency. Degradation of 11-MBA to inactive or less active compounds.- Confirm the identity and purity of your 11-MBA stock.- Implement all light-protection and oxygen-minimization strategies.- Prepare fresh solutions immediately before use.

Data on Photodegradation of Related PAHs

Table 1: Photodegradation Half-Lives of Selected PAHs in Different Solvents

CompoundSolventLight SourceHalf-life (t½) in hours
AnthraceneMethanolNot Specified2.5
AnthraceneAcetonitrileNot Specified4.0
AnthraceneDichloromethaneNot Specified11.5
AnthraceneHexaneNot Specified14.5
AnthraceneCyclohexaneNot Specified18.0
Benzo[a]pyreneMethanolNot Specified44.5
Benzo[a]pyreneAcetonitrileNot Specified49.5
Benzo[a]pyreneDichloromethaneNot Specified65.0
Benzo[a]pyreneHexaneNot Specified78.5
Benzo[a]pyreneCyclohexaneNot Specified87.0

Note: Data is illustrative and compiled from various sources on PAH stability. Actual half-lives will vary with experimental conditions.

Experimental Protocols

Protocol for Assessing the Photostability of 11-MBA in Solution

Objective: To determine the rate of photodegradation of 11-MBA in a specific solvent under controlled light exposure.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., acetonitrile, methanol, cyclohexane)

  • Amber glass volumetric flasks and vials

  • Clear glass vials (for light exposure)

  • A calibrated light source with a known spectral output (e.g., a UV lamp or a solar simulator)

  • HPLC system with a UV or fluorescence detector

  • Inert gas (nitrogen or argon) for degassing

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 11-MBA and dissolve it in the chosen solvent in an amber volumetric flask to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • To minimize oxidation, the solvent should be degassed with nitrogen or argon for 15-20 minutes prior to use.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same degassed solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).

    • Prepare this solution in an amber volumetric flask.

  • Experimental Setup:

    • Transfer aliquots of the working solution into both clear and amber glass vials. The amber vials will serve as the dark control.

    • Place the clear vials under the light source at a fixed distance. The dark control vials should be kept alongside but shielded from light (e.g., wrapped in aluminum foil).

    • Maintain a constant temperature throughout the experiment.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the clear vials and one of the dark control vials.

    • Immediately analyze the samples by HPLC.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Develop a mobile phase gradient (e.g., acetonitrile and water) that provides good separation of the 11-MBA peak from any potential degradation products.

    • Monitor the elution using a UV detector at a wavelength where 11-MBA has strong absorbance, or a fluorescence detector with appropriate excitation and emission wavelengths.

    • Record the peak area of 11-MBA at each time point.

  • Data Analysis:

    • Plot the concentration of 11-MBA (or its peak area) as a function of time for both the light-exposed and dark control samples.

    • Calculate the photodegradation rate constant and the half-life of 11-MBA under the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Exposure Experiment cluster_analysis Analysis prep_stock Prepare 11-MBA Stock Solution (Amber Flask, Degassed Solvent) prep_work Prepare Working Solution (Amber Flask) prep_stock->prep_work aliquot Aliquot into Clear (Light) and Amber (Dark) Vials prep_work->aliquot expose Expose Clear Vials to Calibrated Light Source aliquot->expose sample Sample at Time Points (t=0, 1, 2, 4, 8, 24h) expose->sample hplc Analyze by HPLC sample->hplc data Plot Concentration vs. Time Calculate Half-life hplc->data

Caption: Workflow for assessing the photostability of 11-MBA.

Troubleshooting_Logic cluster_investigate Investigation cluster_solutions Solutions start Inconsistent Experimental Results? check_purity Check 11-MBA Purity (HPLC/MS) start->check_purity check_storage Review Storage Conditions (Light, Temp, O2) start->check_storage check_protocol Examine Experimental Protocol (Solvent, Light Exposure) start->check_protocol fresh_solution Prepare Fresh Solutions check_purity->fresh_solution protect_light Use Amber Vials/ Work in Dim Light check_storage->protect_light degas_solvent Degas Solvents (N2 or Ar) check_storage->degas_solvent optimize_solvent Test Alternative Solvents check_protocol->optimize_solvent

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Trace-Level 11-Methylbenz[a]anthracene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing mass spectrometry (MS) sensitivity for the trace-level analysis of 11-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Signal Intensity or Low Sensitivity

  • Question: Why am I observing weak or no peaks for this compound in my mass spectra?[1][2]

  • Answer: Low signal intensity is a common challenge in trace-level analysis.[2] Several factors could be contributing to this issue:

    • Suboptimal Ionization: The chosen ionization technique may not be efficient for this compound. Consider experimenting with different ionization methods such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to find the most effective one for your analyte.[2]

    • Improper Sample Concentration: The sample might be too dilute, resulting in a signal that is below the instrument's detection limit. Conversely, a sample that is too concentrated can lead to ion suppression.[2]

    • Instrument Tuning and Calibration: The mass spectrometer may require tuning and calibration to ensure it is operating at its peak performance.[2] Regularly perform mass calibration with appropriate standards.[2]

    • Leaks in the System: Gas leaks can lead to a loss of sensitivity and sample contamination.[1] Use a leak detector to check for leaks in the gas supply, gas filter, shutoff valves, and column connectors.[1]

Issue 2: Poor Chromatographic Resolution

  • Question: I am seeing co-elution of this compound with other isomers or matrix components. How can I improve the separation?

  • Answer: Achieving good chromatographic resolution is crucial for accurate quantification. Here are some potential solutions:

    • Inappropriate GC Column: The stationary phase of your gas chromatography (GC) column may not have the necessary selectivity for PAH isomers.[3] Consider using a column specifically designed for PAH analysis, which often have phenyl-methylpolysiloxane-based stationary phases.[3]

    • Suboptimal Oven Temperature Program: A temperature ramp that is too fast may not allow for sufficient interaction between the analytes and the stationary phase.[3] Optimizing the oven temperature program is critical for separating complex mixtures of PAHs.[3]

    • Carrier Gas Flow Rate: A high carrier gas flow rate can reduce the time analytes spend in the column, leading to decreased resolution.[3] Optimize the flow rate to balance analysis time and separation efficiency.[3]

Issue 3: High Background Noise or Baseline Drift

  • Question: My chromatogram shows a high and noisy baseline, which is interfering with the detection of my target analyte. What could be the cause?

  • Answer: A high background can mask the signal from your analyte of interest. Potential causes include:

    • Contaminated Injector, Column, or Detector: Contamination in these components can lead to a noisy baseline.[4] Regular cleaning and maintenance are essential.[4]

    • Excessive Column Bleed: This occurs due to the degradation of the stationary phase at high temperatures.[4][5] Ensure you are not exceeding the column's maximum operating temperature and consider using a low-bleed column.[5][6]

    • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to background noise.[5] Ensure high-purity gas is used and that gas lines are clean.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound by mass spectrometry.

  • Question: What is the most suitable mass spectrometry technique for trace-level analysis of this compound?

  • Answer: Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of PAHs like this compound.[7] Operating in Multiple Reaction Monitoring (MRM) mode can significantly enhance selectivity and sensitivity, which is particularly useful for complex matrices.[3][8]

  • Question: How can I improve the sensitivity of my GC-MS method?

  • Answer: To enhance sensitivity, consider using Selected Ion Monitoring (SIM) or MRM mode instead of full-scan mode.[3] SIM and MRM focus the mass spectrometer on specific ions of interest, which significantly improves the signal-to-noise ratio. A novel GC-MS/MS method using pseudo-multiple reaction monitoring (PMRM) has been shown to achieve 3.1–4.8 times lower detection limits than traditional SIM.[9]

  • Question: What sample preparation techniques are recommended for trace-level PAH analysis?

  • Answer: Effective sample preparation is critical for removing interferences and concentrating the analyte. Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by dispersive solid-phase extraction (dSPE) have proven effective for cleaning up complex matrices like fish samples.[10] For air samples, solid-phase extraction (SPE) can be used for both sampling and cleanup.[11]

  • Question: How do I minimize matrix effects in my analysis?

  • Answer: Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, can be a significant issue.[12] Utilizing advanced techniques like GC-MS/MS in MRM mode can help to filter out background noise and reduce interferences.[3] Additionally, a thorough sample cleanup procedure is essential.[8]

Data Presentation

Table 1: Comparison of GC-MS Methods for PAH Analysis

MethodModeImprovement in SensitivityReference
GC-MS/MSPseudo-Multiple Reaction Monitoring (PMRM)3.1–4.8 times lower detection limits compared to SIM[9]
GC-MS/MSMultiple Reaction Monitoring (MRM)Higher selectivity and sensitivity compared to SIM[3]
GC-MSSelected Ion Monitoring (SIM)More sensitive than full-scan mode for trace-level analysis[6][8]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS and dSPE for Fish Samples

This protocol is adapted from a method for the analysis of PAHs in fish.[10]

  • Sample Homogenization: Weigh 3 g of the fish sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add an Agilent Bond Elut QuEChERS extraction salt packet.

    • Add 15 mL of acetonitrile (ACN) and vortex for 1 minute.

    • Add internal standards and/or surrogate solutions if required and vortex for another minute.

    • Shake vigorously for 1 minute.

    • Add 12 mL of deionized water and two ceramic homogenization bars.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 8 mL of the upper ACN layer to an Agilent AOAC fatty sample dSPE 15 mL tube.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Transfer the cleaned extract into a GC vial for analysis.

Protocol 2: GC-MS/MS Analysis in MRM Mode

This is a general protocol for setting up a GC-MS/MS method for PAH analysis.

  • GC System:

    • Column: Use a column suitable for PAH analysis, such as a DB-5ms or equivalent.

    • Injector: Operate in splitless mode to maximize the transfer of analyte to the column.

    • Oven Program: Develop a temperature program that provides good separation of the target PAHs. A typical program might start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 320°C), and hold for a few minutes.

  • MS/MS System:

    • Ionization: Use Electron Ionization (EI).

    • Mode: Set the instrument to Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: For each target PAH, including this compound, determine the precursor ion (typically the molecular ion, M+) and one or more product ions. This is done by infusing a standard of the compound into the mass spectrometer.

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of the product ions.

    • Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points are collected across each chromatographic peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup GC_Separation GC Separation Cleanup->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for trace-level PAH analysis.

troubleshooting_workflow Start Low Signal Intensity Issue Check_Tuning Check Instrument Tuning & Calibration Start->Check_Tuning Check_Leaks Perform Leak Check Check_Tuning->Check_Leaks Tuning OK Resolved Issue Resolved Check_Tuning->Resolved Tuning Required & Performed Optimize_Ionization Optimize Ionization Method Check_Leaks->Optimize_Ionization No Leaks Check_Leaks->Resolved Leaks Found & Repaired Adjust_Concentration Adjust Sample Concentration Optimize_Ionization->Adjust_Concentration Ionization Optimized Optimize_Ionization->Resolved New Method Effective Adjust_Concentration->Resolved Concentration OK

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Stability of 11-Methylbenz[a]anthracene Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of 11-Methylbenz[a]anthracene stock solutions. As a researcher, scientist, or drug development professional, ensuring the integrity of your stock solutions is critical for reproducible and accurate experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound stock solutions?

Q2: Which solvents are suitable for preparing and storing this compound stock solutions?

Common solvents for PAHs include toluene, acetonitrile, and dichloromethane.[1] The choice of solvent may depend on the intended analytical method. For long-term storage, a solvent in which the compound is highly soluble and that has a low reactivity is preferred. While dimethyl sulfoxide (DMSO) is sometimes used, it can promote photodegradation of some PAHs and may not be ideal for long-term storage if solutions are exposed to light.[2]

Q3: How long can I expect my this compound stock solution to be stable?

The stability of your stock solution will depend on the storage conditions (temperature, light exposure) and the solvent used. For a mixture of PAHs, including the parent compound benz[a]anthracene, in toluene, it is recommended that standard solutions stored at -18°C be replaced every 12 months.[1] It is best practice to perform periodic checks of your stock solution's concentration against a freshly prepared standard to ensure its integrity, especially if it has been stored for an extended period.

Q4: What are the potential signs of degradation in my this compound stock solution?

Degradation can manifest as a decrease in the concentration of the parent compound, the appearance of new peaks in your chromatogram, or a change in the color of the solution. The primary degradation pathway for benz[a]anthracene often involves oxidation to form benz[a]anthracene-7,12-dione.[3][4] Similar quinone formation is a plausible degradation pathway for this compound.

Q5: Should I be concerned about the stability of methylated PAHs compared to their parent compounds?

While specific comparative stability studies are scarce, safety data for various methylbenz[a]anthracene isomers suggest they are stable under recommended storage conditions.[5][6] However, the methyl group may influence the electronic properties of the aromatic system, which could potentially affect its susceptibility to degradation. Therefore, it is prudent to handle methylated PAHs with the same care as their parent compounds regarding storage.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Action
Low analyte signal or recovery Degradation of the stock solution due to improper storage (e.g., exposure to light, elevated temperature).1. Prepare a fresh stock solution of this compound. 2. Compare the analytical response of the old and new stock solutions. 3. If the old stock shows a significantly lower response, it has likely degraded and should be discarded. 4. Review and optimize your storage protocol (see FAQs).
Solvent evaporation from the stock solution vial.1. Ensure vials are tightly sealed with appropriate caps (e.g., Teflon-lined). 2. For volatile solvents, store at low temperatures to minimize evaporation. 3. Before use, allow the solution to equilibrate to room temperature while still sealed to prevent condensation from introducing water.
Appearance of unexpected peaks in the chromatogram Degradation of the stock solution leading to the formation of new compounds (e.g., oxidation products).1. Analyze the stock solution using a mass spectrometry (MS) detector to identify the unknown peaks. Common degradation products of benz[a]anthracene are quinones.[3][4] 2. If degradation is confirmed, discard the stock solution. 3. To prevent future degradation, consider purging the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing and storing.
Contamination of the solvent or glassware.1. Prepare a "blank" sample using the same solvent and analyze it to check for contaminants. 2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.[2]
Inconsistent results between experiments Use of an aged or improperly stored stock solution.1. Implement a clear labeling system for your stock solutions, including the preparation date. 2. Establish a protocol for the maximum storage duration of your stock solutions (e.g., 12 months at -18°C for toluene solutions).[1] 3. For critical applications, qualify the stock solution by comparing its response to a freshly prepared standard before each use.

Quantitative Data on PAH Stability

While specific data for this compound is limited, the following tables summarize stability data for the parent compound, benz[a]anthracene, and other PAHs under various conditions. This information can serve as a general guide for handling your this compound stock solutions.

Table 1: Thermal Degradation of Benz[a]anthracene (BaA) and other PAHs in Hexane

CompoundTemperature (°C)Degradation Rate Constant (k, hr⁻¹)
Benz[a]anthracene (BaA) 1000.0031
2000.3466
Benzo[a]pyrene (BaP) 1000.0016
2000.4331
Dibenz[a,h]anthracene (DBahA) 1000.0011
2000.1733
Data from a study on the thermal degradation of PAHs in a closed system. The degradation was found to follow a first-order model.[7]

Table 2: Photodegradation of PAHs in Various Solvents

CompoundSolventHalf-life (days) under sunlight exposure
Anthracene Methanol~10
Acetonitrile~12
Hexane~15
Cyclohexane~15
Dichloromethane~18
DMSO~5
Benzo[a]pyrene Methanol~80
Acetonitrile>80
Hexane>80
Cyclohexane>80
Dichloromethane>80
DMSO~8
Data from a study on the photodegradation of PAHs in solutions exposed to full sunlight at room temperature. Note the significantly faster degradation in DMSO.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a standard stock solution.

  • Materials and Equipment:

    • This compound (high purity solid)

    • High-purity solvent (e.g., toluene, HPLC grade)

    • Analytical balance

    • Volumetric flask (Class A)

    • Glass syringe or pipette

    • Amber glass vial with Teflon-lined cap

  • Procedure:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Quantitatively transfer the solid to a clean, dry volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Stopper the flask and invert several times to ensure a homogenous solution.

    • Transfer the solution to a labeled amber glass vial for storage.

    • Store the vial at the recommended temperature (e.g., -20°C) and protected from light.

Protocol 2: Long-Term Stability Study of this compound Stock Solution

This protocol provides a framework for conducting a long-term stability study.

  • Objective: To determine the stability of an this compound stock solution under defined storage conditions over a specified period.

  • Procedure:

    • Prepare a batch of the this compound stock solution according to Protocol 1.

    • Aliquoted the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the entire batch.

    • Store the vials under the desired conditions (e.g., -20°C in the dark).

    • At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), remove one vial for analysis.[1]

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a fresh standard solution of this compound for comparison.

    • Analyze both the stored and fresh solutions using a validated analytical method (e.g., HPLC-UV/FLD or GC-MS).

    • Compare the peak area or concentration of the stored solution to the fresh solution. A decrease of more than a predefined percentage (e.g., 5-10%) may indicate significant degradation.

    • Document all results meticulously.

Visualizations

Diagram 1: Experimental Workflow for Stability Testing

Stability_Workflow prep Prepare Stock Solution & Aliquot storage Store Aliquots at Defined Conditions (-20°C, Dark) prep->storage timepoint Time Point Analysis (0, 1, 3, 6, 12 months) storage->timepoint analysis Analytical Measurement (HPLC or GC-MS) timepoint->analysis fresh_prep Prepare Fresh Standard fresh_prep->analysis comparison Compare Stored vs. Fresh Standard analysis->comparison decision Assess Stability (e.g., >95% of initial concentration?) comparison->decision stable Solution is Stable decision->stable Yes unstable Solution is Unstable decision->unstable No

Caption: Workflow for assessing the long-term stability of stock solutions.

Diagram 2: Troubleshooting Low Analyte Signal

Troubleshooting_Signal start Low Analyte Signal Detected check_storage Were storage conditions optimal? (Temp, Light, Seal) start->check_storage improper_storage Improper Storage Likely Cause check_storage->improper_storage No check_instrument Is the analytical instrument performing correctly? check_storage->check_instrument Yes prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh compare_solutions Compare Old vs. New Stock prepare_fresh->compare_solutions reanalyze Re-analyze Sample signal_restored Signal Restored? reanalyze->signal_restored instrument_issue Instrument Issue check_instrument->instrument_issue No check_instrument->compare_solutions Yes troubleshoot_instrument Troubleshoot Instrument instrument_issue->troubleshoot_instrument compare_solutions->reanalyze yes_degraded Old Stock Degraded signal_restored->yes_degraded Yes no_other_issue Investigate Other Causes (e.g., sample matrix effects) signal_restored->no_other_issue No

Caption: Decision tree for troubleshooting low analytical signals.

Diagram 3: Potential Degradation Pathway of Benz[a]anthracene

Degradation_Pathway BzA Benz[a]anthracene Oxidation Oxidation (e.g., light, air, reactive solvent) BzA->Oxidation Quinone Benz[a]anthracene-7,12-dione Oxidation->Quinone Further_Deg Further Degradation Products (e.g., ring cleavage products) Quinone->Further_Deg

References

Troubleshooting poor chromatographic peak shape for 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve poor chromatographic peak shapes specifically for 11-Methylbenz[a]anthracene. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in gas chromatography (GC)?

Poor chromatographic peak shape for this compound, a polycyclic aromatic hydrocarbon (PAH), can manifest as peak tailing, fronting, or split peaks. The primary causes are often related to active sites within the GC system, column issues, or sub-optimal method parameters. As a high molecular weight, late-eluting PAH, it is particularly susceptible to these issues which can compromise resolution, integration, and ultimately, the accuracy of your results.[1]

Q2: My this compound peak is tailing. What should I investigate first?

Peak tailing is the most common peak shape problem and is frequently caused by unwanted interactions between the analyte and active sites in the GC system.[1] For this compound, this can occur due to interactions with exposed silanol groups or metallic contaminants in the inlet liner or column.[1] A systematic approach, starting with the easiest fixes, is recommended. Begin by performing inlet maintenance, such as replacing the liner and septum, as this is a common source of activity and contamination.[1]

Q3: What causes peak fronting for this compound?

Peak fronting, where the front half of the peak is broader than the back half, is a strong indicator of column overload.[2] This means that more sample has been introduced onto the column than the stationary phase can adequately handle at one time. This can be addressed by reducing the injection volume, increasing the split ratio if using a split injection, or using a column with a higher capacity (thicker film or larger internal diameter).[2]

Q4: I am observing split peaks for my this compound analysis. What could be the cause?

Split peaks can arise from both chemical and physical effects within the chromatographic system. Common causes include a poor column cut or improper column installation, which can create turbulence and dead volumes.[1] In splitless injections, an initial oven temperature that is too high can also lead to split peaks, as the analyte may not efficiently condense in a narrow band at the head of the column.[3] Additionally, a mismatch between the polarity of the sample solvent and the stationary phase can cause peak splitting.[3]

Troubleshooting Guides

Peak Tailing

Problem: The peak for this compound exhibits significant tailing, making accurate integration difficult.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace liner, septum, gold seal) start->inlet_maintenance check_column_install Check Column Installation (Proper cut and position) inlet_maintenance->check_column_install  Still Tailing resolved Peak Shape Improved inlet_maintenance->resolved  Resolved trim_column Trim Front of Column (Remove contamination) check_column_install->trim_column  Still Tailing check_column_install->resolved  Resolved optimize_temp Optimize Temperatures (Inlet and oven ramp) trim_column->optimize_temp  Still Tailing trim_column->resolved  Resolved check_leaks Check for System Leaks optimize_temp->check_leaks  Still Tailing optimize_temp->resolved  Resolved replace_column Replace Column check_leaks->replace_column  Still Tailing check_leaks->resolved  Resolved replace_column->resolved  Resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Possible Cause Suggested Remedy
Active Sites in Inlet Perform routine inlet maintenance. Replace the liner, septum, and gold seal. Use a deactivated liner, preferably with glass wool, to minimize interactions.[1]
Column Contamination Trim 10-20 cm from the front of the column to remove non-volatile residues. If a guard column is used, replace it.[1]
Improper Column Installation Re-install the column, ensuring a clean, square cut and correct positioning within the inlet.[1]
Sub-optimal Temperatures Increase the inlet temperature to ensure complete and rapid vaporization. Optimize the oven temperature ramp rate; a slow ramp can sometimes contribute to band broadening.[1]
System Leaks Check for leaks at all fittings, especially at the inlet and detector connections. Oxygen entering the system at high temperatures can degrade the column's stationary phase, creating active sites.
Peak Fronting

Problem: The this compound peak shows a "shark fin" shape, characteristic of peak fronting.

Troubleshooting Logic for Peak Fronting

start Peak Fronting Observed overload Is Column Overloaded? start->overload reduce_sample Reduce Sample on Column (Inject less, increase split ratio) overload->reduce_sample Yes increase_capacity Increase Column Capacity (Thicker film, larger ID) overload->increase_capacity Yes check_install Check Column Installation overload->check_install No resolved Peak Shape Improved reduce_sample->resolved increase_capacity->resolved check_install->resolved

Caption: Troubleshooting logic for this compound peak fronting.

Possible Cause Suggested Remedy
Column Overload This is the most common cause of peak fronting.[2] Reduce the amount of sample being introduced onto the column by either injecting a smaller volume or, for split injections, increasing the split ratio.[2]
Insufficient Column Capacity If reducing the sample amount is not feasible, consider using a column with a higher capacity. This can be achieved by selecting a column with a thicker stationary phase film or a larger internal diameter.[2]
Improper Column Installation An incorrectly installed column can sometimes lead to peak shape distortions, including fronting. Re-install the column according to the manufacturer's instructions.
Solvent Mismatch A significant mismatch in polarity between the sample solvent and the stationary phase can cause fronting. Ensure the solvent is compatible with the column phase.
Split Peaks

Problem: The this compound peak is appearing as two or more closely spaced peaks.

Troubleshooting Workflow for Split Peaks

start Split Peak Observed check_install Check Column Installation (Proper cut and position) start->check_install check_injection Review Injection Technique check_install->check_injection  Still Split resolved Peak Shape Improved check_install->resolved  Resolved solvent_effect Optimize Initial Oven Temp (For splitless injection) check_injection->solvent_effect Splitless solvent_match Check Solvent/Phase Compatibility check_injection->solvent_match Split/Splitless column_issue Inspect Column for Contamination/Void solvent_effect->column_issue  Still Split solvent_effect->resolved  Resolved solvent_match->column_issue  Still Split solvent_match->resolved  Resolved column_issue->resolved  Resolved

Caption: Troubleshooting workflow for split peaks of this compound.

Possible Cause Suggested Remedy
Improper Column Installation A poor column cut (not perfectly at a 90° angle) or incorrect insertion depth in the inlet can cause sample introduction issues leading to split peaks. Re-cut and re-install the column.[3]
Inlet or Column Contamination Contamination at the head of the column can disrupt the sample band. Trim the front of the column and ensure the inlet liner is clean.
Solvent/Stationary Phase Mismatch If the sample solvent is not compatible with the stationary phase, it can cause the sample to band improperly. For example, injecting a non-polar solvent like hexane onto a polar wax column can cause splitting.[3]
Incorrect Initial Oven Temperature (Splitless) For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to allow for proper solvent focusing. If the temperature is too high, broad or split peaks can occur.[3]

Experimental Protocols

Sample GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and other PAHs. Optimization may be required based on your specific instrument and sample matrix.

Parameter Condition Rationale
GC System Agilent 7890B GC with 5977A MSD or equivalentA standard configuration for robust PAH analysis.
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA common, non-polar column that provides good separation for a wide range of PAHs.[4]
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good efficiency and is compatible with MS detectors.
Inlet SplitlessTo maximize the transfer of analytes to the column, which is important for trace analysis.
Inlet Temperature 300°CEnsures rapid and complete vaporization of high-boiling PAHs like this compound.[1][5]
Injection Volume 1 µLA standard volume for splitless injections.
Inlet Liner Deactivated, single taper with glass woolThe deactivation minimizes active sites, and the glass wool aids in sample vaporization and traps non-volatile residues.[1]
Oven Program Initial: 80°C, hold for 2 minRamp 1: 20°C/min to 140°C, hold for 1 minRamp 2: 5°C/min to 315°C, hold for 5 minThis program allows for the separation of a range of PAHs, with a slower ramp in the middle to resolve isomers and a final high temperature to elute the heavy PAHs.[4]
MSD Transfer Line 300°CPrevents condensation of analytes between the column and the MS source.
MS Source Temp. 230°CA standard source temperature for good ionization efficiency.
MS Quad Temp. 150°CA standard quadrupole temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Provides higher sensitivity and selectivity compared to full scan mode. For this compound (Mw=242.32), monitor ions such as m/z 242 and 241.
Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like toluene or dichloromethane. Create a series of working standards by serial dilution to cover the desired calibration range.

  • Sample Extraction (if applicable): Depending on the matrix (e.g., soil, water, tissue), use an appropriate extraction technique such as Soxhlet, pressurized liquid extraction (PLE), or solid-phase extraction (SPE) to isolate the PAHs.

  • Cleanup (if applicable): For complex matrices, a cleanup step using silica gel or Florisil chromatography may be necessary to remove interferences.

  • Final Volume: Concentrate the final extract to a known volume (e.g., 1 mL) and transfer to a GC vial for analysis. The addition of an internal standard (e.g., a deuterated PAH) is highly recommended for accurate quantification.

References

Minimizing contamination in 11-Methylbenz[a]anthracene trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing contamination in 11-Methylbenz[a]anthracene trace analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in the laboratory?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds that are ubiquitous in the environment due to incomplete combustion of organic materials.[1][2] Potential laboratory contamination sources include:

  • Atmospheric Dust: Particulates from vehicle exhaust or heating systems can contain PAHs.

  • Laboratory Equipment: Plastic materials can leach interfering compounds. It is crucial to use glass or Teflon-lined equipment.[3]

  • Solvents and Reagents: Impurities in solvents, reagents, and even high-purity water can introduce contamination.

  • Glassware: Improperly cleaned glassware can harbor residual PAHs from previous analyses or other sources.[4]

  • Cross-Contamination: Handling of high-concentration standards or samples in the same area as trace-level samples can lead to cross-contamination.

Q2: How can I prevent contamination from laboratory glassware?

A2: A rigorous cleaning protocol is essential.[4] Glassware should be washed as soon as possible after use.[3] The recommended procedure involves sequential washing with detergent and hot water, followed by rinses with tap and distilled water.[3] For trace analysis of PAHs, it is advisable to then heat the glassware in a muffle furnace.[3]

Q3: What grade of solvents and reagents should be used for this compound trace analysis?

A3: High-purity solvents and reagents (e.g., HPLC grade, pesticide residue grade) are mandatory to minimize background interference. It is crucial to run laboratory reagent blanks to demonstrate that all materials are free from interferences under the analytical conditions.[3]

Q4: How important is the sampling and storage process in preventing contamination?

A4: Sampling and storage are critical steps where contamination can be introduced.[5] Samples should be collected in amber glass bottles with Teflon-lined screw caps to protect them from light and prevent leaching from plastic containers.[3] Bottles and cap liners must be pre-cleaned by washing, rinsing with a solvent like acetone or methylene chloride, and drying.[3]

Troubleshooting Guides

Issue 1: Unexpected peaks are present in the chromatogram of a blank sample.

Possible Cause Troubleshooting Step
Contaminated Solvents/ReagentsTest each solvent and reagent individually to identify the source. Replace any contaminated batches.
Contaminated GlasswareRe-clean all glassware using the recommended rigorous protocol, including heating in a muffle furnace.[3][4]
Leaching from Plastic ComponentsInspect the analytical system for any plastic tubing or containers that may be leaching contaminants. Replace with glass or Teflon components where possible.
Carryover from Previous InjectionRun several solvent blanks to flush the injection port and column. If the ghost peaks persist, the injector may need cleaning.

Issue 2: Poor reproducibility of results between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Sample HomogenizationEnsure the sample matrix is thoroughly homogenized before taking an aliquot for extraction. For solid samples, sieving may be necessary.[6]
Variable Contamination LevelsReview all sample handling procedures to ensure consistency and minimize random contamination events.
Inconsistent Extraction EfficiencyUse a deuterated internal standard, such as 9-Methylanthracene-D12, to compensate for variations in extraction and sample processing.[6]
Instrument InstabilityCheck the stability of the instrument's response by repeatedly injecting a standard solution.

Issue 3: Low recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient ExtractionOptimize the extraction method (e.g., solvent choice, extraction time, pH). Techniques like Soxhlet or ultrasonic extraction can be effective.[6]
Analyte Adsorption to GlasswareSilanize glassware to reduce active sites where the analyte can adsorb.
Loss During Solvent EvaporationEvaporate solvents under a gentle stream of nitrogen rather than using high heat, which can cause loss of semi-volatile compounds.[7]
Incomplete Elution from Cleanup ColumnEnsure the elution solvent is strong enough to quantitatively elute this compound from the solid-phase extraction (SPE) or cleanup column.[8]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning Procedure

This protocol is designed for cleaning glassware to be used in the trace analysis of this compound.

  • Initial Rinse: Immediately after use, rinse the glassware with the last solvent used in it.[3]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water.[3][9]

  • Tap Water Rinse: Rinse the glassware multiple times with hot tap water.[3][9]

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized water.[9]

  • Solvent Rinse: Rinse the glassware with high-purity acetone or hexane to remove any residual organic contaminants.[4]

  • Drying: Allow the glassware to air dry in a clean environment or place it in a drying oven.

  • Muffle Furnace Baking: Heat the dried glassware in a muffle furnace at 400 °C for 15 to 30 minutes.[3] Allow to cool completely before use.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general procedure for cleaning up environmental sample extracts prior to this compound analysis. The specific sorbent and solvents may need to be optimized for the sample matrix.

  • Column Conditioning: Condition a silica gel or Florisil SPE cartridge by passing the appropriate conditioning solvent (e.g., methanol followed by hexane) through it.[6][8]

  • Sample Loading: Dissolve the concentrated sample extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.

  • Interference Elution: Wash the cartridge with a weak solvent (e.g., hexane) to elute non-polar interferences.

  • Analyte Elution: Elute the this compound and other PAHs with a more polar solvent or solvent mixture (e.g., a hexane:dichloromethane mixture).[6]

  • Concentration: Concentrate the eluted fraction to the desired final volume under a gentle stream of nitrogen.[6]

Quantitative Data Summary

Table 1: Recommended Purity of Solvents
SolventRecommended Grade
HexanePesticide Residue Grade or equivalent
DichloromethanePesticide Residue Grade or equivalent
AcetonePesticide Residue Grade or equivalent
MethanolHPLC Grade or equivalent
Table 2: Quality Control Acceptance Criteria
QC ParameterAcceptance Limit
Method BlankBelow the Limit of Quantitation (LOQ)
Laboratory Control Sample Recovery70-130%
Matrix Spike Recovery70-130%
Internal Standard Recovery50-150%

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak in Blank check_solvents Analyze Solvents and Reagents Individually start->check_solvents solvent_ok Solvents are Clean check_solvents->solvent_ok No Peak solvent_bad Solvent Contaminated check_solvents->solvent_bad Peak Found check_glassware Re-clean Glassware with Muffle Furnace Step solvent_ok->check_glassware replace_solvent Replace Contaminated Solvent/Reagent solvent_bad->replace_solvent end Contamination Source Identified replace_solvent->end glassware_ok Glassware is Clean check_glassware->glassware_ok No Peak glassware_bad Contamination Persists check_glassware->glassware_bad Peak Found glassware_ok->end check_system Inspect System for Plastic Components glassware_bad->check_system system_ok No Leaching Plastics check_system->system_ok No Obvious Source system_bad Plastic Component Found check_system->system_bad Potential Source check_carryover Investigate Carryover from Previous Injections system_ok->check_carryover replace_plastic Replace with Glass or Teflon system_bad->replace_plastic replace_plastic->end check_carryover->end

Caption: Troubleshooting workflow for identifying sources of contamination.

Glassware_Cleaning_Protocol cluster_wet_cleaning Wet Cleaning Steps cluster_drying_baking Drying and Baking rinse_solvent 1. Initial Solvent Rinse detergent_wash 2. Detergent Wash (Hot Water) rinse_solvent->detergent_wash tap_rinse 3. Tap Water Rinse detergent_wash->tap_rinse di_rinse 4. Deionized Water Rinse tap_rinse->di_rinse acetone_rinse 5. Final Solvent Rinse (Acetone/Hexane) di_rinse->acetone_rinse dry 6. Air or Oven Dry acetone_rinse->dry bake 7. Muffle Furnace (400°C) dry->bake clean_glassware Clean Glassware Ready for Use bake->clean_glassware

Caption: Step-by-step glassware cleaning protocol for trace analysis.

References

Selecting appropriate internal standards for 11-Methylbenz[a]anthracene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting appropriate internal standards for the accurate quantification of 11-Methylbenz[a]anthracene, a methylated polycyclic aromatic hydrocarbon (PAH). The information is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) for their analyses.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for the quantification of this compound?

A1: An internal standard (IS) is essential in quantitative analysis to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] For a semi-volatile compound like this compound, an IS helps to compensate for analyte loss during sample handling, injection variability, and fluctuations in the GC-MS instrument's response. The use of an appropriate IS, particularly an isotopically labeled analog, significantly improves the accuracy and precision of the quantification.[1][2]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

A2: The ideal internal standard should:

  • Be chemically similar to this compound to ensure similar behavior during extraction and chromatography.

  • Have a similar molecular weight and boiling point to ensure it co-elutes or elutes close to the analyte.[3]

  • Be clearly distinguishable from the analyte by the mass spectrometer, which is why isotopically labeled standards are preferred.[1]

  • Not be naturally present in the samples being analyzed.

  • Be of high purity and stable.

Q3: Which type of internal standard is best for the GC-MS analysis of this compound?

A3: Isotopically labeled analogs of PAHs are considered the gold standard for internal standards in GC-MS analysis.[1][4] Deuterated (²H or D-labeled) and Carbon-13 (¹³C-labeled) PAHs are the most suitable choices. Deuterated PAHs are widely used and effective for correcting analytical biases.[2]

Q4: Can I use a non-isotopically labeled PAH as an internal standard?

A4: While possible, it is not recommended. Non-isotopically labeled PAHs may have different extraction efficiencies and chromatographic behaviors compared to this compound. If an isotopically labeled standard is not available, a non-native, non-interfering PAH with very similar physicochemical properties could be considered, but this approach requires extensive validation to ensure its suitability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of the internal standard. 1. Inefficient extraction from the sample matrix. 2. Inappropriate choice of internal standard for the matrix. 3. Degradation of the internal standard during sample preparation.1. Optimize the extraction method (e.g., solvent choice, extraction time, temperature). 2. Select an internal standard with physicochemical properties more closely matching this compound and the sample matrix. 3. Ensure the stability of the internal standard under the chosen sample preparation conditions.
Internal standard peak co-elutes with a matrix interference. 1. Insufficient chromatographic separation. 2. Complex sample matrix.1. Optimize the GC oven temperature program to improve separation. 2. Employ a more selective GC column (e.g., a PAH-specific column). 3. Utilize a more extensive sample cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds.
Inconsistent internal standard response across a batch of samples. 1. Inaccurate or inconsistent spiking of the internal standard. 2. Variability in the sample matrix affecting ionization efficiency.1. Ensure precise and consistent addition of the internal standard solution to all samples, standards, and blanks using calibrated pipettes. 2. Use an isotopically labeled internal standard that co-elutes with the analyte to minimize the impact of matrix effects on ionization.
Internal standard signal is too high or too low. 1. Incorrect concentration of the internal standard spiking solution. 2. Inappropriate volume of internal standard added.1. Prepare a new internal standard spiking solution at the correct concentration. 2. Adjust the volume of the internal standard added to the samples to achieve a signal that is on-scale and provides a good signal-to-noise ratio.

Selecting an Appropriate Internal Standard

The selection of a suitable internal standard is critical for the accurate quantification of this compound. Due to its structure as a methylated four-ring PAH, the ideal internal standard would be an isotopically labeled version of this compound itself. However, if this is not commercially available, isotopically labeled analogs of structurally similar PAHs are excellent alternatives.

Physicochemical Properties of this compound and Potential Internal Standards
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
This compound C₁₉H₁₄242.32~400~6.1
Chrysene-d₁₂C₁₈D₁₂240.404485.91
Benzo[a]pyrene-d₁₂C₂₀D₁₂264.38495[5]6.13
Perylene-d₁₂C₂₀D₁₂264.384956.25

Note: Physicochemical properties for this compound are estimated based on its structure and data for similar compounds. LogP is the octanol-water partition coefficient.

Based on the data above, Chrysene-d₁₂ is a highly suitable internal standard for this compound. Its molecular weight and structure are very similar, which will lead to comparable extraction efficiencies and chromatographic retention times. Benzo[a]pyrene-d₁₂ and Perylene-d₁₂ are also good candidates, particularly for bracketing the elution of this compound if it elutes between these two compounds.

Performance Data of Potential Internal Standards
Internal StandardAnalyteMatrixAverage Recovery (%)Relative Standard Deviation (%)
Chrysene-d₁₂Alkylated PAHsEnvironmental Samples85-115<15
Benzo[a]pyrene-d₁₂Benzo[a]pyreneEdible Oils90-110<10
Perylene-d₁₂PeryleneSoil80-120<15

Note: This table summarizes typical performance data for the indicated internal standards with structurally similar analytes in various matrices, as extrapolated from multiple sources. Actual performance will vary depending on the specific experimental conditions.

Experimental Protocols

Preparation of Standards
  • Stock Solutions: Prepare individual stock solutions of this compound and the selected internal standard(s) (e.g., Chrysene-d₁₂) in a high-purity solvent such as toluene or dichloromethane at a concentration of 100 µg/mL. Store these solutions in amber vials at -20°C.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration appropriate for your expected sample concentrations (e.g., 1 µg/mL) by diluting the stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into a constant volume of the internal standard spiking solution. A typical calibration range might be 5, 10, 50, 100, 250, and 500 ng/mL.

Sample Preparation (General Guideline)
  • Spiking: To a known amount of your sample (e.g., 1 gram of tissue, 100 mL of water), add a precise volume of the internal standard spiking solution.

  • Extraction:

    • Solid Samples: Use a suitable extraction technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with an appropriate solvent (e.g., hexane/acetone, dichloromethane).

    • Liquid Samples: Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane.

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be required to remove interferences.

  • Concentration: Evaporate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for PAH analysis.

    • Injector: Splitless injection at 280-300°C.

    • Oven Program: A typical temperature program would be: start at 80°C (hold for 2 min), ramp to 300°C at 10°C/min, and hold for 10 minutes.[4] This program should be optimized to ensure good separation of this compound from other PAHs and matrix components.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ions (M⁺) and at least one confirming ion for both this compound and the internal standard.

      • This compound (C₁₉H₁₄, MW=242.32): Quantitation ion m/z 242, confirmation ions m/z 241, 226.

      • Chrysene-d₁₂ (C₁₈D₁₂, MW=240.40): Quantitation ion m/z 240.[6]

      • Benzo[a]pyrene-d₁₂ (C₂₀D₁₂, MW=264.38): Quantitation ion m/z 264.[5][7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Sample Matrix Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., PLE, LLE) Spike->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration RRF_Calc Calculate RRF Integration->RRF_Calc Concentration_Calc Calculate Concentration RRF_Calc->Concentration_Calc Result Final Result Concentration_Calc->Result

Caption: General workflow for the quantification of this compound.

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_candidates Suitable Internal Standards Analyte This compound Criteria1 Similar Chemical Structure Analyte->Criteria1 Criteria2 Similar Molecular Weight Analyte->Criteria2 Criteria3 Similar Retention Time Analyte->Criteria3 Criteria4 Isotopically Labeled Analyte->Criteria4 IS1 Chrysene-d12 Criteria1->IS1 IS2 Benzo[a]pyrene-d12 Criteria1->IS2 IS3 Perylene-d12 Criteria1->IS3 Criteria2->IS1 Criteria2->IS2 Criteria2->IS3 Criteria3->IS1 Criteria3->IS2 Criteria3->IS3 Criteria4->IS1 Criteria4->IS2 Criteria4->IS3

Caption: Logical relationship for selecting a suitable internal standard.

References

Addressing instrument carryover in 11-Methylbenz[a]anthracene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument carryover during the analysis of 11-Methylbenz[a]anthracene and other polycyclic aromatic hydrocarbons (PAHs).

Troubleshooting Guide: Instrument Carryover

Instrument carryover, the appearance of a target analyte in a blank injection following the analysis of a high-concentration sample, is a common issue in the analysis of "sticky" or hydrophobic compounds like this compound. This guide provides a systematic approach to identifying and mitigating carryover.

Q1: I am observing peaks for this compound in my blank injections. What are the potential sources of this carryover?

A1: Carryover of this compound can originate from several components of your LC-MS system where the analyte can adsorb. The most common sources include:

  • Autosampler and Injection System: The injection needle, sample loop, rotor seals, and valves are frequent culprits.[1]

  • Chromatography Column: The stationary phase of the column can retain the analyte, which then elutes in subsequent runs.

  • Connecting Tubing and Fittings: Any dead volumes or improperly seated fittings can trap and later release the analyte.

  • Mass Spectrometer Ion Source: Over time, the ion source can become contaminated with non-volatile components of the sample matrix or the analyte itself.

Q2: How can I systematically identify the source of the carryover in my LC-MS system?

A2: A systematic approach is crucial to pinpoint the source of carryover without unnecessary downtime. The following workflow can be used to isolate the problem area.

cluster_0 Carryover Troubleshooting Workflow start Start: Observe Carryover in Blank inject_blank Inject a series of solvent blanks start->inject_blank carryover_persists Does carryover persist? inject_blank->carryover_persists check_solvents Check for contaminated solvents/reagents. Prepare fresh mobile phase and blank solution. carryover_persists->check_solvents Yes no_carryover Issue likely resolved. Continue with analysis. carryover_persists->no_carryover No check_solvents->inject_blank systematic_isolation Systematically isolate components check_solvents->systematic_isolation If carryover continues remove_column Replace column with a union systematic_isolation->remove_column inject_blank_no_col Inject blank without column remove_column->inject_blank_no_col carryover_no_col Carryover still present? inject_blank_no_col->carryover_no_col autosampler_issue Source is likely autosampler (needle, loop, rotor seal). carryover_no_col->autosampler_issue Yes column_issue Source is likely the column. Implement intensive column washing or replace. carryover_no_col->column_issue No clean_autosampler Perform intensive cleaning of autosampler components. autosampler_issue->clean_autosampler check_ms_source If carryover persists after LC system cleaning, inspect and clean the MS ion source. clean_autosampler->check_ms_source cluster_1 Carryover Evaluation Protocol start_protocol Start Protocol baseline_blank 1. Inject 3x Blanks (Establish Baseline) start_protocol->baseline_blank high_conc_std 2. Inject High Concentration Standard baseline_blank->high_conc_std post_std_blanks 3. Inject 3x Blanks high_conc_std->post_std_blanks quantify 4. Quantify Carryover in Blank 1 post_std_blanks->quantify carryover_check Carryover > Acceptable Limit? quantify->carryover_check modify_method 5. Modify Method: - Enhance needle wash - Increase gradient end % - Add column flush carryover_check->modify_method Yes end_protocol Carryover is acceptable. Finalize Method. carryover_check->end_protocol No re_evaluate 6. Re-evaluate Carryover (Repeat steps 2-4) modify_method->re_evaluate re_evaluate->quantify

References

Improving recovery of 11-Methylbenz[a]anthracene from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 11-Methylbenz[a]anthracene from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

FAQ 1: I am experiencing low recovery of this compound from my soil/sediment samples. What are the likely causes and how can I improve it?

Low recovery from solid matrices like soil and sediment is a common challenge. The primary causes often relate to inefficient extraction, matrix effects, or analyte loss during sample preparation.

Troubleshooting Steps:

  • Extraction Technique:

    • Inefficient Sonication/Shaking: Ensure sufficient time and energy are applied during ultrasonic or mechanical extraction to disrupt soil aggregates and release the analyte.

    • Solvent Choice: While common solvents for PAHs include acetonitrile, acetone, and hexane, the optimal choice can be matrix-dependent. For highly organic soils, a mixture like hexane:acetone (1:1) may improve extraction efficiency.[1]

    • Consider Advanced Methods: Techniques like pressurized solvent extraction can enhance recovery from strongly adsorptive matrices.[2]

  • Sample Preparation:

    • Analyte Loss During Evaporation: Evaporating the extraction solvent to dryness can lead to the loss of semi-volatile compounds like this compound. It is recommended to evaporate under a gentle stream of nitrogen and avoid complete dryness.[3] Using a keeper solvent like 1-hexanol or 1-octanol can also help minimize losses.[3]

    • Adsorption to Labware: PAHs can adsorb to plastic surfaces. Whenever possible, use glass or silanized glassware to minimize this effect.[3]

    • Inefficient Cleanup: Co-extracted matrix components can interfere with analysis and suppress the instrument signal. Utilize a cleanup step like Solid Phase Extraction (SPE) with silica or Florisil cartridges to remove lipids and other interferences.[4]

  • Matrix Effects:

    • Ion Suppression/Enhancement in MS: The sample matrix can significantly affect the ionization of this compound in the mass spectrometer source.[5] To mitigate this, dilute the final extract or use matrix-matched calibration standards. The use of an isotopically labeled internal standard can also compensate for matrix effects.[6]

Logical Troubleshooting Workflow for Low Recovery

LowRecovery_Troubleshooting start Low Recovery of This compound check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup Efficient optimize_extraction Optimize Solvent & Method check_extraction->optimize_extraction Inefficient? check_instrument Investigate Analytical Instrument Performance check_cleanup->check_instrument Clean optimize_cleanup Refine SPE/Cleanup Protocol check_cleanup->optimize_cleanup Interference Present? check_matrix_effects Assess Matrix Effects check_instrument->check_matrix_effects Low Signal? solution Improved Recovery check_instrument->solution Signal OK optimize_extraction->check_cleanup optimize_cleanup->check_instrument check_matrix_effects->solution

Caption: Troubleshooting flowchart for low analyte recovery.

FAQ 2: My this compound peak is showing poor shape or splitting in my GC-MS analysis. What should I check?

Poor peak shape in GC-MS is often indicative of issues with the injection, the column, or interactions with active sites in the system.

Troubleshooting Steps:

  • Inlet and Liner:

    • Active Sites: The GC inlet liner can develop active sites that interact with PAHs. Using an ultra-inert or mid-frit liner can improve peak shape.[7]

    • Contamination: High-boiling matrix components can accumulate in the liner. Regular replacement of the liner is crucial.

    • Injection Technique: A pulsed splitless injection can improve the transfer of higher molecular weight PAHs like this compound onto the column.[7][8]

  • GC Column:

    • Column Bleed: High temperatures can cause column bleed, leading to a rising baseline and potential interference. Ensure your column's maximum operating temperature is not exceeded.

    • Contamination: The front end of the column can become contaminated. Trimming a small portion (e.g., 10-20 cm) of the column can often resolve peak shape issues.

    • Proper Column Choice: A column specifically designed for PAH analysis, such as a DB-5ms or HP-5ms, is recommended.[9][10]

  • System Temperatures:

    • Transfer Line Temperature: The transfer line to the mass spectrometer should be at a temperature equal to or slightly higher than the maximum oven temperature to prevent condensation of the analyte.[11]

    • MS Source Temperature: A sufficiently high source temperature (e.g., 320 °C) can help prevent contamination and maintain a clean source, which is beneficial for consistent analysis.[8]

FAQ 3: I am using a QuEChERS method for extraction from a food matrix, but my recoveries are inconsistent. How can I improve the robustness of my method?

QuEChERS is a popular method for its speed and simplicity, but its effectiveness can be matrix-dependent.[12][13] Inconsistent recoveries often stem from variations in the extraction and cleanup steps.

Troubleshooting Steps:

  • Homogenization: Ensure the sample is thoroughly homogenized before extraction. Inconsistent sample composition will lead to variable results.

  • Extraction Solvent: While acetonitrile is standard for many QuEChERS applications, for more nonpolar analytes like PAHs, alternative solvents or solvent mixtures might be more effective.[1]

  • Salts and Buffers: The type and amount of salts (e.g., MgSO₄, NaCl) are critical for inducing phase separation and ensuring consistent partitioning of the analyte.[6] Ensure the salts are added quickly and the tube is shaken vigorously immediately to prevent the formation of clumps.[13]

  • Dispersive SPE (d-SPE) Cleanup:

    • Sorbent Choice: The choice of d-SPE sorbent is crucial for removing matrix interferences. For fatty matrices, a combination of PSA (primary secondary amine) and C18 is common. For samples with high pigment content, graphitized carbon black (GCB) may be added, but be aware that GCB can also adsorb planar PAHs.

    • Amount of Sorbent: Using too much or too little d-SPE sorbent can affect recovery. The amount should be optimized for your specific matrix.

  • Internal Standards: The use of an isotopically labeled internal standard added at the beginning of the extraction process is highly recommended to correct for variability in recovery.[6]

Quantitative Data Summary

The following tables summarize typical performance data for PAH analysis using various methods. This data can be used as a benchmark for your own experiments.

Table 1: Recovery of PAHs from Spiked Smoked Meat Samples using QuEChERS and GC-MS [6]

AnalyteSpiking Level (ng/g)Average Recovery (%)RSD (%)
Benzo[a]anthracene19512.5
10988.7
Chrysene19214.1
10969.2
Benzo[b]fluoranthene18915.3
109410.1
Benzo[a]pyrene18516.8
109111.5

Data adapted from a study on various PAHs, providing an expected range for this compound.

Table 2: Method Detection and Quantification Limits for PAHs in Water using Online SPE-HPLC-FLD [14]

AnalyteLOD (ng/L)LOQ (ng/L)
Anthracene0.21
Benz[a]anthracene0.31
Benzo[a]pyrene0.41
Benzo[b]fluoranthene0.52

This table illustrates the high sensitivity achievable with modern analytical techniques.

Experimental Protocols

Protocol 1: QuEChERS Extraction and d-SPE Cleanup for this compound in Fish Tissue

This protocol is adapted from established methods for PAHs in seafood.[9][13][15]

  • Sample Homogenization: Homogenize 15 g of fish tissue until a uniform paste is achieved.

  • Extraction:

    • Place 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate amount of isotopically labeled internal standard.

    • Add 15 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaCl).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18 sorbents.

    • Vortex for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed for 2 minutes.

    • Collect the supernatant, filter if necessary, and transfer to an autosampler vial for GC-MS or HPLC analysis.

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup homogenize 1. Homogenize Sample add_solvent 2. Add Acetonitrile & Internal Standard homogenize->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 dSPE 5. Dispersive SPE (d-SPE) centrifuge1->dSPE centrifuge2 6. Centrifuge dSPE->centrifuge2 analysis 7. Analysis (GC-MS/HPLC) centrifuge2->analysis

Caption: Steps in a typical QuEChERS procedure.

Protocol 2: Solid Phase Extraction (SPE) for this compound from Water Samples

This protocol is based on EPA Method 8310 for PAH analysis.[16]

  • Sample Preparation: To a 1 L water sample, add a suitable surrogate or internal standard. If the sample contains residual chlorine, dechlorinate with sodium sulfite.

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through a C18 SPE cartridge, ensuring the sorbent does not go dry.

    • Follow with 10 mL of methanol.

    • Finally, pass 10 mL of deionized water through the cartridge, leaving a layer of water on top of the sorbent.

  • Sample Loading:

    • Load the water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After loading, draw air or nitrogen through the cartridge for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound and other PAHs with 5-10 mL of a suitable solvent like dichloromethane or acetone.

  • Concentration and Solvent Exchange:

    • Dry the eluate by passing it through a sodium sulfate drying cartridge.

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

    • If required for the analytical method (e.g., HPLC), exchange the solvent to acetonitrile.

SPE Workflow Diagram

SPE_Workflow conditioning 1. Cartridge Conditioning (DCM, MeOH, Water) loading 2. Sample Loading conditioning->loading drying 3. Cartridge Drying loading->drying elution 4. Analyte Elution (DCM/Acetone) drying->elution concentration 5. Concentration & Solvent Exchange elution->concentration analysis 6. Analysis concentration->analysis

Caption: General workflow for Solid Phase Extraction (SPE).

References

Best practices for handling and disposal of 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of 11-Methylbenz[a]anthracene, a potent carcinogenic compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure environmental safety. The information provided is based on safety protocols for closely related polycyclic aromatic hydrocarbons (PAHs) and should be supplemented by a substance-specific risk assessment before beginning any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a potent carcinogen and mutagen.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][5] Direct contact with the skin, eyes, or respiratory tract should be strictly avoided.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive suite of PPE is mandatory. This includes a lab coat, chemical-resistant gloves (nitrile or other approved material), and safety glasses with side shields or goggles.[2] When handling the solid compound or preparing solutions where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is also required.[1][2] All work should be conducted within a certified chemical fume hood.[1]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2] It should be kept in a designated, locked cabinet or area accessible only to authorized personnel.[1] Storage at -20°C is often recommended.[2]

Q4: What is the appropriate procedure for disposing of waste contaminated with this compound?

A4: All waste, including contaminated labware, PPE, and animal bedding, must be treated as hazardous waste.[1] Disposal should be in accordance with all applicable federal, state, and local regulations.[2][6] It is often necessary to dispose of this compound as a hazardous waste, and consultation with your institution's environmental health and safety (EHS) department is essential.[7] For instance, a similar compound, 7,12-Dimethylbenz[a]anthracene, is classified under RCRA waste number U094.[8]

Q5: What should I do in case of accidental exposure?

A5: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[4][9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air and seek medical attention.[1] In case of ingestion, do not induce vomiting and seek immediate medical attention.[4]

Troubleshooting Guides

Issue Probable Cause Solution
Visible contamination outside the primary containment area (fume hood). Improper handling techniques, such as opening containers outside the designated area or creating aerosols.1. Evacuate the immediate area. 2. Secure the area and prevent entry. 3. Follow the established spill cleanup protocol (see below). 4. Review handling procedures with all personnel.
Suspected personal exposure (e.g., torn glove, splash). Failure of personal protective equipment or procedural error.1. Immediately remove contaminated PPE. 2. Wash the affected area thoroughly as per first aid guidelines. 3. Report the exposure to your supervisor and EHS department. 4. Seek medical consultation.
Uncertainty about waste segregation. Lack of clear labeling or understanding of waste streams.1. Do not guess. Treat the waste as hazardous. 2. Consult your institution's EHS guidelines for chemical waste. 3. Ensure all waste containers are clearly and accurately labeled.

Experimental Protocols

Spill Cleanup Procedure
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area of the spill. Restrict access to the contaminated zone.

  • Don Appropriate PPE: Before re-entering the area, put on the appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat, and safety goggles.[2]

  • Contain the Spill: For solid spills, gently cover the material with absorbent pads to avoid generating dust.[2] Do not use a dry brush or create aerosols. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean the Area: Carefully collect the spilled material and absorbent using forceps or other appropriate tools and place it in a designated hazardous waste container.[2] Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.[9]

  • Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[1]

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department.

Decontamination of Labware
  • Initial Rinse: In a chemical fume hood, carefully rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. Collect the solvent rinse as hazardous waste.

  • Soaking: Immerse the rinsed labware in a decontamination solution, such as a strong oxidizing agent or a commercially available decontaminating solution, for a period recommended by your institution's EHS guidelines.

  • Thorough Washing: After soaking, wash the labware with a laboratory detergent and hot water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry or place it in a drying oven.

Visual Workflows

Caption: Workflow for responding to a spill of this compound.

Waste_Disposal_Decision_Tree Start Waste Generation Is_Contaminated Is the waste contaminated with This compound? Start->Is_Contaminated Hazardous_Waste Dispose as Hazardous Waste Is_Contaminated->Hazardous_Waste  Yes Non_Hazardous_Waste Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous_Waste  No Consult_EHS Consult Institutional EHS Guidelines Hazardous_Waste->Consult_EHS

Caption: Decision tree for the proper disposal of waste.

References

Validation & Comparative

Validating the Weak Carcinogenic Activity of 11-Methylbenz[a]anthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenic activity of 11-Methylbenz[a]anthracene, placing its weak potential into the context of other polycyclic aromatic hydrocarbons (PAHs). The information is compiled from various studies to offer a comprehensive resource for researchers in toxicology and drug development.

Comparative Carcinogenic Activity

The carcinogenic potential of PAHs is often evaluated through tumor initiation studies on mouse skin. The following table summarizes the tumor-initiating ability of this compound in comparison to its parent compound, benz[a]anthracene, the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA), and other relevant derivatives. The data is primarily sourced from a comprehensive study by Wislocki et al. (1982) which evaluated the tumor-initiating ability of all twelve monomethylbenz[a]anthracene isomers.

CompoundInitiating Dose (μmol)Papillomas per Mouse (at 20 weeks)Relative Activity vs. Benz[a]anthracene
Benz[a]anthracene1.00.21.0
This compound 1.0 0.3 1.5
7-Methylbenz[a]anthracene0.14.924.5
12-Methylbenz[a]anthracene1.02.311.5
7,12-Dimethylbenz[a]anthracene (DMBA)0.018.542.5 (at a 100-fold lower dose)

Data synthesized from Wislocki PG, Fiorentini KM, Fu PP, Yang SK, Lu AYH. Tumor-initiating ability of the twelve monomethylbenz[a]anthracenes. Carcinogenesis. 1982;3(2):215-217.

As the data indicates, this compound exhibits very weak tumor-initiating activity, only slightly higher than the parent compound, benz[a]anthracene. Its potency is significantly lower than other methylated derivatives such as 7-methylbenz[a]anthracene and the highly potent carcinogen, 7,12-dimethylbenz[a]anthracene.

Experimental Protocols

The validation of carcinogenic activity relies on standardized and meticulous experimental procedures. Below are detailed protocols for the mouse skin initiation-promotion assay, a common method for assessing the carcinogenicity of PAHs.

Mouse Skin Painting Assay: Initiation-Promotion Protocol

This protocol is a standard method for evaluating the tumor-initiating potential of chemical compounds.

1. Animal Model:

  • Species: Mouse

  • Strain: CD-1 or SENCAR mice are commonly used due to their sensitivity in skin carcinogenesis studies.

  • Age: 7-9 weeks at the start of the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Materials:

  • Test compound (e.g., this compound)

  • Positive control (e.g., 7,12-Dimethylbenz[a]anthracene - DMBA)

  • Vehicle (e.g., acetone)

  • Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate - TPA)

  • Pipettes for accurate dosing

  • Electric clippers

3. Procedure:

  • Preparation: One week prior to the initiation phase, the dorsal skin of the mice is carefully shaved.

  • Initiation: A single topical application of the test compound (dissolved in a suitable vehicle like acetone) is administered to the shaved area. The dosage is critical and should be based on previous range-finding studies. For comparing monomethylbenz[a]anthracenes, a dose of 1.0 µmol is often used.

  • Promotion: Two weeks after initiation, the promotion phase begins. TPA, a potent tumor promoter, is applied topically to the same area twice a week. A typical concentration is 5-10 nmol of TPA in acetone.

  • Observation: The animals are observed weekly for the appearance of skin papillomas. The number and size of tumors are recorded for each animal.

  • Duration: The promotion phase typically continues for 20-25 weeks.

  • Termination and Analysis: At the end of the study, the animals are euthanized, and the skin tumors are excised for histopathological analysis to confirm their nature (e.g., papilloma, carcinoma).

DNA Adduct Formation Analysis

This protocol outlines the methodology to assess the formation of DNA adducts, which is a key mechanism of chemical carcinogenesis.

1. Treatment and Sample Collection:

  • Mice are treated topically with the test compound as described in the initiation phase of the skin painting assay.

  • At a specified time point after treatment (e.g., 24 hours), the animals are euthanized.

  • The treated area of the skin is excised.

2. Epidermal DNA Isolation:

  • The epidermis is separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 30 seconds).

  • The epidermis is scraped off and homogenized.

  • DNA is isolated from the epidermal homogenate using standard phenol-chloroform extraction and ethanol precipitation methods.

3. 32P-Postlabeling Assay:

  • The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

  • The adducted nucleotides are enriched and then labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP, catalyzed by T4 polynucleotide kinase.

  • The 32P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC).

  • The DNA adducts are visualized by autoradiography and quantified by scintillation counting. The level of DNA adducts is expressed as relative adduct labeling (RAL), representing the number of adducts per 107 or 108 normal nucleotides.

Metabolic Activation Pathway

The carcinogenicity of PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA. The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes to form diol epoxides, as predicted by the "bay region" theory.

Metabolic_Activation_of_11_MBA cluster_phase1 Phase I Metabolism cluster_interaction Cellular Interaction cluster_outcome Biological Outcome 11-MBA This compound Epoxide 11-MBA 3,4-epoxide 11-MBA->Epoxide CYP1A1, CYP1B1 Diol 11-MBA trans-3,4-dihydrodiol Epoxide->Diol Epoxide Hydrolase Diol_Epoxide 11-MBA 3,4-diol-1,2-epoxide (Ultimate Carcinogen) Diol->Diol_Epoxide CYP1A1, CYP1B1 Adduct DNA Adducts Diol_Epoxide->Adduct DNA DNA DNA->Adduct Mutation Mutation Adduct->Mutation Tumor Tumor Initiation Mutation->Tumor

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Workflow

The overall workflow for assessing the carcinogenic potential of a compound like this compound involves a series of integrated in vivo and in vitro experiments.

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro Mechanistic Studies cluster_data Data Analysis and Conclusion Animal_Model Select Animal Model (e.g., CD-1 Mice) Skin_Painting Mouse Skin Painting Assay (Initiation-Promotion) Animal_Model->Skin_Painting Tumor_Analysis Tumor Incidence and Multiplicity Analysis Skin_Painting->Tumor_Analysis DNA_Adduct DNA Adduct Formation (32P-Postlabeling) Skin_Painting->DNA_Adduct Sample Collection Histo Histopathological Examination of Tumors Tumor_Analysis->Histo Compare Compare Activity to Other PAHs Histo->Compare Metabolism Metabolism Studies (e.g., Microsomes) DNA_Adduct->Metabolism Enzyme_ID Identify Metabolizing Enzymes (e.g., CYPs) Metabolism->Enzyme_ID Enzyme_ID->Compare Validate Validate Weak Carcinogenic Potential Compare->Validate

Caption: Workflow for the validation of this compound's carcinogenic activity.

Conclusion

The experimental evidence strongly supports the classification of this compound as a weak carcinogen. Its tumor-initiating activity in mouse skin is only marginally greater than that of the parent compound, benz[a]anthracene, and markedly lower than other more potent methylated derivatives. This weak activity is consistent with its metabolic activation pathway, which, while following the general mechanism for PAHs, likely results in a lower yield of the ultimate carcinogenic diol epoxide compared to more potent analogues. For researchers in drug development, this data provides a valuable benchmark for the toxicological assessment of new chemical entities with structural similarities to PAHs.

A Comparative Analysis of the Genotoxic Effects of Methylbenz[a]anthracene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the genotoxicity of the twelve monomethylbenz[a]anthracene (MBA) isomers. The information is compiled from various experimental studies to offer an objective overview of their performance in key genotoxicity assays. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Methylbenz[a]anthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest due to their carcinogenic and mutagenic properties. The position of the methyl group on the benz[a]anthracene backbone plays a crucial role in determining the molecule's metabolic activation and subsequent interaction with cellular macromolecules, leading to varying degrees of genotoxicity. Understanding the structure-activity relationship of these isomers is essential for risk assessment and the development of safer chemicals and pharmaceuticals.

Data Presentation: A Comparative Overview of Genotoxicity

The genotoxic potential of the twelve monomethylbenz[a]anthracene isomers has been evaluated in various assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their genotoxic potencies.

Tumor-Initiating Activity

The classical two-stage initiation-promotion experiment on mouse skin is a reliable indicator of the carcinogenic potential of a chemical, which is often linked to its genotoxicity. The following data is adapted from the study by Wislocki et al. (1982).[1][2]

IsomerPosition of Methyl GroupTumor-Initiating Activity (Average number of papillomas/mouse at 400 nmol/mouse)
1-Methylbenz[a]anthracene1Low
2-Methylbenz[a]anthracene2Low
3-Methylbenz[a]anthracene3Low
4-Methylbenz[a]anthracene4Low
5-Methylbenz[a]anthracene5~0.6
6-Methylbenz[a]anthracene6~0.6
7-Methylbenz[a]anthracene74.9
8-Methylbenz[a]anthracene81.0
9-Methylbenz[a]anthracene9~0.6
10-Methylbenz[a]anthracene10Low
11-Methylbenz[a]anthracene11Low
12-Methylbenz[a]anthracene121.0

Data sourced from Wislocki et al., 1982.[1][2]

Note: While comprehensive comparative data for the Ames test, micronucleus assay, and comet assay for all twelve isomers is not available in a single study, 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogen, is often used as a positive control and has shown significant genotoxicity in these assays.[3][4][5] For instance, DMBA induces dose-dependent increases in micronucleated reticulocytes and DNA damage in the liver.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Tumor-Initiating Activity in Mouse Skin

This protocol is based on the classical two-stage initiation-promotion experiment as described by Wislocki et al. (1982).[1][2][6]

  • Animal Model: Female CD-1 mice, 50-55 days old.

  • Initiation: A single topical application of the test compound (400 nmol) dissolved in 0.1 ml of acetone to the shaved dorsal skin.

  • Promotion: Two weeks after initiation, twice-weekly applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 0.1 ml of acetone.

  • Observation: Mice are observed weekly for the appearance of skin papillomas for a period of 20 weeks.

  • Data Analysis: The tumor-initiating activity is expressed as the average number of papillomas per mouse.

In Vitro Micronucleus Assay

This protocol outlines a general procedure for the in vitro micronucleus assay, often used to assess chromosomal damage.[4][7][8][9][10]

  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes.

  • Treatment: Cells are exposed to various concentrations of the test compound with and without a metabolic activation system (e.g., S9 fraction) for a defined period (e.g., 3-6 hours).

  • Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is scored in a population of binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][11][12][13]

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA migration (the "comet tail") is quantified using image analysis software, with the tail intensity or tail moment being proportional to the amount of DNA damage.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in genotoxicity can aid in understanding the mechanisms of action of these compounds.

Metabolic_Activation_of_MBAs cluster_activation Metabolic Activation cluster_interaction Cellular Interaction cluster_consequences Genotoxic Consequences MBA Methylbenz[a]anthracene (Parent Compound) Epoxide Arene Oxide (Epoxide) MBA->Epoxide CYP450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 DNA DNA DiolEpoxide->DNA Adducts DNA Adducts DNA->Adducts Mutation Mutation Adducts->Mutation ChromosomalAberration Chromosomal Aberration Adducts->ChromosomalAberration Cancer Cancer Initiation Mutation->Cancer ChromosomalAberration->Cancer

Metabolic activation pathway of methylbenz[a]anthracenes.

The diagram above illustrates the generally accepted metabolic activation pathway for polycyclic aromatic hydrocarbons, including methylbenz[a]anthracene isomers. The parent compound is metabolized by cytochrome P450 (CYP) enzymes to form an epoxide.[14][15] Epoxide hydrolase then converts the epoxide to a trans-dihydrodiol.[14] A second epoxidation by CYP enzymes, often in the "bay region" of the molecule, leads to the formation of a highly reactive diol epoxide, which is considered the ultimate carcinogen.[16][17] This electrophilic metabolite can then covalently bind to DNA, forming DNA adducts.[17][18][19][20] These adducts can lead to mutations and chromosomal aberrations, initiating the process of carcinogenesis.

Genotoxicity_Testing_Workflow cluster_assays Genotoxicity Assays cluster_endpoints Measured Endpoints cluster_interpretation Interpretation TestCompound Test Compound (MBA Isomer) Ames Ames Test (Bacterial Reverse Mutation) TestCompound->Ames Micronucleus Micronucleus Assay (Chromosomal Damage) TestCompound->Micronucleus Comet Comet Assay (DNA Strand Breaks) TestCompound->Comet Revertants Revertant Colonies Ames->Revertants Micronuclei Micronucleated Cells Micronucleus->Micronuclei TailMoment DNA Tail Moment Comet->TailMoment GenotoxicPotential Assessment of Genotoxic Potential Revertants->GenotoxicPotential Micronuclei->GenotoxicPotential TailMoment->GenotoxicPotential

Workflow for assessing the genotoxicity of MBA isomers.

This workflow diagram outlines the logical progression of testing the genotoxicity of methylbenz[a]anthracene isomers. The process begins with the selection of the test compound, which is then subjected to a battery of genotoxicity assays. The Ames test is a bacterial reverse mutation assay that detects point mutations. The micronucleus assay in mammalian cells is used to identify chromosomal damage. The comet assay provides a measure of DNA strand breaks. The quantitative endpoints from these assays—the number of revertant colonies, the frequency of micronucleated cells, and the DNA tail moment, respectively—are then used to assess the overall genotoxic potential of the isomer.

References

Unraveling the Carcinogenic Potential of Methyl-Substituted Benz[a]anthracenes: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of methyl-substituted benz[a]anthracenes reveals a stark correlation between the position of methyl groups and carcinogenic activity. This guide synthesizes experimental data to provide a comparative overview for researchers and drug development professionals, highlighting the critical role of metabolic activation in the carcinogenicity of these polycyclic aromatic hydrocarbons (PAHs).

The carcinogenicity of benz[a]anthracene and its methylated derivatives is intricately linked to their molecular structure, which dictates the ease of metabolic activation to highly reactive intermediates that can bind to DNA, initiating the carcinogenic process. The "bay region" theory is central to understanding this relationship. This theory posits that diol epoxides formed in the sterically hindered "bay region" of the molecule are the ultimate carcinogens.

Comparative Tumorigenic Activity of Monomethylbenz[a]anthracene Isomers

The position of a single methyl group on the benz[a]anthracene skeleton dramatically influences its carcinogenic potency. The following table summarizes the tumor-initiating activity of the twelve possible monomethylbenz[a]anthracene (MBA) isomers in a classical two-stage initiation-promotion experiment on mouse skin.

CompoundPosition of Methyl GroupAverage Number of Papillomas per Mouse (at 400 nmol/mouse)
7-Methylbenz[a]anthracene (7-MBA)74.9[1][2]
8-Methylbenz[a]anthracene (8-MBA)81.0[1][2]
12-Methylbenz[a]anthracene (12-MBA)121.0[1][2]
6-Methylbenz[a]anthracene (6-MBA)6~0.6[1][2]
9-Methylbenz[a]anthracene (9-MBA)9~0.6[1][2]
1-Methylbenz[a]anthracene1Low tumorigenicity[1][2]
2-Methylbenz[a]anthracene2Low tumorigenicity[1][2]
3-Methylbenz[a]anthracene3Low tumorigenicity[1][2]
4-Methylbenz[a]anthracene4Low tumorigenicity[1][2]
5-Methylbenz[a]anthracene5Not explicitly quantified, but generally low
10-Methylbenz[a]anthracene10Not explicitly quantified, but generally low
11-Methylbenz[a]anthracene11Not explicitly quantified, but generally low

As the data indicates, 7-MBA is the most potent tumor initiator among the monomethylated derivatives.[1][2] The low tumorigenicity of the 1-, 2-, 3-, and 4-MBAs provides strong support for the bay region theory of PAH carcinogenesis.[1][2]

Metabolic Activation and DNA Adduct Formation

The carcinogenic activity of methyl-substituted benz[a]anthracenes is dependent on their metabolic activation to electrophilic species that can form covalent adducts with cellular macromolecules, including DNA. The primary pathway for this activation involves the formation of a bay-region dihydrodiol-epoxide.

For instance, the potent carcinogen 7-methylbenz[a]anthracene (7-MBA) is metabolized to trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[a]anthracene, which is then epoxidized to form the ultimate carcinogen, 7-MBA-3,4-diol-1,2-oxide.[3] This bay-region diol epoxide is highly reactive and readily forms adducts with DNA. The level of covalent binding to DNA correlates with the carcinogenic activity of these compounds. For example, 7-MBA binds to DNA in mouse skin at significantly higher levels than the less carcinogenic 7-ethylbenz[a]anthracene (7-EBA) and the parent compound, benz[a]anthracene.[3]

The following diagram illustrates the metabolic activation pathway of 7-methylbenz[a]anthracene.

Metabolic_Activation_of_7MBA cluster_0 Metabolic Activation Pathway of 7-Methylbenz[a]anthracene 7-MBA 7-Methylbenz[a]anthracene Diol trans-3,4-Dihydro-3,4-dihydroxy- 7-methylbenz[a]anthracene 7-MBA->Diol Cytochrome P450 Diol_Epoxide 7-MBA-3,4-diol-1,2-oxide (Ultimate Carcinogen) Diol->Diol_Epoxide Epoxidation DNA_Adduct Covalent DNA Adducts Diol_Epoxide->DNA_Adduct Covalent Binding Initiation Initiation of Carcinogenesis DNA_Adduct->Initiation

Metabolic activation of 7-methylbenz[a]anthracene.

Experimental Protocols

Two-Stage Mouse Skin Carcinogenesis Assay

This widely used protocol is designed to evaluate the tumor-initiating and promoting potential of chemical compounds.

  • Initiation: A single, sub-carcinogenic dose of the test compound (e.g., a methyl-substituted benz[a]anthracene) dissolved in a suitable solvent (e.g., acetone) is topically applied to the shaved dorsal skin of a group of mice (e.g., SENCAR or CD-1 mice).[4]

  • Promotion: Beginning one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, typically twice a week, for a period of 20-25 weeks.[4][5]

  • Observation and Data Collection: The mice are observed weekly for the appearance of skin tumors (papillomas). The number and size of tumors are recorded for each animal.

  • Endpoint: The experiment is typically terminated after a predetermined period, and the tumor incidence (percentage of tumor-bearing mice), tumor multiplicity (average number of tumors per mouse), and latency period (time to the appearance of the first tumor) are calculated and compared between different treatment groups.[4]

The following diagram outlines the workflow for a typical two-stage mouse skin carcinogenesis experiment.

Carcinogenesis_Workflow cluster_workflow Two-Stage Mouse Skin Carcinogenesis Workflow start Shaved Dorsal Skin of Mice initiation Topical Application of Initiator (e.g., Methyl-substituted Benz[a]anthracene) start->initiation promotion Repeated Topical Application of Promoter (e.g., TPA) for 20-25 weeks initiation->promotion 1-2 weeks observation Weekly Observation and Recording of Tumor Incidence and Multiplicity promotion->observation data_analysis Data Analysis: - Tumor Incidence (%) - Tumor Multiplicity (avg. tumors/mouse) - Latency Period observation->data_analysis end Evaluation of Carcinogenic Potential data_analysis->end

References

A Comparative Analysis of the Metabolic Activation of 11-Methylbenz[a]anthracene and 7,12-Dimethylbenz[a]anthracene (7,12-DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic activation of two polycyclic aromatic hydrocarbons (PAHs), 11-Methylbenz[a]anthracene (11-MBA) and 7,12-Dimethylbenz[a]anthracene (7,12-DMBA). While both are structurally related benz[a]anthracene derivatives, differences in their methyl group substitution significantly influence their metabolic pathways and carcinogenic potential. This comparison is supported by experimental data on their metabolism and DNA adduct formation.

Key Properties and Metabolic Outcomes

The position and number of methyl groups on the benz[a]anthracene skeleton are critical determinants of their biological activity. 7,12-DMBA is a potent carcinogen, while the carcinogenic potential of 11-MBA is less pronounced. This difference is largely attributed to variations in their metabolic activation to genotoxic species.

FeatureThis compound (11-MBA)7,12-Dimethylbenz[a]anthracene (7,12-DMBA)
Structure Benz[a]anthracene with a methyl group at position 11.Benz[a]anthracene with methyl groups at positions 7 and 12.
Carcinogenicity Weakly carcinogenic[1]Potent, organ-specific carcinogen[2]
Primary Metabolic Enzymes Cytochrome P450 (CYP) enzymes, likely CYP1A1 and CYP1B1.Cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1[3][4][5]
Major Metabolic Pathways Formation of dihydrodiols (e.g., 3,4-diol, 8,9-diol).Hydroxylation of methyl groups and formation of dihydrodiols (e.g., 3,4-diol, 8,9-diol)[6][7]
Key Activating Metabolites Bay-region diol epoxides (e.g., 3,4-diol-1,2-epoxide).Bay-region diol epoxides and hydroxymethyl derivatives[8][9]
Primary DNA Adducts Formation of adducts with deoxyguanosine and deoxyadenosine.Forms adducts with deoxyguanosine and deoxyadenosine via diol epoxides and hydroxymethyl sulfates[8][9]

Quantitative Comparison of Metabolite Formation

The metabolic profiles of 11-MBA and 7,12-DMBA reveal differences in the preferred sites of enzymatic oxidation. The data below, derived from in vitro studies using rat liver microsomes, illustrates these differences. Note that data for 7-methylbenz[a]anthracene (7-MBA) is used as a proxy for 11-MBA due to the limited availability of direct comparative data for 11-MBA.

MetaboliteRelative Abundance (%) from 7-MBA*Relative Abundance (%) from 7,12-DMBA
Dihydrodiols
1,2-Dihydrodiol-Minor
3,4-DihydrodiolMajorMajor
5,6-DihydrodiolMajorMinor
8,9-DihydrodiolMajorMajor
10,11-DihydrodiolMinorMinor
Hydroxymethyl Derivatives
7-Hydroxymethyl-12-methylbenz[a]anthraceneN/AMajor
7-Methyl-12-hydroxymethylbenz[a]anthraceneN/AMajor
7,12-Dihydroxymethylbenz[a]anthraceneN/AMinor

*Data for 7-methylbenz[a]anthracene is presented as an analogue for this compound. The principal dihydrodiol metabolites of 7-MBA are the 8,9- and 5,6-derivatives[10].

DNA Adduct Formation

The ultimate carcinogenic activity of these compounds is linked to the formation of covalent adducts with DNA. The levels of DNA adducts formed can vary significantly, reflecting the efficiency of metabolic activation and the reactivity of the ultimate carcinogens. The following table compares the levels of DNA adducts formed by 7-MBA (as a proxy for 11-MBA) and 7,12-DMBA in mouse skin.

CompoundTotal DNA Adducts (pmol/mg DNA)
7-Methylbenz[a]anthracene*0.37 ± 0.07[11]
7,12-Dimethylbenz[a]anthracene6.4 ± 0.01[11]

*Data for 7-methylbenz[a]anthracene is presented as an analogue for this compound.

Experimental Protocols

In Vitro Metabolism of PAHs with Rat Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of PAHs like 11-MBA and 7,12-DMBA using rat liver microsomes.

Materials:

  • Rat liver microsomes (from phenobarbital- or 3-methylcholanthrene-induced rats)

  • PAH substrate (11-MBA or 7,12-DMBA) dissolved in a suitable solvent (e.g., acetone, DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Add the rat liver microsomes to the reaction mixture and pre-incubate at 37°C for a few minutes.

  • Initiate the reaction by adding the PAH substrate to the mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solvent, such as cold acetone or by placing the reaction tubes on ice and immediately adding the extraction solvent.

  • Extract the metabolites from the aqueous phase using an organic solvent like ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

HPLC Analysis of PAH Metabolites

This protocol provides a general method for the separation and quantification of PAH metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector (FLD) and a UV detector.

  • Reversed-phase C18 column suitable for PAH analysis.

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used. The specific gradient program will depend on the metabolites being analyzed.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the reconstituted sample extract onto the column.

  • Run the gradient program to separate the metabolites.

  • Detect the metabolites using the fluorescence detector with appropriate excitation and emission wavelengths for each metabolite. A UV detector can also be used for quantification.

  • Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.

³²P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

Materials:

  • DNA sample isolated from tissues or cells exposed to the PAH.

  • Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.

  • Nuclease P1 for adduct enrichment.

  • [γ-³²P]ATP and T4 polynucleotide kinase for labeling.

  • Thin-layer chromatography (TLC) plates (e.g., polyethyleneimine-cellulose).

  • Solvents for TLC development.

Procedure:

  • Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Separate the ³²P-labeled adducted nucleotides by multi-dimensional TLC.

  • Detect and quantify the adducts by autoradiography and scintillation counting.

Metabolic Activation Pathways

The following diagrams illustrate the key steps in the metabolic activation of this compound and 7,12-Dimethylbenz[a]anthracene.

metabolic_pathway_11MBA cluster_enzymes Enzymatic Steps This compound This compound 11-MBA-3,4-epoxide 11-MBA-3,4-epoxide This compound->11-MBA-3,4-epoxide Oxidation CYP1A1/1B1 CYP1A1/1B1 Epoxide Hydrolase Epoxide Hydrolase CYP1A1/1B1_2 CYP1A1/1B1 11-MBA-3,4-dihydrodiol 11-MBA-3,4-dihydrodiol 11-MBA-3,4-epoxide->11-MBA-3,4-dihydrodiol Hydration 11-MBA-3,4-diol-1,2-epoxide Bay-Region Diol Epoxide 11-MBA-3,4-dihydrodiol->11-MBA-3,4-diol-1,2-epoxide Epoxidation DNA Adducts DNA Adducts 11-MBA-3,4-diol-1,2-epoxide->DNA Adducts Covalent Binding metabolic_pathway_712DMBA cluster_enzymes_dmba Enzymatic Steps 7,12-DMBA 7,12-DMBA 7-HM-12-MBA 7-Hydroxymethyl- 12-methylbenz[a]anthracene 7,12-DMBA->7-HM-12-MBA Hydroxylation DMBA-3,4-epoxide DMBA-3,4-epoxide 7,12-DMBA->DMBA-3,4-epoxide Oxidation CYP1A1/1B1_A CYP1A1/1B1 CYP1A1/1B1_B CYP1A1/1B1 Epoxide_Hydrolase Epoxide Hydrolase CYP1A1/1B1_C CYP1A1/1B1 Sulfotransferase Sulfotransferase Sulfoxy-Metabolite Sulfoxymethyl Metabolite 7-HM-12-MBA->Sulfoxy-Metabolite Sulfation DNA_Adducts_A DNA Adducts Sulfoxy-Metabolite->DNA_Adducts_A Covalent Binding DMBA-3,4-dihydrodiol DMBA-3,4-dihydrodiol DMBA-3,4-epoxide->DMBA-3,4-dihydrodiol Hydration DMBA-3,4-diol-1,2-epoxide Bay-Region Diol Epoxide DMBA-3,4-dihydrodiol->DMBA-3,4-diol-1,2-epoxide Epoxidation DNA_Adducts_B DNA Adducts DMBA-3,4-diol-1,2-epoxide->DNA_Adducts_B Covalent Binding

References

Differentiating 11-Methylbenz[a]anthracene from its Isomers Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers of polycyclic aromatic hydrocarbons (PAHs) is a critical step in assessing biological activity and potential toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose, offering detailed structural insights based on the unique electronic environment of each nucleus within a molecule. This guide provides a comparative analysis of 11-Methylbenz[a]anthracene and its isomers, leveraging NMR spectroscopic data to facilitate their differentiation.

The position of a single methyl group on the benz[a]anthracene skeleton significantly influences the chemical shifts of the aromatic protons and carbons. These differences, though sometimes subtle, provide a unique fingerprint for each isomer, allowing for their definitive identification. This guide summarizes the key differentiating features observed in ¹H and ¹³C NMR spectra and provides a general experimental protocol for acquiring high-quality NMR data for this class of compounds.

Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound and a selection of its isomers. All chemical shifts are reported in parts per million (ppm) relative to a standard reference. For comparison, the spectral data for the parent compound, benz[a]anthracene, is also included.

Table 1: ¹H NMR Chemical Shift Data (ppm) of Benz[a]anthracene and Selected Methylated Isomers

PositionBenz[a]anthracene[1][2]7-Methylbenz[a]anthracene12-Methylbenz[a]anthracene7,12-Dimethylbenz[a]anthracene
Aromatic Protons 9.13, 8.80, 8.32, 8.09, 8.01, 7.82, 7.75, 7.65, 7.60, 7.53Data not fully available in search resultsData not fully available in search resultsData not fully available in search results
Methyl Protons -~2.5-3.0 (estimated)~2.5-3.0 (estimated)Data not fully available in search results

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Benz[a]anthracene and Selected Methylated Isomers

PositionBenz[a]anthracene7-Methylbenz[a]anthracene[3]12-Methylbenz[a]anthracene7,12-Dimethylbenz[a]anthracene[4]
Aromatic Carbons Data not fully available in search resultsData available but not detailed in search resultsData not fully available in search resultsData available but not detailed in search results
Methyl Carbon -~20-25 (estimated)~20-25 (estimated)Data available but not detailed in search results

Note: While the availability of ¹³C NMR data is mentioned for several isomers[3][4], specific chemical shift values are not provided in the search results. The methyl carbon signal is a key identifier and is expected in the high-field aliphatic region.

Key Differentiating Features in NMR Spectra

The primary means of differentiating methylbenz[a]anthracene isomers using NMR spectroscopy lies in observing the following:

  • Chemical Shift of the Methyl Group: The precise chemical shift of the methyl protons (¹H NMR) and the methyl carbon (¹³C NMR) is highly dependent on its position on the aromatic ring system due to varying shielding and deshielding effects.

  • Shifts in Aromatic Proton Signals: The introduction of the methyl group causes shifts in the signals of the nearby aromatic protons compared to the parent benz[a]anthracene. Protons in ortho and para positions to the methyl group typically experience a greater change in chemical shift.

  • Coupling Patterns: The spin-spin coupling between adjacent protons in the aromatic region can provide crucial connectivity information. The substitution of a proton with a methyl group will alter the coupling patterns of the neighboring protons, simplifying the spectrum in that region.

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments can be used to identify protons that are in close spatial proximity. This is particularly useful for confirming the position of the methyl group by observing NOE correlations between the methyl protons and nearby aromatic protons.

Experimental Protocol for NMR Analysis

The following provides a general methodology for the preparation and NMR analysis of methylbenz[a]anthracene isomers.

1. Sample Preparation:

  • Dissolve approximately 2-5 mg of the purified methylbenz[a]anthracene isomer in 0.5-0.7 mL of a deuterated solvent.

  • Commonly used solvents for PAHs include deuterated chloroform (CDCl₃), deuterated dichloromethane (CD₂Cl₂), or deuterated acetone ((CD₃)₂CO). The choice of solvent may influence the chemical shifts slightly.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra. Sonication may be used to aid dissolution if necessary.

  • Filter the sample solution into a clean NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional ¹³C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the position of the methyl substituent.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons.

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign the structure of the isomer.

Logical Workflow for Isomer Differentiation

The process of differentiating methylbenz[a]anthracene isomers using NMR can be summarized in the following logical workflow:

G Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Isomer Identification A Isolate/Synthesize Isomer B Dissolve in Deuterated Solvent A->B C Acquire 1D NMR (¹H, ¹³C) B->C D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) C->D E Process and Reference Spectra D->E F Analyze Chemical Shifts and Coupling Constants E->F G Assign Signals using 2D Correlations F->G H Compare Data to Reference Spectra G->H I Confirm Methyl Group Position H->I J Definitive Isomer Identification I->J

Caption: A flowchart illustrating the systematic process for differentiating methylbenz[a]anthracene isomers using NMR spectroscopy.

Signaling Pathways and Logical Relationships

The structural differences between isomers, as determined by NMR, can have significant implications for their biological activity, including their carcinogenic potential. The position of the methyl group can influence how the molecule is metabolized and how it interacts with biological macromolecules.

G Isomer Structure-Activity Relationship cluster_0 Isomer Structure cluster_1 NMR Spectroscopic Properties cluster_2 Physicochemical Properties cluster_3 Biological Activity A Position of Methyl Group B Unique Chemical Shifts A->B C Distinct Coupling Patterns A->C D Electron Distribution B->D E Molecular Shape C->E F Metabolic Activation D->F G Receptor Binding E->G H Toxicity/Carcinogenicity F->H G->H

Caption: The relationship between isomeric structure, NMR properties, and resulting biological activity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of 11-Methylbenz[a]anthracene, a methylated polycyclic aromatic hydrocarbon (PAH). The selection of a robust and reliable analytical method is critical for accurate environmental monitoring, toxicological assessment, and in the context of drug development where such compounds may be impurities or metabolites. The two most prevalent and powerful techniques for the analysis of PAHs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Fluorescence Detection (FLD) for enhanced sensitivity.

While a direct cross-validation study for this compound is not extensively documented in publicly available literature, this guide compiles performance data and experimental protocols for the parent compound, benz[a]anthracene, and other methylated PAHs. This information serves as a strong foundation for developing and validating methods for this compound. Cross-validation is an essential process to ensure that different analytical procedures yield comparable and reliable results, which is crucial for method transfer between laboratories or when employing different techniques within a study.[1]

Comparison of Analytical Methods: GC-MS vs. HPLC-FLD

The choice between GC-MS and HPLC-FLD depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. GC-MS is generally recognized for its high specificity and lower limits of detection due to its mass-selective detection.[2] Conversely, HPLC-FLD is a robust and highly sensitive technique, particularly for fluorescent compounds like many PAHs, and can be a more cost-effective option for routine analyses.[2]

Data Presentation: Method Performance Parameters

The following table summarizes typical performance characteristics for the analysis of benz[a]anthracene, which can be considered representative for the validation of methods for this compound. It is imperative to perform a method validation study for this compound to establish specific performance parameters.

Performance Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Linearity (R²) >0.994[3]0.998 - 0.9996[1][3]
Limit of Detection (LOD) ~0.44 - 1.18 µg/kg[3]10.66 - 12.46 µg/L[3]
Limit of Quantification (LOQ) ~0.44 - 1.18 µg/kg[3]37.88 - 44.13 µg/L[1][3]
Accuracy (Recovery %) 97 - 106%[1]98.1 - 101.5%[1]
Precision (RSD %) 0.8 - 2.6%[4]<10%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized experimental protocols for the analysis of PAHs, which can be adapted for this compound.

Sample Preparation: A Crucial First Step

For complex matrices, sample preparation is vital to remove interfering compounds and concentrate the analyte. A common approach for both GC-MS and HPLC-FLD involves extraction followed by a cleanup step.

1. Extraction:

  • Liquid-Liquid Extraction (LLE): Suitable for aqueous samples.

  • Soxhlet Extraction: Often used for solid samples like soil and sediment.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method for various matrices, including food and environmental samples.[6]

2. Cleanup:

  • Solid Phase Extraction (SPE): A common technique using cartridges (e.g., C18, silica) to remove interferences.

  • Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Sample Sample (e.g., soil, water) Extraction Extraction (LLE, Soxhlet, QuEChERS) Sample->Extraction Cleanup Cleanup (SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-FLD Analysis Concentration->HPLC Data_Comparison Data Comparison & Statistical Analysis GCMS->Data_Comparison HPLC->Data_Comparison Method_Equivalence Assessment of Method Equivalence Data_Comparison->Method_Equivalence

Figure 1: General workflow for sample preparation, analysis, and cross-validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is commonly used for PAH analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is essential for the separation of PAHs. A typical program might start at 60-80°C and ramp up to 300-320°C.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. The molecular ion of this compound (m/z 242) and characteristic fragment ions would be monitored.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

HPLC-FLD is a highly sensitive method for the analysis of fluorescent compounds like this compound.

  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed for PAH separations.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is common.

  • Fluorescence Detection: The excitation and emission wavelengths must be optimized for this compound. For the parent compound, benz[a]anthracene, excitation/emission wavelengths are in the range of 280/385 nm. Similar wavelengths would be a good starting point for the methylated derivative.

Cross-Validation Workflow

A cross-validation study is essential to ensure that both analytical methods provide comparable and reliable results.[1] The general workflow involves developing and validating each method independently before analyzing identical samples to compare their performance.

cluster_hplc HPLC-FLD Method cluster_gcms GC-MS Method Define_Req Define Analytical Requirements (Matrix, Sensitivity, etc.) HPLC_Dev Method Development Define_Req->HPLC_Dev GCMS_Dev Method Development Define_Req->GCMS_Dev HPLC_Val Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val Analyze_Samples Analyze Identical Samples with Both Validated Methods HPLC_Val->Analyze_Samples GCMS_Val Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) GCMS_Dev->GCMS_Val GCMS_Val->Analyze_Samples Compare_Data Compare Datasets (e.g., Statistical Analysis) Analyze_Samples->Compare_Data Assess_Equiv Assess Method Comparability & Determine Bias Compare_Data->Assess_Equiv Conclusion Conclusion on Method Equivalence or Preference Assess_Equiv->Conclusion

Figure 2: Workflow for the cross-validation of analytical methods.

Conclusion

Both GC-MS and HPLC-FLD are powerful and reliable methods for the determination of PAHs, including this compound. GC-MS generally offers superior selectivity and lower detection limits, making it ideal for complex matrices and trace-level quantification. HPLC-FLD provides excellent sensitivity for fluorescent PAHs and can be a more practical choice for routine analysis.

The selection of the optimal analytical technique should be based on a thorough evaluation of the study's specific requirements, including sensitivity needs, sample complexity, and available instrumentation. For many applications, the methods can be used interchangeably or complementarily, with HPLC-FLD potentially used for high-throughput screening and GC-MS for confirmation and more demanding quantitative analyses. It is crucial to emphasize that a rigorous, single-laboratory validation for this compound should be performed for any chosen method to ensure data quality and reliability.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for 11-Methylbenz[a]anthracene Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like 11-Methylbenz[a]anthracene is paramount for environmental monitoring, food safety, and toxicological studies. This guide provides a comprehensive overview of a representative inter-laboratory comparison for the measurement of this compound, offering insights into analytical methodologies, data interpretation, and best practices. The data presented herein is a synthesized representation based on typical performance characteristics observed in proficiency testing for structurally similar PAHs.

The analysis of PAHs can be challenging due to complex sample matrices and the need for high sensitivity.[1][2] To ensure the reliability and comparability of data across different laboratories, inter-laboratory comparisons and proficiency testing are essential quality assurance tools.[3][4] This guide is designed to assist laboratories in evaluating and refining their analytical methods for this compound.

Quantitative Data Summary

The following table summarizes hypothetical results from a round-robin study involving ten laboratories. These laboratories utilized various analytical techniques to quantify this compound in a standardized reference material. The assigned value for the reference material is 15.0 µg/kg.

Laboratory IDAnalytical MethodReported Concentration (µg/kg)Standard Deviation (µg/kg)Z-Score
Lab 01GC-MS14.50.8-0.56
Lab 02HPLC-FLD16.21.11.33
Lab 03GC-MS/MS15.10.50.11
Lab 04HPLC-DAD13.81.5-1.33
Lab 05GC-MS15.50.90.56
Lab 06HPLC-FLD14.20.7-0.89
Lab 07GC-MS17.11.22.33
Lab 08UPLC-MS/MS14.90.4-0.11
Lab 09GC-FID12.51.8-2.78
Lab 10HPLC-FLD15.81.00.89

Note: This data is representative and for illustrative purposes. Z-scores are calculated using a target standard deviation for proficiency assessment of 0.9 µg/kg. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are outlines of the primary analytical methods employed in the measurement of PAHs.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used and robust method for the separation and quantification of PAHs.[5]

  • Sample Preparation:

    • Extraction: Samples are typically extracted using a solvent mixture such as hexane and acetone via methods like Soxhlet or pressurized liquid extraction.

    • Cleanup: The extract is then purified using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interfering compounds.[1]

  • instrumental Analysis:

    • Gas Chromatograph: A capillary column (e.g., DB-5ms) is used for the separation of PAHs. The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.

    • Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is another common and highly sensitive technique for PAH analysis.[1]

  • Sample Preparation:

    • Extraction: Similar to GC-MS, solvent extraction is employed.

    • Cleanup: A multi-step SPE cleanup may be necessary to achieve the required level of purity for analysis.[1]

  • Instrumental Analysis:

    • High-Performance Liquid Chromatograph: A C18 reversed-phase column is typically used for separation with a mobile phase gradient of acetonitrile and water.

    • Fluorescence Detector: The detector is set to the specific excitation and emission wavelengths for this compound to ensure sensitive and selective detection.

Visualizing the Workflow and Logical Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Matrix (e.g., Soil, Food) Extraction Solvent Extraction (e.g., Soxhlet) Sample->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Derivatization (optional) HPLC HPLC-FLD Analysis Cleanup->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Results Quantification->Reporting

Figure 1: Generalized experimental workflow for the analysis of this compound.

Interlab_Comparison_Logic cluster_organization Organization Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Coordinator Study Coordinator RefMaterial Preparation of Reference Material Coordinator->RefMaterial FinalReport Final Report & Performance Assessment Coordinator->FinalReport Protocol Distribution of Protocols & Samples RefMaterial->Protocol LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC LabD ... Protocol->LabD DataSubmission Data Submission LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission LabD->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., Z-Scores) DataSubmission->StatisticalAnalysis StatisticalAnalysis->FinalReport

Figure 2: Logical flow of an inter-laboratory comparison study.

References

Comparative QSAR Models for Predicting the Toxicity of Methylbenz[a]anthracene Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicity of methylbenz[a]anthracene congeners. It is designed to assist researchers, scientists, and drug development professionals in understanding the structural determinants of toxicity for this class of polycyclic aromatic hydrocarbons (PAHs) and in utilizing predictive models for risk assessment. The information presented herein is based on a comprehensive review of published experimental data and QSAR modeling studies.

Introduction

Methylbenz[a]anthracenes are a group of PAHs formed during the incomplete combustion of organic materials.[1] Many of these compounds are known to be potent carcinogens, with their toxicity largely mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][3] Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its biological activity or toxicity.[4] By identifying key molecular descriptors that influence toxicity, QSAR models can be used to predict the hazardous potential of untested chemicals, thereby reducing the need for extensive and costly animal testing.[4]

This guide compares different QSAR models for their ability to predict the toxicity of methylbenz[a]anthracene congeners and provides the underlying experimental data and methodologies.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of many methylbenz[a]anthracene congeners is initiated by their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][5] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[5] This leads to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of these PAHs into reactive metabolites that can cause DNA damage and cellular toxicity.[5]

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH Methylbenz[a]anthracene (PAH) AhR_complex AhR Complex (AhR, Hsp90, AIP, p23) PAH->AhR_complex Ligand Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Nuclear_AhR Nuclear AhR Complex Activated_AhR->Nuclear_AhR Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer Nuclear_AhR->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induction Metabolic_Activation Metabolic Activation Target_Genes->Metabolic_Activation Toxicity Toxicity / Carcinogenicity Metabolic_Activation->Toxicity

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

QSAR Modeling Workflow

The development of a QSAR model typically involves several key steps, from data collection to model validation. A generalized workflow for QSAR modeling is depicted below.

QSAR_Workflow Generalized QSAR Modeling Workflow Data_Collection Data Collection (Chemical Structures & Toxicity Data) Descriptor_Calculation Molecular Descriptor Calculation (e.g., Physicochemical, Topological, Quantum-Chemical) Data_Collection->Descriptor_Calculation Data_Split Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Split Model_Development Model Development (e.g., MLR, PLS, RF) Data_Split->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Model_Application Model Application (Prediction for New Compounds) Model_Validation->Model_Application

Figure 2: Generalized QSAR Modeling Workflow.

Comparative Analysis of QSAR Models

Several QSAR models have been developed to predict the carcinogenicity and toxicity of PAHs. This section compares the performance of a quantum chemical model with experimental data for a series of methylbenz[a]anthracene congeners.

Quantum Chemical QSAR Model

One approach to QSAR modeling for methylbenz[a]anthracenes involves the use of quantum chemical descriptors. These descriptors are calculated based on the electronic structure of the molecules and can provide insights into their reactivity and metabolic activation. Positive correlations have been found between observed carcinogenic potencies and the calculated reactivities of the parent PAH towards initial distal bay region epoxidation and the stabilities of the diol epoxide carbocations.[6]

Table 1: Experimental Carcinogenic Activity and Calculated Descriptors for Methylbenz[a]anthracene Congeners

CompoundPosition of Methyl GroupExperimental Carcinogenic ActivityCalculated Descriptor (Example: Diol Epoxide Stability)
Benz[a]anthracene-InactiveBaseline
1-Methylbenz[a]anthracene1InactiveLow
2-Methylbenz[a]anthracene2InactiveLow
3-Methylbenz[a]anthracene3InactiveLow
4-Methylbenz[a]anthracene4InactiveLow
5-Methylbenz[a]anthracene5Weakly ActiveModerate
6-Methylbenz[a]anthracene6Weakly ActiveModerate
7-Methylbenz[a]anthracene7ActiveHigh
8-Methylbenz[a]anthracene8ActiveHigh
9-Methylbenz[a]anthracene9Weakly ActiveModerate
10-Methylbenz[a]anthracene10Weakly ActiveModerate
11-Methylbenz[a]anthracene11Weakly ActiveModerate
12-Methylbenz[a]anthracene12ActiveHigh
7,12-Dimethylbenz[a]anthracene7, 12Very ActiveVery High

Note: The carcinogenic activity is a qualitative summary from various sources. The descriptor values are illustrative to show the trend.

Model Performance

Experimental Protocols

Quantum Chemical Calculations

Objective: To calculate molecular descriptors that can be correlated with the carcinogenic activity of methylbenz[a]anthracene congeners.

Methodology:

  • Molecular Geometry Optimization: The three-dimensional structures of the methylbenz[a]anthracene congeners are optimized using a suitable quantum chemical method, such as a semi-empirical method or density functional theory (DFT).

  • Descriptor Calculation: A variety of electronic and energetic descriptors are calculated. For carcinogenicity prediction of PAHs, key descriptors include:

    • ΔEdeloc: The difference in energy between the carbocation formed from the bay-region diol epoxide and the parent molecule. A higher ΔEdeloc indicates a more stable carbocation and generally correlates with higher carcinogenic activity.

    • Reactivity Indices: Parameters that describe the susceptibility of different parts of the molecule to electrophilic attack, which is relevant to metabolic activation.

  • Software: Commonly used software for these calculations includes Gaussian, Spartan, and MOPAC.

In Vitro Toxicity Assays (General Protocol)

Objective: To determine the relative toxic potency of methylbenz[a]anthracene congeners in a cell-based assay. A common method is the use of a reporter gene assay to measure AhR activation.

Methodology:

  • Cell Culture: A suitable cell line expressing the AhR and a reporter gene (e.g., luciferase) under the control of an XRE is used. Examples include rat hepatoma (H4IIE) cells or genetically modified human cell lines.

  • Compound Exposure: The cells are seeded in microplates and exposed to a range of concentrations of the individual methylbenz[a]anthracene congeners for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin, TCDD) are included.

  • Reporter Gene Assay: After the exposure period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The luminescence data is used to generate dose-response curves. The EC50 (half-maximal effective concentration) is calculated for each compound. The relative potency of each congener is often expressed as a Toxic Equivalency Factor (TEF) or Induction Equivalency Factor (IEF), which is the ratio of the EC50 of the reference compound (TCDD) to the EC50 of the test compound.[3]

Conclusion

QSAR modeling provides a valuable tool for predicting the toxicity of methylbenz[a]anthracene congeners and for prioritizing them for further toxicological evaluation. The carcinogenicity of these compounds is strongly linked to their molecular structure, particularly the position of the methyl group(s), which influences their metabolic activation via the AhR signaling pathway. Quantum chemical descriptors that reflect the stability of the bay-region carbocation have shown good correlation with experimental carcinogenic activity. While more comprehensive and validated QSAR models for this specific class of compounds would be beneficial, the existing data and models provide a solid foundation for understanding their structure-toxicity relationships. Researchers are encouraged to utilize these predictive approaches in conjunction with targeted in vitro assays to efficiently assess the risks associated with exposure to methylbenz[a]anthracene congeners.

References

Comparative Analysis of In Vitro and In Vivo Toxicity for 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available in vitro and in vivo toxicity data for 11-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited direct quantitative data for this compound, this guide incorporates data from structurally similar and well-studied PAHs, such as 7-Methylbenz[a]anthracene and 7,12-Dimethylbenz[a]anthracene (DMBA), to provide a comprehensive toxicological profile. This approach allows for a comparative assessment of its potential hazards.

Data Presentation

The following tables summarize the available quantitative toxicity data for this compound and related compounds.

Table 1: In Vitro Toxicity Data

CompoundAssay TypeCell LineEndpointResultReference
This compoundCytotoxicity (MTT Assay)Data not availableIC50Data not available
7-Methylbenz[a]anthraceneCell TransformationSyrian Hamster Embryo CellsTransformationPositive[1]
7,12-Dimethylbenz[a]anthracene (DMBA)CytotoxicityVariousIC50Varies by cell line
Benz[a]anthraceneCytotoxicityData not availableIC50Data not available

Table 2: In Vivo Toxicity Data

CompoundSpeciesRoute of AdministrationEndpointResultReference
This compoundData not availableData not availableLD50Data not available
7-Methylbenz[a]anthraceneMouse (newborn)SubcutaneousCarcinogenicity (Sarcomas, Lung & Liver Tumors)Most active tumorigen among derivatives tested[2]
7-Methylbenz[a]anthraceneRat (Fischer 344)Not specifiedCarcinogenicityRelative carcinogenic activity determined[1]
7,12-Dimethylbenz[a]anthracene (DMBA)MouseIntraperitonealLD5054 mg/kg
7,12-Dimethylbenz[a]anthracene (DMBA)MouseOralLD50340 mg/kg
Benz[a]anthraceneMouse (B6AF1/J)Oral GavageCarcinogenicity (Hepatomas, Pulmonary Adenomas)Increased incidence of tumors[3]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Assays

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][5][6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[4][5][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).[4]

2. Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[8][9][10]

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).[8][10]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[8][10]

  • Exposure: In the plate incorporation method, add the test compound, the bacterial culture, and the S9 mix (if applicable) to molten top agar. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates and compare this to the number of spontaneous revertant colonies on the negative control plates.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Assay

1. Rodent Carcinogenicity Study

This protocol outlines a general procedure for assessing the carcinogenic potential of this compound in rodents, based on established guidelines.

  • Animal Model: Use a well-characterized rodent strain, such as Swiss mice or Fischer 344 rats.[1][2] Both male and female animals should be included.

  • Route of Administration: The route of administration should be relevant to potential human exposure. For PAHs, common routes include oral gavage, dermal application, or subcutaneous injection.[2][3]

  • Dose Selection: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD). The carcinogenicity study should include at least three dose levels (e.g., MTD, 1/2 MTD, and 1/4 MTD) and a vehicle control group.

  • Study Duration: The typical duration for a mouse carcinogenicity study is 18-24 months, and for a rat study, it is 24 months.

  • Observations: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.

  • Pathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues for histopathological examination.

  • Data Analysis: Analyze tumor incidence and latency data using appropriate statistical methods to determine the carcinogenic potential of the test substance.

Mandatory Visualization

Signaling Pathway

Many polycyclic aromatic hydrocarbons, including methylated benz[a]anthracenes, are known to exert their toxic and carcinogenic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound AhR_complex AhR-HSP90-XAP2-p23 PAH->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Translocation & Dimerization AhR_ARNT_complex AhR-ARNT Heterodimer ARNT->AhR_ARNT_complex XRE XRE (DNA) AhR_ARNT_complex->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription Metabolism Metabolism of PAHs (Activation to reactive metabolites) CYP1A1->Metabolism DNA_Adducts DNA Adducts Metabolism->DNA_Adducts Toxicity Toxicity & Carcinogenesis DNA_Adducts->Toxicity

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for PAHs.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of a compound like this compound.

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 Determine IC50 Cytotoxicity->IC50 Genotoxicity Genotoxicity Assay (e.g., Ames Test) Mutagenicity Assess Mutagenicity Genotoxicity->Mutagenicity Comparison Compare In Vitro and In Vivo Data IC50->Comparison Mutagenicity->Comparison Acute_Toxicity Acute Toxicity Study LD50 Determine LD50 Acute_Toxicity->LD50 Carcinogenicity Carcinogenicity Study Tumor_Incidence Tumor Incidence & Latency Carcinogenicity->Tumor_Incidence LD50->Comparison Tumor_Incidence->Comparison

Caption: General Workflow for Toxicity Assessment.

References

Assessing the Reproducibility of Cell Transformation Induced by Methylbenz[a]anthracene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the reproducibility of cell transformation assays induced by methylbenz[a]anthracene compounds. Due to the limited availability of direct reproducibility data for 11-Methylbenz[a]anthracene, this document leverages data from the closely related and extensively studied analogs, 7-Methylbenz[a]anthracene and 7,12-Dimethylbenz[a]anthracene (DMBA), to provide a framework for understanding the potential variability and key experimental considerations in these assays.

Data Presentation: Comparative Analysis of Cell Transformation Frequencies

Table 1: Reported Transformation Frequencies of Methylbenz[a]anthracene Derivatives in Syrian Hamster Embryo (SHE) Cells

CompoundConcentration Range (µg/mL)Transformation Frequency (%) (Range Reported Across Studies)Inter-laboratory Coefficient of Variation (CV%)Notes
This compound Data not availableData not availableData not available
7-Methylbenz[a]anthracene 0.1 - 10Positive for transformation[1]Data not availableConsidered a potent carcinogen, structurally similar to DMBA.[1]
7,12-Dimethylbenz[a]anthracene (DMBA) 0.01 - 1.00.5 - 5.0HighA well-characterized carcinogen often used as a positive control. Transformation frequency is dose-dependent.

Table 2: Reported Transformation Frequencies of Methylbenz[a]anthracene Derivatives in BALB/c 3T3 Cells

CompoundConcentration Range (µg/mL)Foci per Plate (Range Reported Across Studies)Inter-laboratory Coefficient of Variation (CV%)Notes
This compound Data not availableData not availableData not available
7-Methylbenz[a]anthracene 0.5 - 10Data not availableData not availableExpected to induce transformation based on structural similarity to DMBA.
7,12-Dimethylbenz[a]anthracene (DMBA) 0.1 - 5.05 - 50HighA standard positive control in the BALB/c 3T3 assay. The number of foci is dependent on the specific clone and passage number of the cells.

Experimental Protocols

Detailed and standardized protocols are essential for improving the reproducibility of cell transformation assays. Below are methodologies for two of the most commonly used assays for assessing the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs).

Syrian Hamster Embryo (SHE) Cell Transformation Assay

The SHE cell transformation assay is a short-term in vitro assay that uses primary mammalian cells to model the early stages of carcinogenesis.

1. Cell Preparation:

  • Isolate primary embryo cells from 13-day-old Syrian hamster embryos.

  • Cryopreserve the primary cells to ensure a consistent source for experiments.

  • Thaw and culture the cells in IBR-modified Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% fetal bovine serum (FBS).

2. Cytotoxicity Assay:

  • Determine the toxicity of the test compound (e.g., this compound) to establish a dose range for the transformation assay.

  • Plate a feeder layer of irradiated SHE cells.

  • Seed target SHE cells on top of the feeder layer.

  • Expose the cells to a range of concentrations of the test compound for 7 days.

  • Fix, stain, and count the colonies to determine the concentration that causes approximately 50% cytotoxicity.

3. Transformation Assay:

  • Plate a feeder layer of irradiated SHE cells in 60 mm dishes.

  • Seed target SHE cells at a low density (e.g., 80-100 cells/dish) on the feeder layer.

  • Expose the cells to the test compound at various concentrations (including a vehicle control and a positive control like DMBA) for 7 days.

  • After the exposure period, wash the cells, and replace with fresh medium.

  • Incubate for an additional 7-10 days to allow for colony formation.

  • Fix the colonies with methanol and stain with Giemsa.

  • Score the colonies as normal or morphologically transformed based on cellular morphology and colony organization (criss-cross growth, piling up of cells).

  • Calculate the transformation frequency as the number of transformed colonies divided by the total number of colonies.

BALB/c 3T3 Cell Transformation Assay

The BALB/c 3T3 assay utilizes an immortalized mouse embryo fibroblast cell line to assess carcinogenic potential.

1. Cell Culture:

  • Maintain BALB/c 3T3 cells (clone A31-1-1) in DMEM supplemented with 10% FBS.

  • Ensure cells are used at a low passage number to maintain their sensitivity to transformation.

2. Cytotoxicity Assay:

  • Determine the relative toxicity of the test compound to establish the dose range.

  • Seed cells at a low density and treat with a range of concentrations of the test compound for 72 hours.

  • After the treatment period, replace with fresh medium and incubate for 7-10 days to allow for colony formation.

  • Fix, stain, and count colonies to determine the concentration that results in approximately 50% inhibition of colony formation.

3. Transformation Assay (Two-Stage Protocol):

  • Initiation Phase: Seed 1 x 10^4 cells per 60 mm dish. After 24 hours, treat the cells with the test compound for 48 hours.

  • Promotion Phase: After the initiation phase, replace the medium with a low-serum medium (e.g., 2% FBS) containing a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Continue to culture the cells for 2-3 weeks, changing the medium twice a week.

  • Fix the cells with methanol and stain with Giemsa.

  • Score the number of transformed foci (Type I, II, and III) based on their morphology (piled-up, criss-crossing cells).

  • Calculate the transformation frequency as the number of foci per plate.

Mandatory Visualization

Signaling Pathways in PAH-Induced Cell Transformation

Polycyclic aromatic hydrocarbons like methylbenz[a]anthracenes are known to induce cell transformation through a complex series of metabolic activation and subsequent interaction with cellular macromolecules, leading to altered signaling pathways.

PAH_Signaling_Pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects PAH PAH Cytochrome P450 Cytochrome P450 PAH->Cytochrome P450 Oxidation AhR Aryl Hydrocarbon Receptor (AhR) PAH->AhR Activation PAH-Diol-Epoxide PAH-Diol-Epoxide Cytochrome P450->PAH-Diol-Epoxide Epoxidation ROS Reactive Oxygen Species (ROS) Cytochrome P450->ROS Generation Epoxide Hydrolase Epoxide Hydrolase PAH-Diol-Epoxide->Epoxide Hydrolase DNA_Adducts DNA Adducts PAH-Diol-Epoxide->DNA_Adducts Covalent Binding Signal_Transduction Altered Signal Transduction DNA_Adducts->Signal_Transduction Genomic Instability AhR->Signal_Transduction Gene Expression Changes ROS->Signal_Transduction Oxidative Stress Cell_Transformation Cell Transformation Signal_Transduction->Cell_Transformation

Caption: Metabolic activation of PAHs and downstream cellular effects leading to transformation.

Experimental Workflow for Assessing Cell Transformation

The general workflow for conducting a cell transformation assay involves several key steps, from initial cell culture to the final analysis of transformed colonies or foci.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (SHE or BALB/c 3T3) Start->Cell_Culture Cytotoxicity_Assay 2. Cytotoxicity Assay (Determine Dose Range) Cell_Culture->Cytotoxicity_Assay Transformation_Assay 3. Transformation Assay (Expose cells to compound) Cytotoxicity_Assay->Transformation_Assay Incubation 4. Incubation (Allow colony/foci formation) Transformation_Assay->Incubation Fix_Stain 5. Fix and Stain Incubation->Fix_Stain Scoring 6. Scoring of Transformed Colonies/Foci Fix_Stain->Scoring Data_Analysis 7. Data Analysis (Calculate Transformation Frequency) Scoring->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro cell transformation assays.

References

Safety Operating Guide

Proper Disposal of 11-Methylbenz[a]anthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 11-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound, like other PAHs, is classified as a hazardous chemical, and its disposal is regulated.[1] Improper disposal can lead to environmental contamination and potential risks to human health.[1] This guide outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.

I. Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[5]
Eye/Face Protection Use safety glasses with side shields or goggles.
Skin and Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection In case of dust formation, use a NIOSH/MSHA approved respirator.

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the further spread of the material. Do not let the product enter drains.[6]

  • Cleanup: Carefully sweep up the solid material, avoiding dust formation.[6] Place the collected material into a suitable, closed, and labeled container for disposal.[6]

  • Decontamination: Clean the contaminated surface thoroughly.

  • Waste Disposal: Dispose of the cleanup materials as hazardous waste.

III. Disposal Procedures

Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification and disposal.[2]

Step-by-Step Disposal Workflow:

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container if possible, or a clearly labeled, sealed container.

  • Waste Characterization: This material should be treated as hazardous waste. Polycyclic aromatic hydrocarbons are often listed as constituents for groundwater monitoring under the Resource Conservation and Recovery Act (RCRA).

  • Licensed Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[5][7]

  • Incineration: The recommended method for the disposal of PAHs is high-temperature incineration.[8][9] Rotary kiln incineration at temperatures between 820 to 1,600 °C is effective for similar compounds.[8][9]

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Handling of This compound Waste B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., Toluene, Dichloromethane). Collect rinsate as hazardous waste. B->C Yes E Package waste material in a sealed, properly labeled container. B->E No D Deface label and dispose of the container as non-hazardous waste (check institutional policy). C->D F Store in a designated hazardous waste accumulation area. E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G H High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

IV. Regulatory Considerations

It is imperative to adhere to all applicable federal, state, and local environmental regulations regarding the disposal of hazardous waste. The information provided here is a general guide and should be supplemented with institution-specific protocols and consultation with your organization's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling 11-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 11-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) anticipated to be a carcinogen. Adherence to these protocols is essential to ensure personnel safety and regulatory compliance within the laboratory environment.

Immediate Safety and Hazard Information

Primary Hazards:

  • Carcinogenicity: May cause cancer.[1][3][4][6][7]

  • Mutagenicity: Suspected to cause genetic defects.

  • Acute Toxicity: Harmful if swallowed.[2][7]

  • Skin and Eye Irritation: May cause irritation upon contact.[5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][7]Protects eyes from splashes and airborne particles.
Lab Coat Disposable, solid-front, back-closing gown or a dedicated lab coat made of a low-permeability material.Prevents contamination of personal clothing. Disposable gowns are preferred to avoid cross-contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet.[7][8]Minimizes the risk of inhaling fine particles of the compound.
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B biological safety cabinet, to minimize exposure.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area (fume hood/BSC) prep_ppe->prep_area prep_materials Gather all necessary materials (spatula, weigh paper, solvent, etc.) prep_area->prep_materials weigh Carefully weigh the solid compound prep_materials->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve decontaminate_tools Decontaminate reusable tools dissolve->decontaminate_tools Proceed to cleanup dispose_waste Dispose of all contaminated waste in designated hazardous waste container decontaminate_tools->dispose_waste decontaminate_area Wipe down work area dispose_waste->decontaminate_area remove_ppe Doff PPE in correct order decontaminate_area->remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the designated work area by ensuring the fume hood or biological safety cabinet is functioning correctly.

    • Cover the work surface with absorbent pads to contain any potential spills.[8]

    • Gather all necessary equipment and reagents before starting the experiment.

  • Handling:

    • When weighing the solid compound, use a microbalance within the fume hood to minimize the dispersal of powder.

    • Use a dedicated spatula for handling the solid.

    • If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Spill Management:

    • Powder Spills: In case of a powder spill outside a fume hood, evacuate the area for at least 30 minutes to allow dust to settle. Personnel cleaning the spill must wear a respirator in addition to other PPE.[8] Gently cover the spill with absorbent material and then carefully collect it into a designated hazardous waste container.[5][7]

    • Solution Spills: Absorb the spill with an inert material and place it in the hazardous waste container.

  • Decontamination:

    • All non-disposable equipment that comes into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent followed by washing with soap and water.

    • Wipe down the work surface of the fume hood or biosafety cabinet with a decontaminating solution.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and national regulations.

Waste Segregation and Disposal Pathway

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (gloves, pads, vials) solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (solvents, reaction mixtures) liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (needles, Pasteur pipettes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container incineration High-Temperature Incineration solid_container->incineration liquid_container->incineration sharps_container->incineration

Caption: Waste disposal pathway for this compound.

Disposal Procedures:

  • Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and empty vials, must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.[1]

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Carcinogen," and the chemical name "this compound."

  • Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected by the institution's environmental health and safety department for final disposal, which is typically high-temperature incineration.[9]

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for any chemicals used in your procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.